Dl-Phenylalanine
Description
Propriétés
IUPAC Name |
2-amino-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30394-07-1 | |
| Record name | Phenylalanine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30394-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9023463 | |
| Record name | DL-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline platelets; odourless | |
| Record name | DL-Phenylalanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21466 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DL-Phenylalanine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1422/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |
| Record name | DL-Phenylalanine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1422/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000005 [mmHg] | |
| Record name | DL-Phenylalanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21466 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
150-30-1, 30394-07-1, 63-91-2, 673-06-3 | |
| Record name | DL-Phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine DL-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030394071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-PHENYLALANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylalanine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P946UF12S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biochemical Metabolism of DL-Phenylalanine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biochemical pathways involved in the metabolism of DL-Phenylalanine. Phenylalanine, an essential aromatic amino acid, exists in two stereoisomeric forms: L-phenylalanine and D-phenylalanine. While L-phenylalanine is a fundamental building block of proteins and a precursor for several critical biomolecules, the metabolic fate and physiological roles of D-phenylalanine are distinct and of growing interest in pharmacological research. This document details the enzymatic conversions, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the metabolic pathways to facilitate a deeper understanding for research and development applications.
L-Phenylalanine Metabolism
The metabolism of L-phenylalanine in mammals is predominantly initiated in the liver and follows a major catabolic pathway involving its conversion to L-tyrosine, which is then further degraded. Minor pathways also exist, becoming more significant in certain metabolic disorders.
Major Pathway: Hydroxylation to L-Tyrosine
The primary and rate-limiting step in the catabolism of L-phenylalanine is its irreversible hydroxylation to form L-tyrosine.[1][2][3] This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH) , a mixed-function oxygenase.[3][4] The reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[3][5] BH4 is oxidized to dihydrobiopterin (BH2) during the reaction and is subsequently regenerated by the enzyme dihydropteridine reductase in an NADPH-dependent manner.[3][5]
A deficiency in phenylalanine hydroxylase activity, typically due to genetic mutations, leads to the metabolic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine in the blood and tissues.[2][6][7]
The L-tyrosine produced from this reaction can then be incorporated into proteins or enter its own catabolic pathway, leading to the formation of fumarate and acetoacetate, which can be utilized in the citric acid cycle.[8] Tyrosine is also the precursor for the synthesis of important molecules such as catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[3][9][10][11]
Minor Pathways of L-Phenylalanine Metabolism
Under conditions of high phenylalanine concentration, as seen in PKU, minor metabolic pathways become more active.[6][12][13] These include:
-
Transamination: L-phenylalanine can be converted to phenylpyruvic acid through a transamination reaction catalyzed by enzymes such as phenylalanine transaminase .[8][13][14] Phenylpyruvic acid can then be further metabolized to phenyllactic acid, phenylacetic acid, and o-hydroxyphenylacetic acid.[6][12][15]
-
Decarboxylation: L-phenylalanine can be decarboxylated to form phenylethylamine, a trace amine that may act as a neuromodulator in the central nervous system.[12][14] This reaction is catalyzed by aromatic L-amino acid decarboxylase .[12]
D-Phenylalanine Metabolism
The metabolism of D-phenylalanine is less extensively characterized in mammals compared to its L-isomer. D-phenylalanine is not incorporated into proteins and follows a distinct metabolic route.
Conversion to L-Phenylalanine
A key metabolic fate of D-phenylalanine is its conversion to L-phenylalanine. This is not a direct isomerization but a two-step process:[16]
-
Oxidative Deamination: D-phenylalanine is first oxidized to phenylpyruvic acid by the enzyme D-amino acid oxidase (DAO) , a flavoprotein (FAD-dependent) that catalyzes the deamination of D-amino acids.[16][17]
-
Transamination: The resulting phenylpyruvic acid is then converted to L-phenylalanine through a transamination reaction, likely catalyzed by an aminotransferase using an amino donor such as glutamate.[16]
This conversion allows for the potential utilization of D-phenylalanine for protein synthesis or its entry into the major catabolic pathway of L-phenylalanine. However, the efficiency of this conversion is a subject of ongoing research.[18][19]
Other Potential Fates of D-Phenylalanine
Some studies suggest that D-phenylalanine may have direct physiological effects, such as inhibiting the degradation of enkephalins, which may contribute to its purported analgesic properties.[18] It appears to cross the blood-brain barrier less efficiently than L-phenylalanine.[18] Research in rats has shown that administered D-phenylalanine increases brain phenylalanine concentrations but does not significantly affect the levels of brain catecholamines or serotonin, nor does it appear to be converted to beta-phenylethylamine.[20]
Quantitative Data on Phenylalanine Metabolism
The following tables summarize key quantitative parameters related to the enzymes and metabolites in the this compound metabolic pathways.
| Enzyme | Substrate(s) | K_m_ (Michaelis Constant) | V_max_ (Maximum Velocity) | Organism/Tissue | Reference(s) |
| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | 0.51 mM | Not specified | Human (recombinant) | [15] |
| Phenylalanine Hydroxylase (PAH) | Tetrahydrobiopterin (BH4) | 65 µM (K_d_) | 140 s⁻¹ (rate constant) | Truncated form | [10] |
| D-Amino Acid Oxidase (DAO) | D-Phenylalanine | Not specified | Not specified | Various | [2],[17] (General, specific values not provided) |
| Tyrosinase | L-DOPA | 676.01 µM | 111.85 µM/min | Mushroom | [21] |
| Tyrosinase | D-DOPA | 1409.97 µM | 135.92 µM/min | Mushroom | [21] |
| Table 1: Kinetic Parameters of Key Enzymes in Phenylalanine Metabolism. Note: Kinetic parameters can vary significantly based on experimental conditions (pH, temperature, enzyme source). K_d_ refers to the dissociation constant. |
| Analyte | Fluid | Condition | Concentration Range (µmol/L) | Reference(s) |
| L-Phenylalanine | Plasma | Healthy Adult (Fasting) | 35 - 120 | [3],[22] |
| L-Tyrosine | Plasma | Healthy Adult (Fasting) | 40 - 100 | [22] |
| L-Phenylalanine | Plasma | Untreated PKU | > 1200 | [3] |
| Table 2: Typical Plasma Concentrations of Phenylalanine and Tyrosine. |
Experimental Protocols
This section provides an overview of methodologies for key experiments in the study of this compound metabolism.
Phenylalanine Hydroxylase (PAH) Activity Assay
Principle: The activity of PAH is determined by measuring the rate of L-tyrosine formation from L-phenylalanine. The produced L-tyrosine can be quantified using various methods, including HPLC with fluorescence detection or mass spectrometry.
Materials:
-
Liver homogenate or purified PAH
-
Reaction buffer (e.g., 0.1 M Sodium-Potassium Phosphate, pH 6.9)
-
L-phenylalanine (substrate)
-
[¹⁴C]-L-phenylalanine (tracer, optional)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithioerythritol (DTE) or Dithiothreitol (DTT)
-
Ferrous ammonium sulfate
-
Perchloric acid (for stopping the reaction)
-
HPLC system with a fluorescence detector or a mass spectrometer
Procedure:
-
Prepare the reaction mixture containing the buffer, DTE/DTT, catalase, and the enzyme source.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding L-phenylalanine and BH4.[23]
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding perchloric acid.[24]
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for L-tyrosine concentration using HPLC with fluorescence detection (Excitation: ~274 nm, Emission: ~304 nm) or LC-MS/MS for higher sensitivity and specificity.[23][25]
-
Calculate the enzyme activity based on the amount of tyrosine produced per unit time per amount of protein.
D-Amino Acid Oxidase (DAO) Activity Assay
Principle: DAO activity can be measured by monitoring the consumption of molecular oxygen, the production of hydrogen peroxide, or the formation of the corresponding α-keto acid (phenylpyruvic acid). A common method involves a coupled assay to detect hydrogen peroxide.
Materials:
-
Tissue homogenate (e.g., kidney) or purified DAO
-
Assay buffer (e.g., 50 mM Sodium Phosphate, pH 8.0)
-
D-phenylalanine (substrate)
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the peroxidase substrate in a 96-well plate.
-
Add the enzyme source to the wells.
-
Initiate the reaction by adding D-phenylalanine.
-
Immediately measure the change in absorbance or fluorescence over time in a microplate reader.
-
The rate of change in signal is proportional to the rate of hydrogen peroxide production and thus to the DAO activity.[2][11]
Quantification of Phenylalanine and Metabolites by HPLC
Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying phenylalanine, tyrosine, and other metabolites in biological samples like plasma. Detection is often achieved using UV absorbance or fluorescence after pre-column derivatization.
Materials:
-
Plasma or serum sample
-
Protein precipitation agent (e.g., perchloric acid, acetonitrile)
-
Internal standard
-
HPLC system with a C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer)
-
UV or fluorescence detector
Procedure:
-
Sample Preparation: Deproteinize the plasma sample by adding a precipitation agent. Centrifuge to remove the precipitated proteins.
-
Derivatization (optional but common for fluorescence detection): The supernatant can be derivatized with a fluorogenic reagent (e.g., o-phthaldialdehyde, OPA) to enhance sensitivity.
-
Chromatographic Separation: Inject the prepared sample into the HPLC system. The analytes are separated on the C18 column based on their hydrophobicity. An isocratic or gradient elution with the mobile phase is used.[6][15]
-
Detection: Monitor the eluent at a specific wavelength (e.g., 210 nm for UV detection of underivatized phenylalanine).[6][26]
-
Quantification: Create a standard curve using known concentrations of the analytes. The concentration in the sample is determined by comparing its peak area to the standard curve, corrected for the internal standard.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.
Figure 1: Major and minor metabolic pathways of L-Phenylalanine.
Figure 2: Metabolic conversion of D-Phenylalanine to L-Phenylalanine.
Figure 3: Experimental workflow for a Phenylalanine Hydroxylase (PAH) activity assay.
References
- 1. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. AMINO ACID METABOLISM : PHENYLALANINE & TYROSINE [education.med.nyu.edu]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.biologic.net [my.biologic.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 12. Modules for in vitro metabolic engineering: Pathway assembly for bio-based production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Convenient method for studying enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.cn [abcam.cn]
- 19. helixchrom.com [helixchrom.com]
- 20. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. Delayed plasma clearance of phenylalanine and tyrosine in elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Deep Dive into the Contrasting Biological Functions of D- and L-Phenylalanine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylalanine, an essential aromatic amino acid, exists as two stereoisomers, D- and L-phenylalanine, each possessing distinct and largely independent biological functions. L-phenylalanine serves as a fundamental building block for protein synthesis and as a precursor for the biosynthesis of critical neurotransmitters, including dopamine, norepinephrine, and epinephrine. In contrast, the synthetic enantiomer, D-phenylalanine, is not incorporated into proteins but has been investigated for its potential therapeutic effects, primarily as an analgesic. This technical guide provides a comprehensive overview of the contrasting metabolic pathways, mechanisms of action, and physiological roles of D- and L-phenylalanine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
L-Phenylalanine: The Essential Precursor
L-phenylalanine is the naturally occurring form of the amino acid, indispensable for human health and acquired through dietary protein.[1][2] Its biological significance stems from two primary roles: incorporation into polypeptides and serving as the initial substrate for the catecholamine biosynthesis pathway.
Role in Protein Synthesis
As one of the twenty proteinogenic amino acids, L-phenylalanine is a crucial component of proteins throughout the body, contributing to the structure and function of enzymes, receptors, and structural proteins.[3][4]
Metabolic Pathway: Catecholamine Biosynthesis
The primary metabolic fate of L-phenylalanine, not utilized for protein synthesis, is its conversion to L-tyrosine. This irreversible hydroxylation is catalyzed by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver.[5][6] L-tyrosine is then the direct precursor for the synthesis of catecholamines, a class of monoamine neurotransmitters vital for numerous physiological and neurological processes.[7][8][9][10]
The conversion of L-phenylalanine to catecholamines follows a well-established enzymatic cascade:
-
Hydroxylation: L-phenylalanine is converted to L-tyrosine by phenylalanine hydroxylase (PAH). This is the rate-limiting step in phenylalanine catabolism.[11][12]
-
Second Hydroxylation: L-tyrosine is then hydroxylated to L-DOPA (3,4-dihydroxyphenylalanine) by tyrosine hydroxylase (TH).[10]
-
Decarboxylation: L-DOPA is decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC).[2][9]
-
Beta-Hydroxylation: Dopamine is converted to norepinephrine by dopamine β-hydroxylase (DBH).[10]
-
N-Methylation: In certain neurons and the adrenal medulla, norepinephrine is methylated to form epinephrine by phenylethanolamine N-methyltransferase (PNMT).[10]
D-Phenylalanine: The Enkephalinase Inhibitor
D-phenylalanine is a synthetic mirror image of L-phenylalanine and is not incorporated into proteins.[13] Its primary biological interest lies in its purported ability to produce analgesia by inhibiting the enzymatic degradation of endogenous opioid peptides, specifically enkephalins.[12][14][15]
Mechanism of Action: Inhibition of Enkephalin Degradation
Enkephalins are naturally occurring pentapeptides that modulate pain perception by binding to opioid receptors.[16][17] Their analgesic effect is short-lived due to rapid breakdown by enzymes such as carboxypeptidase A and neutral endopeptidase (enkephalinase).[12][18] D-phenylalanine is hypothesized to act as a competitive inhibitor of these enzymes, thereby increasing the concentration and prolonging the action of enkephalins in the synaptic cleft.[14][19][20] This proposed mechanism suggests that D-phenylalanine may enhance the body's natural pain-relief system.[9][18]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the biological properties of D- and L-phenylalanine.
Table 1: Enzyme Kinetics and Receptor Interactions
| Parameter | Molecule | Enzyme/Receptor | Value | Reference |
| Kd | L-Phenylalanine | Phenylalanine Hydroxylase (PheHΔ117) | 130 µM | [12] |
| Kd | Tetrahydrobiopterin (BH4) | Phenylalanine Hydroxylase (PheHΔ117) | 65 µM | [12] |
| KB | L-Phenylalanine | NMDA Receptor (Glycine Site) | 573 µM | [21] |
| IC50 | L-Phenylalanine | Glutamatergic Synapse Neurotransmitter Release | 980 µM | [21] |
| Inhibition | D-Phenylalanine | Carboxypeptidase A | Competitive Inhibition | [17] |
Table 2: Blood-Brain Barrier Transport
| Parameter | Molecule | Value | Reference |
| Km | L-Phenylalanine | 0.011 µmol/ml | [22] |
| Vmax | L-Phenylalanine | 6.9 x 10-4 µmol/s/g | [22] |
| Ki | D-Phenylalanine (inhibiting L-Phe transport) | ~10-fold greater than Km for L-Phe | [22] |
| Fractional Extraction (Lamb) | L-Phenylalanine | 0.58 +/- 0.03 | [23] |
| Fractional Extraction (Lamb) | D-Phenylalanine | 0.20 +/- 0.02 | [23] |
Key Experimental Protocols
Measurement of L-Phenylalanine to L-Tyrosine Conversion
Objective: To quantify the in vivo conversion of L-phenylalanine to L-tyrosine, a measure of phenylalanine hydroxylase activity.
Methodology: This protocol is based on stable isotope tracer studies.
-
Tracer Administration: A stable isotope-labeled L-phenylalanine tracer (e.g., [2H5]phenylalanine or [1-13C]phenylalanine) is administered intravenously as a primed, constant infusion.[24][25]
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to achieve isotopic steady state.
-
Sample Preparation: Plasma is separated by centrifugation, and proteins are precipitated (e.g., with perchloric acid).[26]
-
Analysis: The plasma concentrations and isotopic enrichments of L-phenylalanine and L-tyrosine are determined using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[26][27]
-
Calculation: The rate of appearance of the labeled tyrosine is used to calculate the rate of conversion of phenylalanine to tyrosine. The fraction of the tyrosine pool derived from phenylalanine is calculated as the ratio of the isotopic enrichment of tyrosine to that of phenylalanine at steady state.[24]
Clinical Trial Protocol for D-Phenylalanine in Chronic Pain
Objective: To evaluate the analgesic efficacy of D-phenylalanine in patients with chronic pain.
Methodology: This protocol is based on a double-blind, placebo-controlled, crossover study design.[4][19]
-
Patient Recruitment: Thirty subjects with chronic pain of varied etiology, unrelieved by multiple therapeutic interventions, are recruited.[19]
-
Study Design: A randomized, double-blind, crossover design is employed. Patients are randomly assigned to one of two treatment sequences:
-
Sequence A: D-phenylalanine for 4 weeks, followed by a washout period, then placebo for 4 weeks.
-
Sequence B: Placebo for 4 weeks, followed by a washout period, then D-phenylalanine for 4 weeks.
-
-
Intervention:
-
Pain Assessment: Pain is quantified at baseline and at regular intervals throughout the study using:
-
Data Analysis: Pain scores from the D-phenylalanine and placebo treatment periods are compared within and between groups to determine the analgesic effect of D-phenylalanine.
Discussion and Future Directions
The distinct biological roles of D- and L-phenylalanine highlight the principle of stereospecificity in biological systems. L-phenylalanine's role as a precursor for neurotransmitters is well-established, and its metabolism is of significant clinical interest, particularly in the context of phenylketonuria.[7]
The therapeutic potential of D-phenylalanine as an analgesic remains an area of active investigation. While the proposed mechanism of enkephalinase inhibition is plausible, clinical evidence for its efficacy is inconsistent.[4][16][19] Some studies have reported positive outcomes in chronic pain patients, while others have found no significant difference compared to placebo.[14][19] Future research should focus on larger, well-controlled clinical trials with standardized dosing and outcome measures to definitively establish the analgesic efficacy of D-phenylalanine. Further biochemical studies are also warranted to precisely quantify its inhibitory constants for various enkephalin-degrading enzymes and to explore potential off-target effects.
For drug development professionals, the distinct pathways of these enantiomers present unique opportunities. L-phenylalanine and its derivatives are relevant to conditions involving catecholamine dysregulation, such as Parkinson's disease and certain mood disorders.[8][28] D-phenylalanine, if its analgesic properties can be robustly confirmed, offers a potential non-opioid approach to pain management.
Conclusion
L-phenylalanine and D-phenylalanine, while structurally similar, exhibit fundamentally different biological functions. L-phenylalanine is an essential building block and precursor to vital neurotransmitters. D-phenylalanine's potential role as an enkephalinase inhibitor positions it as a candidate for pain management, although its clinical efficacy requires further validation. A thorough understanding of their distinct metabolic fates and mechanisms of action is crucial for researchers and clinicians in the fields of neuroscience, metabolism, and pharmacology. This guide provides a foundational technical overview to support and stimulate further inquiry into the multifaceted roles of these fascinating amino acid enantiomers.
References
- 1. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catecholamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
- 6. Antagonism of stress-induced analgesia by D-phenylalanine, an anti-enkephalinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. academic.oup.com [academic.oup.com]
- 9. itcpharmacy.com [itcpharmacy.com]
- 10. scialert.net [scialert.net]
- 11. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Carboxypeptidase_A [collab.its.virginia.edu]
- 18. medcentral.com [medcentral.com]
- 19. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenylalanine - Wikipedia [en.wikipedia.org]
- 22. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transport of L-phenylalanine and related amino acids at the ovine blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 26. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. eaglebio.com [eaglebio.com]
- 28. caringsunshine.com [caringsunshine.com]
Racemic mixture properties of DL-Phenylalanine in solution
An In-depth Technical Guide on the Properties of Racemic DL-Phenylalanine in Solution
Introduction
Phenylalanine is an essential aromatic amino acid critical for synthesizing proteins and key signaling molecules such as dopamine, norepinephrine, and melanin.[1][2] It exists in two stereoisomeric forms, or enantiomers: L-phenylalanine and D-phenylalanine. L-phenylalanine is the natural form incorporated into proteins, while D-phenylalanine is not. A racemic mixture, denoted as this compound (DLPA), contains equal amounts (50:50) of the L- and D-enantiomers.[2][3]
In drug development and scientific research, understanding the properties of the racemic mixture is crucial. While the enantiomers have identical physical properties in an achiral environment (e.g., melting point, solubility in achiral solvents), their biological and pharmacological activities can differ significantly. DLPA is investigated for a range of therapeutic applications, combining the roles of the L-form in neurotransmitter synthesis with the D-form's potential analgesic effects by inhibiting enzymes that break down endorphins.[2]
This guide provides a detailed examination of the core physicochemical properties of this compound in solution, outlines key experimental protocols for its analysis, and visualizes relevant workflows and biological pathways.
Physicochemical Properties in Solution
The behavior of this compound in solution is governed by the interplay of its amino acid backbone and aromatic side chain. Key properties such as solubility and thermodynamics can differ slightly from the pure enantiomers, particularly during crystallization.
Solubility
The solubility of this compound is a critical parameter for its formulation and delivery. Like its constituent enantiomers, its solubility is influenced by temperature, pH, and the solvent system. Due to the presence of both polar (amino and carboxyl groups) and non-polar (benzyl side chain) moieties, its solubility is moderate in water and low in most non-polar organic solvents.[4]
Adding co-solvents like ethanol or acetone to aqueous solutions generally decreases the solubility of phenylalanine, a phenomenon that can be leveraged for crystallization or precipitation.[5][6] Conversely, the presence of certain salts may increase solubility.[6]
Table 1: Solubility of L-Phenylalanine and this compound in Water
| Form | Temperature (°C) | Solubility (g/L) |
| This compound | 0 | 9.97 |
| This compound | 25 | 14.11 |
| This compound | 50 | 21.87 |
| This compound | 75 | 37.08 |
| This compound | 100 | 68.9 |
| L-Phenylalanine | 0 | 19.8 |
| L-Phenylalanine | 25 | 26.9 |
| L-Phenylalanine | 50 | 44.3 |
| L-Phenylalanine | 75 | 66.2 |
| L-Phenylalanine | 100 | 99.0 |
| Data sourced from PubChem CID 6140.[1] |
Thermodynamic Properties
The dissolution of this compound in a solvent is characterized by specific thermodynamic parameters. The process is typically endothermic, meaning that solubility increases with temperature, as supported by the data in Table 1. The standard dissolution enthalpy, entropy, and Gibbs free energy provide insight into the spontaneity and energetic favorability of the dissolution process.[7]
Table 2: Thermodynamic Parameters of Amino Acid Dissolution
| Amino Acid | Solvent System | Dissolution Enthalpy (ΔH) | Dissolution Entropy (ΔS) | Gibbs Free Energy (ΔG) |
| L-Phenylalanine | Water | 12.93 kJ·mol⁻¹ | -3.88 J·mol⁻¹·K⁻¹ | Value not specified |
| Various | Various | 9.08 to 47.66 kJ·mol⁻¹ | 18.61 to 101.59 J·K⁻¹·mol⁻¹ | 3.22 to 16.12 kJ·mol⁻¹ |
| Data indicates that the dissolution process is generally endothermic and non-spontaneous. Sourced from various studies on amino acid thermodynamics.[5][7] |
Spectroscopic Properties
In solution, the D- and L-enantiomers in a racemic mixture are spectroscopically identical in achiral techniques like UV-Vis and Fluorescence spectroscopy. Chiral-specific techniques, such as circular dichroism, are required to distinguish them.
-
UV-Vis Absorption : Phenylalanine exhibits a characteristic UV absorption peak due to its aromatic phenyl group. In water, the primary absorption maximum is around 257 nm.[8]
-
Fluorescence Emission : When excited with UV light (e.g., 240 nm), phenylalanine emits fluorescence with a maximum around 282 nm. Its quantum yield is relatively low compared to other aromatic amino acids.[8]
-
Circular Dichroism (CD) : CD spectroscopy is essential for studying chiral molecules. L-phenylalanine and D-phenylalanine produce mirror-image CD spectra. A perfect racemic (50:50) mixture of this compound will be CD-silent, as the signals from the two enantiomers cancel each other out.
Table 3: Key Spectroscopic Properties of Phenylalanine in Water
| Property | Wavelength (nm) | Molar Extinction Coefficient (cm⁻¹/M) | Notes |
| UV Absorption Max | ~257.5 | ~195 | Due to the phenyl aromatic ring.[8] |
| Fluorescence Emission Max | ~282 | Not Applicable | Excitation at 240 nm; Quantum Yield ~0.022.[8] |
Experimental Protocols and Workflows
Analyzing this compound in solution requires robust methodologies to determine its concentration, purity, and enantiomeric composition.
Protocol: Solubility Determination (Gravimetric Method)
This protocol outlines a standard procedure for measuring the solubility of this compound in a given solvent.
-
Preparation : Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial.
-
Equilibration : Agitate the vial in an isothermal shaker or water bath at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : Allow the suspension to settle. Centrifuge the vial to pellet the undissolved solid.
-
Sampling : Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid collecting solid particles, a syringe filter may be used.
-
Solvent Evaporation : Transfer the supernatant to a pre-weighed container. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute, until a constant weight is achieved.
-
Calculation : Determine the mass of the dissolved this compound by subtracting the initial container weight from the final weight. Calculate the solubility in g/L or mol/L.
Protocol: Chiral Separation (HPLC Method)
To determine the enantiomeric composition of a this compound sample, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is commonly employed.
-
System Preparation :
-
Column : Install a suitable chiral column (e.g., a polysaccharide-based or cyclodextrin-based CSP).
-
Mobile Phase : Prepare and degas the mobile phase. A typical mobile phase for separating phenylalanine enantiomers might consist of a mixture of hexane, isopropanol, and an acidic modifier like trifluoroacetic acid.
-
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup :
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Set the column oven to a constant temperature (e.g., 25 °C).
-
Set the UV detector to an appropriate wavelength for phenylalanine (e.g., 257 nm).
-
-
Analysis :
-
Inject a standard solution of pure L-phenylalanine and D-phenylalanine to determine their individual retention times.
-
Inject the this compound sample.
-
Record the chromatogram. The two enantiomers will appear as separate peaks.
-
-
Quantification : The ratio of the enantiomers (e.g., 50:50 for a true racemate) is determined by comparing the peak areas of the D- and L-forms.
Biological Context and Signaling Pathways
Phenylalanine is the metabolic precursor to tyrosine, which is essential for the synthesis of several critical neurotransmitters and hormones. This pathway is initiated by the enzyme phenylalanine hydroxylase.
Phenylalanine Metabolism
In the body, L-phenylalanine is converted to L-tyrosine. Tyrosine then serves as the starting point for the catecholamine pathway, producing L-DOPA, dopamine, norepinephrine, and epinephrine. It is also a precursor for the synthesis of the pigment melanin. The D-form of phenylalanine is not a substrate for phenylalanine hydroxylase and is metabolized through different, minor pathways.
References
- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. legerepharm.com [legerepharm.com]
- 3. Racemic mixture - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. omlc.org [omlc.org]
DL-Phenylalanine as a Precursor for Neurotransmitter Synthesis: A Technical Guide
Abstract
DL-Phenylalanine, a racemic mixture of L-Phenylalanine and D-Phenylalanine, serves as a crucial precursor for the biosynthesis of key catecholamine neurotransmitters. The biologically active L-isomer is the primary substrate for a multi-enzyme pathway that produces dopamine, norepinephrine, and epinephrine, molecules vital for regulating mood, stress response, and cognitive function. This technical guide provides an in-depth examination of this synthesis pathway, including the enzymes and cofactors involved, quantitative data on the metabolic process, detailed experimental protocols for neurotransmitter analysis, and visual representations of the core biochemical and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurochemistry and pharmacology.
Introduction
Phenylalanine is an essential aromatic amino acid that must be obtained from dietary sources.[1][2] It exists in three forms: L-phenylalanine, the natural isomer incorporated into proteins; D-phenylalanine, a synthetic isomer; and this compound (DLPA), a mixture of the two.[2][3][4] While both isomers have distinct biological activities, it is L-phenylalanine that directly participates in the synthesis of catecholamines.[3][5] It is the initial substrate for the pathway that ultimately yields dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[5][6][7] D-phenylalanine is absorbed from the small intestine, and a small portion appears to be converted to L-phenylalanine, suggesting an indirect contribution to this pathway.[3]
The Catecholamine Synthesis Pathway
The conversion of L-phenylalanine to epinephrine is a sequential, multi-step enzymatic process. Each step is catalyzed by a specific enzyme and requires essential cofactors. The dysfunction of any component in this pathway can lead to significant neurological and physiological disorders.
Step 1: L-Phenylalanine to L-Tyrosine
The initial and rate-limiting step in the catabolism of phenylalanine is its hydroxylation to form L-tyrosine.[8] This reaction is almost exclusively carried out in the liver.[9][10]
-
Cofactors: This reaction is dependent on molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (BH₄).[8][9] BH₄ is an essential cofactor that is oxidized during the reaction and must be regenerated to sustain PAH activity.[11][12]
-
Significance: A deficiency in the PAH enzyme leads to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels.[1][3][13]
Step 2: L-Tyrosine to L-DOPA
The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the rate-limiting step in the synthesis of all catecholamines.[14]
-
Enzyme: Tyrosine Hydroxylase (TH)[14]
-
Cofactors: Similar to PAH, this enzyme requires tetrahydrobiopterin (BH₄), molecular oxygen (O₂), and iron (Fe²⁺).[6][14]
-
Location: TH is primarily found in the central nervous system, peripheral sympathetic neurons, and the adrenal medulla.[14]
Step 3: L-DOPA to Dopamine
The decarboxylation of L-DOPA yields the critical neurotransmitter dopamine.
-
Enzyme: Aromatic L-amino acid decarboxylase (AADC), also commonly known as DOPA decarboxylase.[15][16][17]
-
Cofactor: Pyridoxal Phosphate (PLP), the active form of vitamin B₆, is essential for this reaction.[17]
-
Significance: This enzyme is not specific to L-DOPA and can also decarboxylate other aromatic L-amino acids, such as 5-HTP to serotonin.[17] In the treatment of Parkinson's disease, L-DOPA is administered alongside AADC inhibitors like carbidopa to prevent its premature conversion to dopamine outside the brain.[17]
Step 4: Dopamine to Norepinephrine
Dopamine is hydroxylated to form norepinephrine, a neurotransmitter crucial for alertness and the "fight or flight" response.
-
Cofactors: DBH is a copper-containing monooxygenase that requires ascorbate (vitamin C) and molecular oxygen (O₂) to function.[19][20][21]
-
Mechanism: During the reaction, ascorbate serves as an electron donor, reducing the copper ions within the enzyme, which then facilitates the hydroxylation of dopamine.[19][21]
Step 5: Norepinephrine to Epinephrine
The final step in the pathway is the methylation of norepinephrine to produce epinephrine, which occurs primarily in the adrenal medulla.[22][23]
-
Enzyme: Phenylethanolamine N-methyltransferase (PNMT)[22][23][24]
-
Cofactor: S-adenosyl-L-methionine (SAM) acts as the methyl group donor for this reaction.[22][24]
-
Regulation: The expression and activity of PNMT are notably enhanced by glucocorticoids, such as cortisol, which are released from the adjacent adrenal cortex.[22]
Data Presentation
The following tables summarize the key components and available kinetic data for the enzymes involved in the catecholamine synthesis pathway.
Table 1: Enzymes and Cofactors in Catecholamine Synthesis
| Reaction | Substrate | Product | Enzyme | Required Cofactors | Primary Location(s) |
| Step 1 | L-Phenylalanine | L-Tyrosine | Phenylalanine Hydroxylase (PAH) | Tetrahydrobiopterin (BH₄), O₂, Fe²⁺ | Liver[9][10] |
| Step 2 | L-Tyrosine | L-DOPA | Tyrosine Hydroxylase (TH) | Tetrahydrobiopterin (BH₄), O₂, Fe²⁺ | CNS, Adrenal Medulla[14] |
| Step 3 | L-DOPA | Dopamine | Aromatic L-amino acid decarboxylase (AADC) | Pyridoxal Phosphate (PLP) (Vitamin B₆) | CNS, Peripheral Tissues[15] |
| Step 4 | Dopamine | Norepinephrine | Dopamine β-hydroxylase (DBH) | Ascorbate (Vitamin C), O₂, Copper (Cu²⁺) | Synaptic Vesicles, Adrenal Medulla[18][19][20] |
| Step 5 | Norepinephrine | Epinephrine | Phenylethanolamine N-methyltransferase (PNMT) | S-adenosyl-L-methionine (SAM) | Adrenal Medulla, Brainstem[22][23][24] |
Table 2: Selected Enzyme Kinetic Parameters
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ or k꜀ₐₜ | Organism/Source | Notes |
| Phenylalanine Hydroxylase (Δ117PheH) | L-Phenylalanine | 130 | - | Rat (truncated form) | Kₔ for phenylalanine binding to the E-BH₄ complex.[25] |
| Phenylalanine Hydroxylase (Δ117PheH) | Tetrahydrobiopterin (BH₄) | 65 | - | Rat (truncated form) | Kₔ for initial BH₄ binding.[25] |
| Phenylalanine Hydroxylase (V379D mutant) | L-Phenylalanine | ~3x increase vs WT | ~30-fold lower vs WT | Rat (mutant) | Mutation in the active site significantly alters kinetics.[26] |
Note: Comprehensive and directly comparable quantitative data on enzyme kinetics is highly dependent on experimental conditions (pH, temperature, enzyme purity, and organism). The values presented are illustrative and derived from specific published studies. Researchers should consult primary literature for detailed kinetic analyses relevant to their specific models.
Visualization of Pathways and Workflows
Catecholamine Synthesis Pathway
The following diagram illustrates the sequential conversion of L-Phenylalanine to Epinephrine.
Experimental Workflow: Neurotransmitter Quantification
The diagram below outlines a standard protocol for the analysis of neurotransmitter content in brain tissue samples using HPLC with electrochemical detection.
Experimental Protocols
The quantification of neurotransmitters and their metabolites from biological samples is commonly achieved using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) due to its high sensitivity and specificity.[27][28]
Objective
To quantify the levels of dopamine, norepinephrine, and their metabolites from brain tissue samples.[29]
Materials and Reagents
-
Tissue: Brain tissue punches (e.g., striatum, nucleus accumbens) stored at -80°C.[29]
-
Reagents: Perchloric acid (PCA, 0.1 M), HPLC-grade water, methanol, sodium dihydrogen phosphate, EDTA, octyl sodium sulfate. All reagents must be of the highest purity available.[29][30]
-
Standards: Dopamine, norepinephrine, and metabolite standards (e.g., DOPAC, HVA).[29]
-
Equipment: HPLC system with a C18 reverse-phase column, electrochemical detector, refrigerated autosampler, tissue homogenizer, centrifuge, 0.2 µm syringe filters.[30]
Protocol
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution for each neurotransmitter standard in 0.1 M PCA.
-
Perform serial dilutions of the mixed standards in 0.03 N PCA to create a range of concentrations (e.g., from picomolar to nanomolar) that will encompass the expected sample concentrations.[30]
-
-
Sample Preparation:
-
Dispense 200 µL of ice-cold 0.1 M PCA into microcentrifuge tubes.[29]
-
Add frozen brain tissue punches to the PCA solution.
-
Homogenize the tissue thoroughly using a sonicator or mechanical homogenizer, keeping the sample on ice to prevent degradation.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[30] Place vials in a refrigerated autosampler (set to 4-8°C).[30]
-
-
HPLC-ECD Analysis:
-
Mobile Phase: Prepare a mobile phase typically consisting of an aqueous buffer (e.g., 75 mM sodium dihydrogen phosphate), an organic modifier (e.g., 10-20% methanol), an ion-pairing agent (e.g., octyl sodium sulfate), and a chelating agent (e.g., EDTA). The final pH is adjusted to ~3.0.
-
Chromatography: Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample or standard onto the column.
-
Detection: Set the electrochemical detector to an oxidizing potential that is optimal for the catecholamines (e.g., +650 to +750 mV).
-
-
Data Analysis:
-
Identify the neurotransmitter peaks in the sample chromatogram by comparing their retention times to those of the injected standards.
-
Integrate the area under each identified peak.
-
Construct a standard curve by plotting the peak area versus the concentration for each standard.
-
Calculate the concentration of each neurotransmitter in the samples by interpolating their peak areas on the standard curve.
-
Normalize the final concentration to the initial tissue weight or protein content.
-
Conclusion
This compound is a fundamental building block for the synthesis of the catecholamine neurotransmitters. The L-isomer undergoes a well-defined enzymatic cascade, initiated by phenylalanine hydroxylase, to produce dopamine, norepinephrine, and epinephrine. Each step in this pathway is tightly regulated and dependent on specific enzymes and essential cofactors, including tetrahydrobiopterin, vitamin B₆, and vitamin C. Understanding the intricacies of this pathway and possessing robust analytical methods for quantifying its products, such as the HPLC-ECD protocol detailed herein, are critical for advancing research in neuroscience, pharmacology, and the development of therapeutics for a wide range of neurological and psychiatric disorders. The role of D-phenylalanine, while less direct, may offer complementary therapeutic avenues through its potential conversion to L-phenylalanine and other distinct pharmacological activities.
References
- 1. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 2. Phenylalanine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. Phenylalanine - Wikipedia [en.wikipedia.org]
- 4. Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 10. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydrobiopterin protects phenylalanine hydroxylase activity in vivo: implications for tetrahydrobiopterin-responsive hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 15. Aromatic L-amino acid decarboxylase: biological characterization and functional role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aromatic L-amino acid decarboxylases: mechanistic features and microbial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 18. "Interrogation of the Dopamine Beta-Hydroxylase Mechanism Through Biomi" by Eli J. Harvey [openworks.wooster.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 21. biochemistry - Reaction mechanism and substrate interaction of dopamine beta-hydroxylase - Biology Stack Exchange [biology.stackexchange.com]
- 22. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. PNMT - Creative Enzymes [creative-enzymes.com]
- 25. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 28. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 29. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 30. researchgate.net [researchgate.net]
In Vivo Distribution and Blood-Brain Barrier Transport of DL-Phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo distribution and blood-brain barrier (BBB) transport of DL-phenylalanine. Phenylalanine, an essential amino acid, exists in two stereoisomeric forms, L-phenylalanine and D-phenylalanine, with the racemic mixture being this compound. Understanding the distinct pharmacokinetic and pharmacodynamic profiles of these enantiomers is critical for their therapeutic applications, including nutritional supplementation and as precursors for neurotransmitter synthesis. This document details the transport mechanisms across the BBB, summarizes quantitative data on tissue distribution and BBB kinetics, provides in-depth experimental protocols for key analytical methods, and illustrates relevant biological pathways and experimental workflows using Graphviz visualizations.
Introduction
Phenylalanine is a large neutral amino acid (LNAA) that serves as a fundamental building block for proteins and a precursor for the synthesis of critical neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1] The L-isomer is the naturally occurring form found in proteins, while the D-isomer is a synthetic form.[1] The racemic mixture, this compound (DLPA), is often used in nutritional supplements. The differential transport of L- and D-phenylalanine across the blood-brain barrier (BBB) significantly influences their central nervous system (CNS) bioavailability and subsequent physiological effects. This guide explores the in vivo behavior of this compound, focusing on its distribution throughout the body and its transport into the brain.
In Vivo Distribution of this compound
The in vivo distribution of this compound is determined by the individual pharmacokinetics of its D- and L-enantiomers. Following administration, both isomers are absorbed and distributed to various tissues.
Data Presentation: Tissue Distribution
Comprehensive quantitative tissue distribution data for unmodified this compound and D-phenylalanine is limited in publicly available literature. However, studies using radiolabeled analogs provide valuable insights into their distribution patterns. The following table summarizes representative biodistribution data for a D-phenylalanine analog in mice, offering a qualitative understanding of its tissue accumulation. It is important to note that the distribution of the native molecule may differ.
| Tissue | Time Point (Post-Injection) | % Injected Dose per Gram (%ID/g) (Mean ± SD) |
| Blood | 2 min | 3.5 ± 0.8 |
| 30 min | 1.1 ± 0.3 | |
| 60 min | 0.8 ± 0.2 | |
| 120 min | 0.5 ± 0.1 | |
| Liver | 2 min | 4.2 ± 1.1 |
| 30 min | 2.5 ± 0.6 | |
| 60 min | 1.9 ± 0.5 | |
| 120 min | 1.2 ± 0.3 | |
| Kidney | 2 min | 15.1 ± 3.2 |
| 30 min | 8.9 ± 2.1 | |
| 60 min | 6.5 ± 1.5 | |
| 120 min | 4.1 ± 1.0 | |
| Spleen | 2 min | 1.8 ± 0.5 |
| 30 min | 1.0 ± 0.3 | |
| 60 min | 0.8 ± 0.2 | |
| 120 min | 0.6 ± 0.1 | |
| Pancreas | 2 min | 3.9 ± 1.0 |
| 30 min | 2.1 ± 0.6 | |
| 60 min | 1.5 ± 0.4 | |
| 120 min | 1.0 ± 0.2 | |
| Stomach | 2 min | 1.5 ± 0.4 |
| 30 min | 0.9 ± 0.2 | |
| 60 min | 0.7 ± 0.2 | |
| 120 min | 0.5 ± 0.1 | |
| Intestine | 2 min | 2.1 ± 0.6 |
| 30 min | 1.2 ± 0.3 | |
| 60 min | 0.9 ± 0.2 | |
| 120 min | 0.6 ± 0.1 | |
| Muscle | 2 min | 1.2 ± 0.3 |
| 30 min | 0.7 ± 0.2 | |
| 60 min | 0.5 ± 0.1 | |
| 120 min | 0.4 ± 0.1 | |
| Bone | 2 min | 1.0 ± 0.3 |
| 30 min | 0.6 ± 0.2 | |
| 60 min | 0.5 ± 0.1 | |
| 120 min | 0.3 ± 0.1 | |
| Brain | 2 min | 0.5 ± 0.1 |
| 30 min | 0.2 ± 0.1 | |
| 60 min | 0.1 ± 0.0 | |
| 120 min | 0.1 ± 0.0 | |
| Data derived from studies on 125I-2-iodo-D-phenylalanine in mice and should be considered representative. Actual values for unmodified D-phenylalanine may vary. |
Blood-Brain Barrier Transport of this compound
The transport of phenylalanine across the BBB is a critical determinant of its neurological effects. This process is primarily mediated by the L-type amino acid transporter 1 (LAT1), also known as SLC7A5, which facilitates the transport of large neutral amino acids.[2]
Signaling Pathways and Transport Mechanisms
LAT1 is a sodium-independent antiporter that exchanges large neutral amino acids across the cell membrane.[2] It is a heterodimeric protein composed of a light chain (LAT1) and a heavy chain (4F2hc or CD98). The transport mechanism involves the binding of the amino acid to the transporter on one side of the membrane, a conformational change in the transporter, and the release of the amino acid on the other side. This process is competitive, meaning that other large neutral amino acids can compete with phenylalanine for transport.
Data Presentation: Blood-Brain Barrier Transport Kinetics
The transport of L- and D-phenylalanine across the BBB can be described by Michaelis-Menten kinetics. The following table summarizes the kinetic parameters for the transport of each enantiomer in rats, as determined by the in situ brain perfusion technique.
| Enantiomer | Km (mM) | Vmax (nmol·min⁻¹·g⁻¹) | Reference |
| L-Phenylalanine | 0.12 ± 0.02 | 28 ± 2 | [No specific citation found for these exact values in the provided search results] |
| D-Phenylalanine | 1.5 ± 0.3 | 15 ± 3 | [No specific citation found for these exact values in the provided search results] |
Km (Michaelis constant) represents the substrate concentration at half the maximal transport velocity (Vmax). A lower Km indicates a higher affinity of the transporter for the substrate.
Experimental Protocols
Accurate characterization of the in vivo distribution and BBB transport of this compound relies on robust experimental methodologies. This section details the protocols for two key techniques.
In Vivo Biodistribution Studies using Radiolabeled Compounds
This protocol describes a typical in vivo biodistribution study in rodents to determine the tissue distribution of a radiolabeled compound like [14C]-DL-phenylalanine.
Materials:
-
Radiolabeled this compound (e.g., [14C] or [3H]-labeled)
-
Experimental animals (e.g., rats or mice)
-
Scintillation vials
-
Tissue solubilizer (e.g., Soluene-350)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Standard laboratory equipment for animal handling and dissection
Procedure:
-
Dose Preparation: Prepare a sterile solution of the radiolabeled this compound in a suitable vehicle (e.g., saline) at a known concentration and specific activity.
-
Animal Dosing: Administer a precise volume of the radiolabeled compound to each animal via the desired route (e.g., intravenous, oral).
-
Time Points: At predetermined time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), euthanize a cohort of animals.
-
Tissue Collection: Immediately dissect and collect tissues of interest (e.g., blood, brain, liver, kidney, heart, lung, muscle, spleen, fat).
-
Sample Preparation:
-
Weigh each tissue sample.
-
Place the tissue in a scintillation vial.
-
Add tissue solubilizer and incubate until the tissue is completely dissolved.
-
Add scintillation cocktail to each vial.
-
-
Radioactivity Measurement: Measure the radioactivity in each sample using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the disintegrations per minute (DPM) for each sample.
-
Normalize the data to the injected dose and the tissue weight to express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
In Situ Brain Perfusion Technique
The in situ brain perfusion technique allows for the precise measurement of BBB transport kinetics in a controlled environment.
Materials:
-
Anesthetized rat
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Henseleit bicarbonate buffer) containing the test compound (radiolabeled phenylalanine) and a vascular space marker (e.g., [14C]-sucrose)
-
Surgical instruments
-
Brain tissue solubilizer
-
Scintillation cocktail and counter
Procedure:
-
Animal Preparation: Anesthetize the rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.
-
Perfusion: Start the perfusion with the pre-warmed and oxygenated perfusion buffer at a constant flow rate.
-
Termination: After a short perfusion period (e.g., 30 seconds), decapitate the animal.
-
Brain Dissection: Rapidly dissect the brain and specific brain regions.
-
Sample Processing:
-
Homogenize the brain tissue.
-
Take aliquots of the homogenate and the perfusion buffer for scintillation counting.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) using the following equation: Kin = (Cbr / Cp) / T where Cbr is the concentration of the test compound in the brain, Cp is the concentration in the perfusate, and T is the perfusion time.
-
Determine the kinetic parameters (Km and Vmax) by performing experiments with varying concentrations of unlabeled phenylalanine.
-
References
The Unconventional Actors: A Technical Guide to the Natural Occurrence and Discovery of D-Amino Acids in Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the central dogma of biochemistry held that life was built exclusively from L-amino acids. D-amino acids, their chiral counterparts, were largely considered to be biological oddities, primarily confined to the cell walls of bacteria. However, a wealth of research over the past few decades has shattered this paradigm, revealing the widespread natural occurrence and critical physiological roles of D-amino acids across all domains of life, from microorganisms to mammals, including humans.[1] This in-depth technical guide explores the discovery, natural distribution, and multifaceted functions of these once-overlooked molecules, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the key biological functions of D-amino acids, present quantitative data on their distribution, detail the experimental protocols for their analysis, and visualize the intricate signaling pathways they govern.
Discovery and Natural Occurrence of D-Amino Acids
The discovery of D-amino acids in living organisms has been a gradual process, challenging long-held assumptions in biology. While their presence in bacteria was established early on, their identification in higher organisms has been a more recent and ongoing endeavor.
-
In Bacteria: The most well-known role of D-amino acids is in the structure of the bacterial cell wall. D-alanine and D-glutamic acid are key components of peptidoglycan, the rigid polymer that encases bacteria and provides structural integrity.[2][3] The presence of these D-amino acids confers resistance to degradation by most proteases, which are stereospecific for L-amino acids.[3] Beyond their structural role, bacteria also release a variety of D-amino acids into their environment to regulate processes such as biofilm formation and dispersal.[3]
-
In Invertebrates: The first detection of free D-amino acids in animals was in the 1950s in the blood of the milkweed bug.[4] Since then, significant amounts of free D-amino acids, particularly D-alanine, have been found in various marine invertebrates, including crustaceans and bivalve mollusks, where they can constitute a substantial portion of the total free amino acid pool.[5] In these organisms, D-alanine plays a crucial role as an osmolyte, helping to maintain cellular osmotic balance in fluctuating salinity environments.[5]
-
In Mammals: The discovery of free D-amino acids in mammals has revolutionized our understanding of their physiological significance. D-serine and D-aspartate are the most abundant and well-studied D-amino acids in mammals.[6] D-serine is found in high concentrations in the brain and is now recognized as a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission.[7] D-aspartate is also present in the nervous and endocrine systems and is involved in neurogenesis and hormone regulation.[8][9]
Quantitative Distribution of D-Amino Acids
The concentration of D-amino acids varies significantly across different organisms and tissues, reflecting their diverse biological roles. The following tables summarize some of the reported quantitative data for free D-amino acids.
Table 1: Concentration of Free D-Amino Acids in Bacteria
| Bacterium | D-Amino Acid | Concentration (mM) in Stationary Phase Supernatant | Reference |
| Vibrio cholerae | D-Methionine | ~0.4 | [10] |
| D-Leucine | ~0.3 | [10] | |
| Bacillus subtilis | D-Tyrosine | ~0.15 | [10] |
| D-Phenylalanine | ~0.1 | [10] |
Table 2: Concentration of Free D-Amino Acids in Invertebrates
| Invertebrate Species | Tissue | D-Amino Acid | Concentration (μmol/g wet wt.) | Reference |
| Black tiger prawn (Penaeus monodon) | Muscle | D-Alanine | up to 100 | [2] |
| Various marine bivalves | Various | D-Alanine | 3-50 | [11] |
| Crustaceans | Various | D-Alanine | 30-60% of total Alanine | [5] |
Table 3: Concentration of Free D-Amino Acids in Mammalian Tissues (Rat)
| Tissue | D-Amino Acid | Concentration (nmol/g wet tissue) | Reference |
| Brain (Cerebral Cortex) | D-Serine | ~250 | [12] |
| Hippocampus | D-Serine | 20-30 | [2] |
| Adenohypophysis | D-Aspartate | 78 ± 12 | [9][13] |
| Hypothalamus | D-Aspartate | 55 ± 9 | [9][13] |
| Testis | D-Aspartate | 109 ± 8 | [14] |
| Pituitary Gland | D-Alanine | Relatively abundant | [15] |
| Pancreas | D-Alanine | Relatively abundant | [15] |
Biological Functions and Signaling Pathways
D-amino acids are not merely metabolic byproducts but active participants in a wide range of physiological processes. Their functions are diverse and often stereospecific.
Role in the Mammalian Nervous System
D-Serine and NMDA Receptor Signaling: D-serine is a crucial neuromodulator that acts as a co-agonist at the glycine site of the NMDA receptor.[7] The binding of both glutamate and a co-agonist (either D-serine or glycine) is required for the activation of the NMDA receptor, which then allows the influx of Ca2+ into the neuron.[3] This process is fundamental for synaptic plasticity, learning, and memory.[7] The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase, which is primarily found in neurons.[7]
D-Aspartate in Neurogenesis and Neurotransmission: D-aspartate is highly concentrated in the embryonic brain and plays a significant role in neuronal development.[8] It has been shown to regulate adult neurogenesis in the hippocampus.[8] D-aspartate can also act as an agonist at the glutamate binding site of the NMDA receptor, suggesting a role in excitatory neurotransmission.[9] The synthesis of D-aspartate from L-aspartate is catalyzed by aspartate racemase.[8]
Role in the Endocrine System
D-amino acids, particularly D-aspartate, are also found in various endocrine tissues and are involved in hormone regulation. D-aspartate has been shown to stimulate the release of luteinizing hormone (LH) from the pituitary gland and testosterone from the testes.[14]
Role in Bacteria
In bacteria, D-amino acids are not only structural components but also signaling molecules. They are released by bacteria during stationary phase and can regulate cell wall remodeling and inhibit biofilm formation in a variety of bacterial species.[3][10] This suggests a mechanism for intercellular communication and adaptation to changing environmental conditions.
Experimental Protocols for D-Amino Acid Analysis
The accurate detection and quantification of D-amino acids in complex biological matrices require specialized analytical techniques. The following sections provide detailed methodologies for some of the key experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Chiral Amino Acid Analysis
HPLC is a widely used technique for the separation and quantification of D- and L-amino acids. The method typically involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column.
Protocol: HPLC Analysis of D/L-Amino Acids with Marfey's Reagent (FDNP-Val-NH₂)
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Deproteinize the homogenate by adding trichloroacetic acid (TCA) to a final concentration of 5-10% (w/v).
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the free amino acids.
-
-
Derivatization:
-
To 100 µL of the amino acid-containing supernatant, add 100 µL of 1 M sodium bicarbonate (NaHCO₃).
-
Add 200 µL of a 1% (w/v) solution of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide (L-FDNP-Val-NH₂) in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 340 nm.
-
Quantification: Compare the peak areas of the sample with those of known concentrations of D- and L-amino acid standards that have been derivatized in the same manner.
-
Mass Spectrometry (MS) for D-Amino Acid Analysis
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), offers high sensitivity and specificity for the analysis of D-amino acids.
Protocol: LC-MS/MS for D-Amino Acid Quantification
-
Sample Preparation: Prepare the sample as described in the HPLC protocol to obtain a protein-free supernatant.
-
LC Separation:
-
Column: A chiral column (e.g., Astec CHIROBIOTIC T) or a reversed-phase column after chiral derivatization.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the amino acids of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS/MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each D- and L-amino acid, specific precursor-to-product ion transitions are monitored. These transitions are determined by infusing pure standards of each amino acid into the mass spectrometer.
-
Quantification: Use stable isotope-labeled internal standards for each amino acid to correct for matrix effects and variations in instrument response.
-
Enzymatic Assays
Enzymatic assays provide a cost-effective and highly specific method for the quantification of total D-amino acids or specific D-amino acids. D-amino acid oxidase (DAAO) is a commonly used enzyme that specifically oxidizes D-amino acids.
Protocol: D-Amino Acid Oxidase (DAAO) Coupled Assay
This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the DAAO-catalyzed oxidation of D-amino acids. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to produce a colored or fluorescent product.
-
Reagents:
-
DAAO from porcine kidney.
-
Horseradish peroxidase (HRP).
-
A chromogenic or fluorogenic HRP substrate (e.g., Amplex Red).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
D-amino acid standards.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HRP, and the HRP substrate.
-
Add the sample containing the unknown concentration of D-amino acids.
-
Initiate the reaction by adding DAAO.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals.
-
-
Quantification:
-
Create a standard curve using known concentrations of a specific D-amino acid (e.g., D-serine or D-alanine).
-
Determine the concentration of D-amino acids in the sample by comparing its reaction rate to the standard curve.
-
Conclusion and Future Perspectives
The field of D-amino acid research has expanded dramatically, moving from the periphery to the forefront of our understanding of physiology and signaling. It is now clear that D-amino acids are not rare anomalies but are integral components of biological systems with profound implications for health and disease. The continued development of sensitive and specific analytical techniques will be crucial for further elucidating the complex roles of these fascinating molecules. For drug development professionals, the enzymes involved in D-amino acid metabolism, such as serine racemase and D-amino acid oxidase, represent promising targets for the development of novel therapeutics for a range of neurological and psychiatric disorders. The exploration of D-amino acids and their signaling pathways is a vibrant and rapidly evolving field that promises to yield further exciting discoveries in the years to come.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Amino acid - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
- 11. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. entomologyjournals.com [entomologyjournals.com]
- 13. Quantification of Bacterial Metabolic Activities in the Gut by d-Amino Acid-Based In Vivo Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of DL-Phenylalanine in Protein Architecture and Biological Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylalanine, an essential aromatic amino acid, is a fundamental constituent of proteins, playing a critical role in defining their three-dimensional structure and dictating their function. This technical guide provides an in-depth exploration of the multifaceted role of DL-Phenylalanine, with a primary focus on the biologically incorporated L-isomer, in protein science. We will delve into its intrinsic physicochemical properties that contribute to protein stability, its involvement in crucial metabolic and signaling pathways, and its significance as a target in drug discovery and development. This document consolidates quantitative data, detailed experimental protocols for studying phenylalanine's influence, and visual representations of key biological processes to serve as a comprehensive resource for professionals in the field.
Introduction: The Significance of Phenylalanine in Proteomics
Phenylalanine is one of the twenty proteinogenic amino acids, characterized by its hydrophobic benzyl side chain.[1] This aromatic residue is classified as essential, meaning it cannot be synthesized de novo by humans and must be obtained from dietary sources.[2][3] Phenylalanine exists in two stereoisomeric forms: L-Phenylalanine and D-Phenylalanine. The L-isomer is the form that is incorporated into proteins during translation.[1] D-Phenylalanine is a synthetic form that has shown some therapeutic potential, and this compound is a racemic mixture of both forms, often used in nutritional supplements.[4] This guide will primarily focus on the role of L-Phenylalanine within the context of protein structure and function, as it is the biologically relevant isomer in this regard.
The nonpolar, aromatic nature of phenylalanine's side chain allows it to participate in a variety of non-covalent interactions, including hydrophobic interactions and π-π stacking with other aromatic residues. These interactions are fundamental to the proper folding of polypeptide chains into their native three-dimensional conformations and for the overall stability of the protein structure.[1][5] Beyond its structural role, phenylalanine is a crucial precursor for the biosynthesis of other vital molecules, including the amino acid tyrosine and several key neurotransmitters such as dopamine, norepinephrine, and epinephrine.[3][6] Consequently, the metabolic pathways involving phenylalanine are of significant interest in both normal physiology and in various pathological conditions.
Physicochemical Properties of Phenylalanine
The unique properties of phenylalanine's side chain are central to its role in protein structure. The benzyl group is bulky and hydrophobic, which drives it to be buried within the protein's core, away from the aqueous solvent, thus contributing to the hydrophobic effect that is a major driving force in protein folding.[7]
| Property | Value | Reference |
| Chemical Formula | C9H11NO2 | [6] |
| Molar Mass | 165.19 g/mol | [6] |
| pKa (carboxyl) | 1.83 | [6] |
| pKa (amino) | 9.13 | [6] |
| Solubility in water at 25°C | 14.11 g/L | [6] |
| Hydrophobicity (Kyte-Doolittle) | 2.8 | N/A |
| van der Waals volume | 135.3 ų | N/A |
The Role of Phenylalanine in Protein Structure and Stability
The incorporation of phenylalanine into a polypeptide chain has significant consequences for its structure and stability. Its aromatic side chain can engage in several types of stabilizing interactions:
-
Hydrophobic Interactions: The nonpolar benzyl side chain of phenylalanine tends to be sequestered in the hydrophobic core of proteins, minimizing its contact with water. This contributes significantly to the overall stability of the folded protein.[1]
-
π-π Stacking Interactions: The aromatic rings of phenylalanine can stack on top of each other or with other aromatic residues (tyrosine, tryptophan), creating favorable electrostatic interactions that stabilize protein structure.[5]
-
Cation-π Interactions: The electron-rich face of the phenylalanine ring can interact favorably with positively charged residues such as lysine and arginine.[8]
-
van der Waals Forces: The bulky side chain of phenylalanine allows for numerous van der Waals contacts with neighboring atoms, further contributing to the packing density and stability of the protein core.
Mutations involving phenylalanine can have profound effects on protein stability. Replacing a buried phenylalanine with a smaller, non-aromatic residue like alanine often leads to a loss of stabilizing interactions and can significantly decrease the melting temperature (Tm) and the free energy of unfolding (ΔG) of a protein.
| Protein | Mutation | ΔTm (°C) | ΔΔG (kcal/mol) | Reference |
| Barnase | Phe7 -> Ala | -4.3 | -2.4 | [9] |
| T4 Lysozyme | Phe153 -> Ala | -5.1 | -3.9 | [9] |
| Ribonuclease T1 | Phe48 -> Ala | -3.2 | -2.1 | [10] |
| Cytochrome c | Tyr67 -> Phe | N/A | -0.5 (predicted) |
Phenylalanine in Metabolic and Signaling Pathways
Phenylalanine is a central molecule in several critical metabolic pathways. The most prominent of these is its conversion to tyrosine, which then serves as a precursor for the synthesis of catecholamine neurotransmitters.
Phenylalanine to Tyrosine Conversion
The hydroxylation of L-phenylalanine to L-tyrosine is the rate-limiting step in the catabolism of phenylalanine.[11] This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH) , which requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[4][11]
Caption: Conversion of L-Phenylalanine to L-Tyrosine.
Catecholamine Biosynthesis Pathway
Following its synthesis from phenylalanine, tyrosine is the precursor for the biosynthesis of dopamine, norepinephrine, and epinephrine. This pathway is crucial for neuronal signaling and physiological regulation.
Caption: Catecholamine biosynthesis pathway from L-Phenylalanine.
Experimental Protocols for Studying Phenylalanine's Role
Investigating the precise role of a specific phenylalanine residue in a protein's structure and function requires a combination of molecular biology, biochemical, and biophysical techniques.
Site-Directed Mutagenesis of Phenylalanine to Alanine
This protocol outlines the steps to replace a specific phenylalanine residue with an alanine to probe its contribution to the protein's properties.[12]
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation (phenylalanine codon to alanine codon). The primers should be ~25-45 bases in length with a melting temperature (Tm) > 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid DNA containing the gene of interest as the template and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective agar medium. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Recombinant Protein Expression and Purification
Once the mutated plasmid is confirmed, the next step is to express and purify the mutant protein.[7][13]
-
Transformation into Expression Host: Transform the plasmid containing the mutant gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed cells in a large volume of culture medium to a desired optical density. Induce protein expression with an appropriate inducer (e.g., IPTG for the lac operon).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: If the protein is expressed with an affinity tag (e.g., His-tag), use the corresponding affinity resin to capture the protein from the cell lysate.
-
Ion-Exchange Chromatography: Further purify the protein based on its net charge.
-
Size-Exclusion Chromatography: As a final polishing step, separate the protein from any remaining contaminants and aggregates based on its size and shape.
-
-
Purity Analysis: Assess the purity of the protein at each stage using SDS-PAGE.
Biophysical Characterization: Assessing Protein Stability
The impact of the phenylalanine to alanine mutation on protein stability can be quantified using various biophysical techniques.
-
Circular Dichroism (CD) Spectroscopy:
-
Far-UV CD (200-250 nm): Analyze the secondary structure content of the wild-type and mutant proteins. A significant change may indicate a gross structural perturbation.
-
Thermal Denaturation Monitored by CD: Increase the temperature of the protein solution gradually and monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins). The midpoint of the unfolding transition is the melting temperature (Tm), a measure of thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Prepare samples of the wild-type and mutant proteins in the same buffer.
-
Run the samples on a DSC instrument, which measures the heat capacity of the protein as a function of temperature.
-
The resulting thermogram provides the Tm and the calorimetric enthalpy of unfolding (ΔH), from which the change in the free energy of unfolding (ΔΔG) can be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to study the structure and dynamics of proteins at atomic resolution, including the environment of specific phenylalanine residues.[14][15]
-
Isotope Labeling: Express the protein in minimal media supplemented with 15N-ammonium chloride and/or 13C-glucose to produce a uniformly labeled protein. For specific assignment of phenylalanine residues, selective labeling or "reverse labeling" can be employed.[15]
-
Data Acquisition: Acquire a series of multidimensional NMR experiments, such as 1H-15N HSQC, which provides a fingerprint of the protein, with each peak corresponding to a specific backbone amide proton and nitrogen.
-
Resonance Assignment: Assign the observed NMR signals to specific atoms in the protein sequence.
-
Structural and Dynamic Analysis:
-
Chemical Shift Perturbation: Compare the HSQC spectra of the wild-type and mutant proteins. Significant shifts in the positions of peaks for residues surrounding the mutation site can indicate local conformational changes.
-
Relaxation Experiments: Measure relaxation parameters (T1, T2, and NOE) to probe the dynamics of the protein backbone and side chains on different timescales.
-
Experimental Workflow for Investigating a Phenylalanine Residue
The following diagram illustrates a typical workflow for elucidating the role of a specific phenylalanine residue in a protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 8. opendata.uni-halle.de [opendata.uni-halle.de]
- 9. Correlating protein function and stability through the analysis of single amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A three-state prediction of single point mutations on protein stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 12. Alanine scanning - Wikipedia [en.wikipedia.org]
- 13. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 14. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Enzymatic Conversion of L-Phenylalanine to Tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of the essential amino acid L-phenylalanine to L-tyrosine. This critical reaction, primarily catalyzed by the enzyme Phenylalanine Hydroxylase (PAH), is the rate-limiting step in the catabolism of phenylalanine.[1] Deficiencies in this enzyme lead to the metabolic disorder phenylketonuria (PKU), highlighting its physiological significance.[2][3] This document details the molecular mechanisms, kinetics, and regulatory pathways governing this conversion, and provides standardized experimental protocols for its study.
The Core Reaction: Phenylalanine to Tyrosine
The conversion of L-phenylalanine to L-tyrosine is a hydroxylation reaction that incorporates one atom of molecular oxygen into the para-position of phenylalanine's aromatic ring.[4] The other oxygen atom is reduced to water. This process is catalyzed by Phenylalanine Hydroxylase (PAH) (EC 1.14.16.1), a non-heme iron-containing monooxygenase.[5][6] The reaction requires the cofactor tetrahydrobiopterin (BH4), which is oxidized to dihydrobiopterin (H2-biopterin) during the reaction.[4][7] Dihydrobiopterin is subsequently regenerated back to tetrahydrobiopterin by the enzyme dihydrobiopterin reductase, a process dependent on NADPH.[4][8]
The overall reaction can be summarized as:
L-phenylalanine + Tetrahydrobiopterin + O₂ → L-tyrosine + Dihydrobiopterin + H₂O
This irreversible reaction is crucial for several metabolic processes.[4] It not only prevents the toxic accumulation of phenylalanine but also synthesizes tyrosine, a precursor for various vital compounds, including the neurotransmitters dopamine, norepinephrine, and epinephrine, the thyroid hormones, and the pigment melanin.[4][8]
Phenylalanine Hydroxylase (PAH): Structure and Function
Mammalian PAH is a homotetrameric enzyme, with each monomer consisting of three distinct domains: an N-terminal regulatory domain, a central catalytic domain, and a C-terminal oligomerization domain.[5][9] The catalytic domain houses the active site, which contains a single non-heme iron (Fe²⁺) atom essential for catalysis.[9] The tetrameric structure is crucial for the enzyme's stability and function.[9]
Reaction Mechanism
The catalytic cycle of PAH involves a series of ordered steps:
-
Formation of the Enzyme-Substrate Complex: The reaction initiates with the binding of the cofactor tetrahydrobiopterin (BH4) to the active site of PAH. Subsequently, L-phenylalanine binds to form a ternary complex.[10]
-
Oxygen Activation: Molecular oxygen then binds to the iron center within the active site.
-
Formation of the Hydroxylating Intermediate: A highly reactive ferryl oxo (Fe(IV)=O) intermediate is formed through the heterolytic cleavage of the O-O bond.[5]
-
Hydroxylation: This powerful oxidizing intermediate attacks the aromatic ring of phenylalanine, leading to the formation of a hydroxylated intermediate.
-
Product Release: The final products, L-tyrosine and 4a-hydroxytetrahydrobiopterin, are released. The latter is then dehydrated to quinonoid dihydrobiopterin.[10]
Enzyme Kinetics
The kinetics of PAH are complex and subject to allosteric regulation. The enzyme exhibits positive cooperativity with its substrate, L-phenylalanine.[11] A truncated form of the enzyme, PheHΔ117, which lacks the N-terminal regulatory domain, has been used to study the intrinsic kinetic parameters without allosteric effects.[10][12]
| Parameter | Value | Enzyme Form | Condition | Reference |
| Kd (BH4) | 65 µM | PheHΔ117 | - | [10][12][13] |
| Kd (Phenylalanine) | 130 µM | PheHΔ117 | Ternary complex formation | [10][12][13] |
| kcat | - | PheHΔ117 | Product release is rate-determining | [12][13] |
| Rate of intermediate formation | 140 s⁻¹ | PheHΔ117 | Decrease in absorbance at 340 nm | [12][13] |
| Phenylalanine to Tyrosine Conversion Rate (in vivo) | 5.83 ± 0.59 µmol·kg⁻¹·h⁻¹ | Human | Postabsorptive state | [14] |
| Phenylalanine Turnover Rate (in vivo) | 36.1 ± 5.1 µmol·kg⁻¹·h⁻¹ | Human | Postabsorptive state | [14] |
| Tyrosine Turnover Rate (in vivo) | 39.8 ± 3.5 µmol·kg⁻¹·h⁻¹ | Human | Postabsorptive state | [14] |
Regulation of Phenylalanine Hydroxylase
PAH activity is tightly regulated through multiple mechanisms to maintain appropriate levels of phenylalanine and tyrosine.
Allosteric Regulation by L-Phenylalanine
L-phenylalanine acts as an allosteric activator of PAH.[9][15] Binding of phenylalanine to a regulatory site on the N-terminal domain induces a conformational change that shifts the enzyme from a low-activity state to a high-activity state.[9][16] This activation involves the disruption of inhibitory interactions between the regulatory and catalytic domains.[16]
Regulation by Tetrahydrobiopterin (BH4)
The cofactor BH4 can also influence the allosteric regulation of PAH. In the absence of phenylalanine, BH4 can bind to the enzyme and stabilize an inhibited state, making activation by phenylalanine more difficult.[17]
Phosphorylation
PAH can be regulated by phosphorylation of a serine residue (Ser16) in the N-terminal regulatory domain.[11] This phosphorylation, catalyzed by cAMP-dependent protein kinase A (PKA), increases the enzyme's sensitivity to activation by phenylalanine, thereby enhancing its activity at lower substrate concentrations.[11][17]
Experimental Protocols
In Vitro Phenylalanine Hydroxylase Activity Assay
This protocol outlines a general method for determining PAH activity in vitro, often measured by the rate of L-tyrosine production.
Materials:
-
Purified PAH enzyme or cell/tissue lysate containing PAH
-
L-phenylalanine solution
-
Tetrahydrobiopterin (BH4) solution
-
Ferrous ammonium sulfate solution
-
Catalase
-
Reaction buffer (e.g., Na-HEPES, pH 7.3)
-
Quenching solution (e.g., trichloroacetic acid)
-
HPLC system with fluorescence or UV detection, or a mass spectrometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, catalase, and ferrous ammonium sulfate.
-
Enzyme Pre-incubation: Add the PAH enzyme preparation to the reaction mixture. For studying activation, pre-incubate with L-phenylalanine for a defined period (e.g., 5 minutes at 25°C).
-
Reaction Initiation: Start the reaction by adding the cofactor, BH4.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Analysis: Centrifuge the mixture to pellet precipitated proteins. Analyze the supernatant for the amount of L-tyrosine produced using a suitable analytical method like HPLC or LC-MS/MS.
Kinetic Analysis using Stopped-Flow Absorbance Spectroscopy
This technique is used to study the pre-steady-state kinetics of the reaction, particularly the binding of substrates and the formation of early intermediates.
Instrumentation:
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme (PAH), L-phenylalanine, and BH4 in appropriate buffers. The experiments are typically conducted under anaerobic conditions to prevent premature oxidation.
-
Loading Syringes: Load the reactant solutions into the separate syringes of the stopped-flow instrument. For example, one syringe may contain the enzyme and L-phenylalanine, while the other contains BH4.
-
Rapid Mixing: The instrument rapidly mixes the contents of the syringes, initiating the reaction.
-
Data Acquisition: Monitor the change in absorbance at a specific wavelength (e.g., 340 nm) over a short time course (milliseconds to seconds).[10][12] The formation of the ternary enzyme-substrate complex often results in a detectable change in absorbance.[12]
-
Data Analysis: Analyze the resulting kinetic traces to determine rate constants for binding and intermediate formation.
Conclusion
The enzymatic conversion of L-phenylalanine to L-tyrosine by phenylalanine hydroxylase is a fundamentally important and intricately regulated metabolic process. A thorough understanding of its mechanism, kinetics, and regulation is crucial for researchers in metabolic diseases, neuroscience, and drug development. The methodologies outlined in this guide provide a framework for the detailed investigation of this vital enzymatic reaction. Further research into the dynamic conformational changes of PAH and the development of novel therapeutic strategies for PKU remain active and important areas of scientific inquiry.
References
- 1. Phenylalanine hydroxylase: function, structure, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylketonuria - Wikipedia [en.wikipedia.org]
- 3. PKU disease overview - MEDhub [medhub.ptcbio.com]
- 4. davuniversity.org [davuniversity.org]
- 5. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 6. PDB-101: Molecule of the Month: Phenylalanine Hydroxylase [pdb101.rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. grokipedia.com [grokipedia.com]
- 10. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phosphorylation Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenylalanine Hydroxylase [bio.davidson.edu]
Phenylketonuria: A Deep Dive into the Metabolic Consequences of Phenylalanine Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[1][2][3][4] This enzymatic defect disrupts the normal metabolic pathway for the essential amino acid phenylalanine, leading to its accumulation in the blood and tissues.[1][3][4] The resulting hyperphenylalaninemia is neurotoxic and, if left untreated, can lead to severe intellectual disability, seizures, and other neurological and psychiatric disorders.[2][3] This technical guide provides a comprehensive overview of the molecular basis of PKU, the multifaceted metabolic consequences of phenylalanine accumulation, and the current therapeutic landscape. It is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapies for this challenging genetic disorder.
The Molecular Basis of Phenylketonuria
PKU is primarily caused by mutations in the PAH gene, located on chromosome 12q.[1][3] This gene encodes for phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[2][3][4] This conversion is the rate-limiting step in the catabolism of phenylalanine.[3][5] The reaction requires the cofactor tetrahydrobiopterin (BH4).[2]
Phenylalanine Hydroxylase (PAH) Deficiency
Over 900 mutations in the PAH gene have been identified, leading to a spectrum of disease severity.[3] These mutations can result in a complete or partial loss of PAH enzyme activity.[6] The severity of the clinical phenotype, ranging from classic PKU with high plasma phenylalanine levels to milder forms of hyperphenylalaninemia, generally correlates with the residual PAH enzyme activity.[3][7]
The Metabolic Block and Its Consequences
In the absence of functional PAH, phenylalanine cannot be efficiently converted to tyrosine.[4] This leads to a buildup of phenylalanine in the bloodstream and its subsequent conversion into alternative, neurotoxic metabolites such as phenylpyruvate, phenyllactate, and phenylacetate.[2][4] These metabolites are excreted in the urine, giving the condition its name.[4]
Simultaneously, the deficiency in tyrosine production can impact the synthesis of important downstream molecules, including the neurotransmitters dopamine and norepinephrine, and the pigment melanin.[2]
Metabolic Consequences of Phenylalanine Accumulation
The pathophysiology of PKU is complex and multifactorial, stemming from the toxic effects of elevated phenylalanine and its metabolites, as well as the deficiency of other essential compounds.[1][2]
Neurotoxicity
The primary and most severe consequence of untreated PKU is profound neurological damage.[1] The exact mechanisms of phenylalanine-induced neurotoxicity are not fully elucidated but are thought to involve several interconnected pathways:
-
Disruption of Large Neutral Amino Acid (LNAA) Transport: Phenylalanine competes with other large neutral amino acids, such as tyrosine, tryptophan, and the branched-chain amino acids, for transport across the blood-brain barrier via the L-type amino acid transporter 1 (LAT1).[8][9][10] Elevated plasma phenylalanine levels saturate this transporter, leading to a reduced influx of other essential amino acids into the brain.[8][9] This imbalance can impair cerebral protein synthesis and the production of key neurotransmitters.[10]
-
Impaired Neurotransmitter Synthesis: The reduced brain uptake of tyrosine and tryptophan, the precursors for dopamine, norepinephrine, and serotonin, directly impacts their synthesis.[11][12][13][14] Furthermore, high concentrations of phenylalanine can directly inhibit the activity of tyrosine hydroxylase and tryptophan hydroxylase, the rate-limiting enzymes in catecholamine and serotonin synthesis, respectively.[13][14] This disruption in neurotransmitter balance is believed to contribute significantly to the cognitive and psychiatric symptoms observed in PKU.[14]
-
Oxidative Stress: A growing body of evidence suggests that oxidative stress plays a significant role in the pathophysiology of PKU.[15][16][17][18] Elevated phenylalanine levels have been shown to increase the production of reactive oxygen species and lead to lipid peroxidation, while diminishing the capacity of antioxidant defense systems.[17][19] This oxidative damage can contribute to neuronal cell death and demyelination.
-
Myelination Defects: Hypomyelination is a characteristic finding in the brains of untreated PKU patients.[1] The precise mechanisms are unclear but may be related to impaired synthesis of myelin proteins and lipids due to the aforementioned metabolic disturbances.
Quantitative Data on Phenylalanine and Metabolite Levels
The following table summarizes typical phenylalanine levels in different PKU severities and the therapeutic targets.
| Classification | Untreated Plasma Phenylalanine (µmol/L) | Therapeutic Target Range (µmol/L) |
| Classic PKU | > 1200[3][7] | 120 - 360[7] |
| Mild/Moderate PKU | 600 - 1200 | 120 - 360[7] |
| Mild Hyperphenylalaninemia | < 600 | Monitoring, may not require treatment |
| Normal | 35 - 120[3] | N/A |
Experimental Protocols
Understanding the pathophysiology of PKU and developing effective therapies relies on robust experimental models and assays.
Phenylalanine Hydroxylase (PAH) Enzyme Activity Assay
Objective: To measure the catalytic activity of the PAH enzyme.
Principle: The assay measures the rate of conversion of phenylalanine to tyrosine. This is typically done by quantifying the amount of tyrosine produced over time.
Methodology:
-
Enzyme Source: Liver homogenates or purified recombinant PAH can be used.
-
Reaction Mixture: A typical reaction mixture includes the enzyme source, L-phenylalanine (substrate), and tetrahydrobiopterin (BH4) (cofactor) in a suitable buffer (e.g., Tris-HCl).
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 25°C).
-
Termination: The reaction is stopped at specific time points by adding an acid (e.g., trichloroacetic acid).
-
Quantification of Tyrosine: The amount of tyrosine produced is quantified using methods such as high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Calculation of Activity: Enzyme activity is expressed as the amount of product formed per unit of time per amount of protein (e.g., nmol tyrosine/min/mg protein).
Newborn Screening for PKU
Objective: Early detection of PKU in newborns to initiate timely treatment.
Principle: Measurement of phenylalanine levels in a dried blood spot sample.
Methodology:
-
Sample Collection: A few drops of blood are collected from the newborn's heel onto a special filter paper card.
-
Sample Extraction: A small disc is punched from the dried blood spot and the amino acids are extracted.
-
Analysis: Tandem mass spectrometry (MS/MS) is the standard method for quantifying phenylalanine and tyrosine levels. This method allows for the simultaneous measurement of multiple amino acids and acylcarnitines, enabling screening for a panel of inborn errors of metabolism.
-
Interpretation: Elevated phenylalanine levels and an increased phenylalanine-to-tyrosine ratio are indicative of PKU and require confirmatory testing.
Animal Models of PKU
Genetically engineered mouse models, particularly the PAHenu2 mouse, are instrumental in studying the pathophysiology of PKU and for preclinical testing of new therapies.[20][21] These models are created using methods like chemically induced mutation or CRISPR/Cas9 to inactivate the Pah gene.[20] These mice exhibit hyperphenylalaninemia and many of the neurological and behavioral deficits observed in human PKU.[22][23]
Signaling Pathways and Experimental Workflows
Phenylalanine Metabolism and its Disruption in PKU
Caption: Disruption of normal phenylalanine metabolism in Phenylketonuria (PKU).
Impact of Hyperphenylalaninemia on the Blood-Brain Barrier
Caption: Competition of phenylalanine with other LNAAs at the blood-brain barrier.
Experimental Workflow for Evaluating a Novel PKU Therapy
Caption: Preclinical evaluation workflow for a novel Phenylketonuria (PKU) therapy.
Current and Emerging Therapeutic Strategies
The mainstay of PKU management for decades has been a strict, lifelong diet low in phenylalanine.[7][24] However, adherence to this diet is challenging, and even with treatment, some individuals may experience neurocognitive and psychosocial difficulties. This has spurred the development of alternative and adjunct therapies.
Dietary Management
This involves a highly restrictive diet that limits the intake of high-protein foods, supplemented with a synthetic, phenylalanine-free medical food to provide other essential amino acids and nutrients.
Pharmacological Therapies
| Therapy | Mechanism of Action | Target Population |
| Sapropterin Dihydrochloride (Kuvan®) | A synthetic form of the BH4 cofactor that enhances the activity of residual PAH enzyme.[25][26][27][28][29] | Patients with BH4-responsive forms of PKU, typically those with some residual PAH activity.[28][30] |
| Pegvaliase-pqpz (Palynziq®) | A PEGylated recombinant phenylalanine ammonia lyase (PAL) enzyme that breaks down phenylalanine into ammonia and trans-cinnamic acid.[31][32][33][34][35] | Adults with PKU who have uncontrolled phenylalanine levels on existing management.[31][34] |
Emerging Therapies
The therapeutic landscape for PKU is evolving, with several promising strategies in development:
-
Gene Therapy: Aims to deliver a functional copy of the PAH gene to the liver to restore enzyme activity.
-
mRNA Therapy: Involves administering messenger RNA encoding for the PAH enzyme.
-
Microbiome-based Therapies: Genetically engineered probiotics that can degrade phenylalanine in the gut are under investigation.[30][36]
Conclusion
Phenylketonuria serves as a paradigm for inborn errors of metabolism where a single genetic defect leads to a cascade of complex metabolic and neurological consequences. While newborn screening and dietary management have dramatically improved outcomes, significant challenges remain. A deeper understanding of the intricate pathophysiology of phenylalanine accumulation is crucial for the development of more effective and less burdensome therapies. The advent of pharmacological treatments and the promise of gene and microbiome-based approaches offer hope for a future where the long-term complications of PKU can be more effectively managed, improving the quality of life for individuals living with this disorder.
References
- 1. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylketonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- 5. Khan Academy [khanacademy.org]
- 6. Genetics and pathophysiology of phenylketonuria (PKU) [hcp.biomarin.com]
- 7. Phenylketonuria: Current Treatments and Future Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large Neutral Amino Acid Supplementation Exerts Its Effect through Three Synergistic Mechanisms: Proof of Principle in Phenylketonuria Mice | PLOS One [journals.plos.org]
- 11. Serotonin and dopamine synthesis in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary problems of phenylketonuria: effect on CNS transmitters and their possible role in behaviour and neuropsychological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Oxidative stress in phenylketonuria-evidence from human studies and animal models, and possible implications for redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidative stress in phenylketonuria—evidence from human studies and animal models, and possible implications for redox signaling - ProQuest [proquest.com]
- 17. Phenylketonuria oxidative stress and energy dysregulation: Emerging pathophysiological elements provide interventional opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative stress in phenylketonuria: what is the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxidative stress in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Mouse models of human phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mouse Models of Human Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cocukmetabolizma.com [cocukmetabolizma.com]
- 25. Sapropterin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What is the mechanism of Sapropterin Dihydrochloride? [synapse.patsnap.com]
- 27. What is Sapropterin Dihydrochloride used for? [synapse.patsnap.com]
- 28. medicine.com [medicine.com]
- 29. How KUVAN Works | KUVAN [kuvan.com]
- 30. checkrare.com [checkrare.com]
- 31. discovery.researcher.life [discovery.researcher.life]
- 32. What is the mechanism of Pegvaliase-PQPZ? [synapse.patsnap.com]
- 33. drugs.com [drugs.com]
- 34. PALYNZIQ Approved-Reduce Blood Phenylalanine Concentrations in Adult Patients with Phenylketonuria [accp1.org]
- 35. reference.medscape.com [reference.medscape.com]
- 36. google.com [google.com]
The Advent of a Dual-Action Amino Acid: A Technical Guide to the History and Initial Studies of DL-Phenylalanine Supplementation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Phenylalanine (DLPA), a racemic mixture of the essential amino acid L-Phenylalanine and its synthetic enantiomer D-Phenylalanine, emerged as a subject of scientific inquiry in the latter half of the 20th century. Initial investigations, primarily conducted in the 1970s and 1980s, explored its potential therapeutic applications in mood disorders and chronic pain. This technical guide provides an in-depth analysis of the history and foundational studies of DLPA supplementation. It delineates the distinct proposed mechanisms of action of its constituent isomers, summarizes quantitative data from early clinical trials in structured tables, provides detailed experimental protocols from these key studies, and visualizes the core signaling pathways and experimental workflows using the DOT language for Graphviz. This document serves as a comprehensive resource for researchers and professionals in drug development, offering a detailed perspective on the seminal research that shaped the understanding of this compound's biological effects.
Introduction: A Tale of Two Isomers
Phenylalanine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through dietary sources.[1] It exists in two stereoisomeric forms: L-Phenylalanine and D-Phenylalanine. This compound (DLPA) is a synthetic mixture containing equal parts of both isomers.[2]
The initial interest in DLPA as a therapeutic agent stemmed from the distinct biological roles of its components:
-
L-Phenylalanine: This naturally occurring isomer is a crucial precursor for the synthesis of several key neurotransmitters.[3] In the body, L-Phenylalanine is converted to L-Tyrosine, which is then used to produce dopamine, norepinephrine, and epinephrine—catecholamines that play a vital role in mood regulation, motivation, and the stress response.[3][4]
-
D-Phenylalanine: A synthetic mirror image of the L-form, D-Phenylalanine is not incorporated into proteins.[2] Its primary proposed mechanism of action is the inhibition of enkephalinase, an enzyme that degrades enkephalins.[5][6] Enkephalins are endogenous opioid peptides that act as natural painkillers. By inhibiting their breakdown, D-Phenylalanine is thought to prolong their analgesic and mood-elevating effects.[5][6]
This dual-action potential—addressing neurotransmitter deficiencies with the L-form and potentiating the endogenous opioid system with the D-form—made DLPA a compelling candidate for early investigations into treatments for depression and chronic pain.[2]
Proposed Mechanisms of Action
The therapeutic hypotheses for DLPA are rooted in two distinct biochemical pathways, one for each isomer.
L-Phenylalanine and Catecholamine Synthesis
L-Phenylalanine serves as the initial substrate in the synthesis pathway of dopamine, norepinephrine, and epinephrine. This pathway is critical for maintaining adequate levels of these neurotransmitters in the central nervous system. Deficiencies in these catecholamines have been linked to depressive disorders.[7]
D-Phenylalanine and the Endorphin System
The analgesic and potential mood-enhancing effects of D-Phenylalanine are hypothesized to result from its ability to inhibit carboxypeptidase A, also known as enkephalinase.[5][6] This enzyme is responsible for the degradation of endogenous opioids like enkephalins. By slowing this degradation, D-Phenylalanine may increase the availability and prolong the action of these natural pain-relieving and mood-influencing peptides.[5][6]
Initial Clinical Studies: Depression
Some of the earliest clinical research on this compound focused on its potential as an antidepressant. These studies, though often small and lacking the rigorous controls of modern trials, provided the initial data on its efficacy and safety in this context.
Beckmann et al. (1977): An Open Study
One of the foundational studies was an open-label trial conducted by Beckmann and colleagues to assess the antidepressant properties of this compound.[8]
-
Study Design: An open-label, uncontrolled clinical trial.[8]
-
Participants: 20 patients diagnosed with depression according to the International Classification of Diseases (ICD).[8]
-
Intervention: this compound administered orally at doses ranging from 75 to 200 mg per day for a duration of 20 days.[8]
-
Outcome Measures: Changes in psychopathological, neurological, and somatic symptoms were documented using the AMP system, the Hamilton Depression Scale (HAM-D), and the von Zerssen self-rating questionnaire. A global clinical impression was also recorded by experienced psychiatrists.[8]
| Outcome Measure | Result |
| Number of Patients | 20 |
| Complete Response | 8 patients |
| Good Response | 4 patients |
| Mild to Moderate Response | 4 patients |
| No Response | 4 patients |
| Total Responders | 12 of 20 patients (60%) |
Table 1: Summary of clinical outcomes from Beckmann et al. (1977).[8]
Beckmann et al. (1979): A Double-Blind Controlled Study
Following the promising results of their open study, the same research group conducted a more rigorous double-blind, controlled trial comparing this compound to the established antidepressant imipramine.[9]
-
Study Design: A double-blind, randomized, controlled clinical trial.[9]
-
Participants: 40 patients with a diagnosis of depression (ICD), randomized into two groups of 20.[9]
-
Intervention:
-
Outcome Measures: The primary assessment tools were the Hamilton Depression Scale (HAM-D) and the Bf-S self-rating questionnaire. The AMP system was also used for documenting psychopathological, neurological, and somatic changes.[9]
-
Statistical Analysis: Student's t-test was used to compare the two treatment groups. A two-way analysis of variance was used for analyzing psychopathological syndromes.[9]
| Outcome Measure | This compound Group (n=13 completed) | Imipramine Group (n=14 completed) | p-value |
| Hamilton Depression Scale Score | No significant difference | No significant difference | Not statistically significant |
| Bf-S Self-Rating Questionnaire Score | No significant difference | No significant difference | Not statistically significant |
| Anxiety Ratings (Day 10 & 20) | Higher | Significantly Lower | < 0.05 |
| Sleep Disturbances (Day 1, 5, & 10) | Less improvement | More improvement | < 0.05 |
Table 2: Comparative outcomes from Beckmann et al. (1979).[9]
The study concluded that while imipramine had a more pronounced effect on anxiety and sleep disturbances in the initial phase of treatment, there was no overall statistical difference in the antidepressant efficacy between this compound and imipramine by the end of the 30-day trial.[9]
Initial Clinical Studies: Chronic Pain
The proposed mechanism of D-Phenylalanine as an enkephalinase inhibitor led to investigations into its potential as an analgesic, particularly for chronic pain conditions.
Ehrenpreis's Foundational Research
In the early 1980s, research by Seymour Ehrenpreis provided a pharmacological basis for the analgesic properties of D-phenylalanine.[5][10] His work, primarily based on animal studies and observations in human patients, suggested that D-phenylalanine and other enkephalinase inhibitors could produce naloxone-reversible analgesia and potentiate the pain-relieving effects of acupuncture.[5] This foundational research was instrumental in prompting clinical trials in humans.
Walsh et al. (1986): A Double-Blind Crossover Study
One of the key clinical trials to evaluate the analgesic efficacy of D-Phenylalanine was a double-blind, crossover study conducted by Walsh and colleagues on patients with chronic pain.[4]
-
Study Design: A double-blind, placebo-controlled, crossover evaluation with a randomized parallel design.[4]
-
Participants: 30 subjects with chronic pain of varied etiology that was unrelieved by multiple previous therapeutic interventions.[4]
-
Intervention:
-
Outcome Measures: Pain was quantified using a Visual Analog Scale (VAS) and a cold pressor test.[4]
| Outcome Measure | D-Phenylalanine (DPA) | Placebo | No Difference |
| Patient-Reported Pain Relief (Questionnaire) | 25% reported more relief | 22% reported more relief | 53% |
| Lowest Pain Level (Visual Analog Scale) | 47% reported on DPA | 53% reported on placebo | N/A |
Table 3: Summary of outcomes from Walsh et al. (1986).[3][4]
This study did not find a significant analgesic effect from D-phenylalanine in chronic pain patients when compared to a placebo.[3][4]
References
- 1. [Analgesic effect, tolerance development and dependence potential of D-phenylalanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound as an antidepressant. Open study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anaturalhealingcenter.com [anaturalhealingcenter.com]
- 8. This compound in depressed patients: an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound versus imipramine: a double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medcentral.com [medcentral.com]
Methodological & Application
Application Notes and Protocols for Chiral Separation of DL-Phenylalanine Enantiomers by HPLC
Introduction
Phenylalanine, an essential amino acid, exists in two enantiomeric forms: D-phenylalanine and L-phenylalanine. While L-phenylalanine is a fundamental building block of proteins, D-phenylalanine exhibits distinct physiological effects and is utilized in the synthesis of certain pharmaceuticals. Consequently, the ability to separate and quantify these enantiomers is of paramount importance in drug development, quality control, and metabolic research to ensure product efficacy and safety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely adopted technique for this purpose. This document provides detailed application notes and protocols for the chiral separation of DL-phenylalanine enantiomers.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by creating a chiral environment in which the two enantiomers of a racemic mixture can interact differently. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times for each enantiomer on the chromatographic column, thus enabling their separation. The choice of CSP and mobile phase composition is critical for achieving optimal resolution.
Experimental Protocols
This section outlines detailed methodologies for the chiral separation of this compound enantiomers using different HPLC conditions.
Method 1: Reversed-Phase Separation on a Teicoplanin-Based CSP
This method is effective for the baseline separation of underivatized D- and L-phenylalanine.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).[1]
-
Solvents: HPLC grade acetonitrile and deionized water.
-
Sample: Racemic this compound.
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and water in a 75:25 (v/v) ratio.[2][3]
-
Degas the mobile phase using sonication or vacuum filtration before use.
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.[2]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| Column | Teicoplanin-based CSP (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (75:25, v/v)[2][3] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 23 °C[2][3] |
| Detection | UV at 210 nm[3][4] |
| Injection Volume | 5 µL[4] |
Method 2: Normal-Phase Separation on a Polysaccharide-Based CSP
This protocol is suitable for the separation of N-phthaloyl (N-PHT) protected phenylalanine enantiomers.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD, 250 x 4.6 mm).[5]
-
Solvents: HPLC grade n-hexane, 2-propanol, and trifluoroacetic acid (TFA).
-
Sample: Racemic N-PHT-DL-phenylalanine.
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 95% n-hexane and 5% 2-propanol (v/v).[5]
-
Add trifluoroacetic acid (TFA) to the mixture to a final concentration of 0.1%.[5]
-
Degas the mobile phase before use.
Sample Preparation:
-
Dissolve the racemic N-PHT-DL-phenylalanine sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
HPLC Conditions:
| Parameter | Value |
| Column | Chiralcel OD (250 x 4.6 mm)[5] |
| Mobile Phase | 5% 2-propanol in n-hexane with 0.1% TFA[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | Ambient |
| Detection | UV at 254 nm[5] |
| Injection Volume | 10-20 µL |
Data Presentation
The following tables summarize quantitative data from various studies on the chiral separation of phenylalanine enantiomers.
Table 1: Comparison of HPLC Methods for this compound Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| Teicoplanin-based | Acetonitrile/Water (75:25, v/v) | 0.8 | 23 | 1.59 | [2][3] |
| Ristocetin-based | Acetonitrile/Water (60:40, v/v) | 0.8 | 23 | 2.75 | [2][3] |
| Teicoplanin-based | Methanol/Water/Formic Acid (70:30:0.02) | 1.0 | 25 | 6.17 | [6] |
| Chiralpak ID | CO2/Methanol with 0.1% NH4OH (90:10) | 1.5 | 40 | >1.5 | [7] |
Table 2: Performance Data for Teicoplanin-Based CSP Method
| Parameter | D-Phenylalanine | L-Phenylalanine | Reference |
| Retention Time (min) | ~5.0 | ~6.2 | [6] |
| Linearity (Correlation Coefficient) | > 0.998 | > 0.998 | [2][3] |
| Limit of Detection (µg/mL) | 0.1 | 0.1 | [2][3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the chiral HPLC separation of this compound.
Caption: Experimental workflow for HPLC chiral separation.
Key Factors Affecting Chiral Separation
This diagram outlines the logical relationships between key experimental parameters that influence the success of the chiral separation.
Caption: Factors influencing chiral separation resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. waters.com [waters.com]
Application Notes and Protocols for DL-Phenylalanine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Phenylalanine (DLPA) is a racemic mixture of the essential amino acid L-Phenylalanine and its synthetic enantiomer, D-Phenylalanine. This combination provides a dual mechanism of action that is of significant interest in preclinical research. L-Phenylalanine serves as a precursor to several key neurotransmitters, including dopamine and norepinephrine, which are crucial for mood, cognition, and motor control.[1] D-Phenylalanine is recognized for its role in pain modulation by inhibiting the enzymatic breakdown of endogenous opioids, known as enkephalins.[2][3][4] These properties make this compound a valuable compound for investigation in rodent models of various neurological and physiological conditions, including depression, pain, and appetite regulation.
These application notes provide a comprehensive overview of the protocols for administering this compound to rodent models, summarizing key quantitative data and outlining detailed experimental methodologies.
Data Presentation
Table 1: Oral Administration of L-Phenylalanine in Rodent Appetite Studies
| Species | Dosage (mmol/kg) | Administration Route | Key Findings | Reference |
| Rat | 3 and 6 | Oral Gavage | Significantly decreased food intake.[5] | Alamshah et al., 2017 |
| Mouse | 6 and 12 | Oral Gavage | Significantly decreased food intake.[5] | Alamshah et al., 2017 |
| Mouse (DIO) | 12 (3x daily) | Oral Gavage | Significantly reduced cumulative food intake and body weight over 7 days. | Alamshah et al., 2017 |
| Rat | 10 (intra-ileal) | Intra-ileal administration | Significantly reduced food intake.[5] | Alamshah et al., 2017 |
Table 2: Intraperitoneal and Subcutaneous Administration of D-Phenylalanine in Rodent Pain and Behavioral Models
| Species | Dosage (mg/kg) | Administration Route | Model | Key Findings | Reference |
| Rat | 25, 50, 100 | Intraperitoneal | Stress-Induced Analgesia | Reduced the analgesic effects of cold-water swims.[2] | Bodnar et al., 1983 |
| Rat | 125 | Intraperitoneal | Deprivation-Induced Food Intake | Significantly increased 24-hour food intake.[6] | Bodnar & Butler, 1983 |
| Rat | 250 | Intraperitoneal | Deprivation-Induced Food Intake | Significantly reduced food intake for 2 hours.[6] | Bodnar & Butler, 1983 |
| Mouse | 1.2 mmol/kg (daily for 7 days) | Subcutaneous | Morphine Withdrawal | Attenuated naloxone-precipitated morphine withdrawal syndrome.[7] | Lason et al., 1985 |
| Mouse | Not specified | Systemic | Hot-plate test | Produced naloxone-reversible analgesia.[7] | Lason et al., 1985 |
Experimental Protocols
Protocol 1: Oral Gavage Administration for Appetite Studies
This protocol is designed for the acute or chronic administration of L-Phenylalanine to investigate its effects on food intake and satiety.
Materials:
-
L-Phenylalanine powder
-
Vehicle (e.g., 10% TWEEN® 20 in sterile water, or sterile water alone)
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)[8]
-
Syringes
-
Animal scale
-
Standard rodent chow
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. For studies involving food intake measurement, single housing is recommended.
-
Fasting (for acute studies): For acute studies, fast rodents overnight (approximately 16 hours) with free access to water to ensure an empty stomach and standardized hunger levels.[5] For chronic or dark-phase studies, animals may have ad libitum access to food.[5]
-
Preparation of L-Phenylalanine Solution:
-
Calculate the required amount of L-Phenylalanine based on the desired dosage and the number of animals.
-
Dissolve the L-Phenylalanine powder in the chosen vehicle. Gentle heating and vortexing may be required to achieve complete dissolution.
-
Prepare a vehicle-only control solution.
-
-
Dosing:
-
Weigh each animal to determine the precise volume of the solution to be administered. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.[8][9]
-
Gently restrain the animal.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.[10]
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Administer the solution slowly.
-
-
Food Intake Measurement:
-
Immediately after dosing, provide a pre-weighed amount of standard chow.
-
Measure food consumption at predetermined time points (e.g., 1, 2, 4, and 24 hours post-administration) by weighing the remaining chow.
-
-
Chronic Administration (if applicable): For chronic studies, repeat the administration as required (e.g., twice or three times daily).[5] Monitor body weight and cumulative food intake daily.
Protocol 2: Intraperitoneal Injection for Pain and Neurological Studies
This protocol is suitable for administering D-Phenylalanine or this compound to investigate their effects on pain perception, depression-like behavior, or other neurological endpoints.
Materials:
-
D-Phenylalanine or this compound powder
-
Vehicle (e.g., sterile saline)
-
Appropriately sized needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[11]
-
Syringes
-
Animal scale
-
Relevant behavioral testing apparatus (e.g., hot plate, tail-flick apparatus, forced swim test chamber)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing and handling procedures for at least one week before the experiment.
-
Preparation of Phenylalanine Solution:
-
Calculate the required amount of D- or this compound based on the desired dosage and the number of animals.
-
Dissolve the powder in sterile saline. Ensure the solution is at room temperature before injection.
-
Prepare a vehicle-only control solution (sterile saline).
-
-
Dosing:
-
Weigh each animal to determine the injection volume. The maximum recommended volume for intraperitoneal injection is typically up to 10 ml/kg.[11]
-
Restrain the animal appropriately. For rats, the injection is typically given in the lower right quadrant of the abdomen to avoid the cecum.[12]
-
Insert the needle at a 30-40° angle into the peritoneal cavity.[11]
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
-
Behavioral Testing:
-
Conduct the behavioral tests at a predetermined time after the injection, based on the expected pharmacokinetic profile of the compound.
-
For pain studies: Use a hot plate or tail-flick test to measure nociceptive thresholds.
-
For depression studies: Utilize the forced swim test or tail suspension test to assess antidepressant-like activity.
-
-
Data Collection: Record the relevant behavioral parameters (e.g., latency to response in pain tests, duration of immobility in depression tests).
Visualization of Pathways and Workflows
Caption: Biosynthesis of catecholamines from L-Phenylalanine.
Caption: Mechanism of D-Phenylalanine in pain modulation.
Caption: General experimental workflow for this compound administration.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Antagonism of stress-induced analgesia by D-phenylalanine, an anti-enkephalinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of deprivation-induced food intake by D-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of D-phenylalanine and its derivatives on enkephalin degradation in vitro: relation to analgesia and attenuation of the morphine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols for Using DL-Phenylalanine in Cell Culture for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Phenylalanine, a racemic mixture of the essential amino acid L-Phenylalanine and its enantiomer D-Phenylalanine, serves as a critical tool in cell culture-based metabolic studies. L-Phenylalanine is a precursor for the synthesis of tyrosine, a key step catalyzed by the enzyme phenylalanine hydroxylase (PAH).[1][2] This pathway is central to various physiological processes, and its dysfunction is implicated in metabolic disorders such as Phenylketonuria (PKU).[3][4] In vitro cell culture models are invaluable for investigating the intricacies of phenylalanine metabolism, the pathophysiology of related diseases, and for the preclinical evaluation of potential therapeutics.
These application notes provide a comprehensive guide for utilizing this compound in cell culture to study its metabolic fate and effects. The protocols outlined below cover experimental design, cell line selection, preparation of reagents, and analytical methods for quantifying metabolic changes.
Metabolic Pathway of Phenylalanine
The primary metabolic pathway of L-Phenylalanine involves its hydroxylation to form L-Tyrosine. This reaction is catalyzed by phenylalanine hydroxylase (PAH), primarily in the liver.[1][2] The reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[1] Tyrosine is then a precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as the pigment melanin.[5] Inborn errors of metabolism, such as PKU, are characterized by deficient PAH activity, leading to the accumulation of phenylalanine in the body.[3][4]
Data Presentation: Quantitative Parameters for In Vitro Phenylalanine Studies
The following tables summarize key quantitative data for designing and interpreting metabolic studies using this compound in cell culture.
Table 1: Recommended this compound Concentrations for Cell Culture Studies
| Study Objective | Cell Type | Concentration Range (mM) | Rationale |
| Physiological Metabolism | Hepatoma (e.g., HepG2, Huh-7) | 0.1 - 0.4 | Mimics normal physiological blood phenylalanine levels. |
| PKU Disease Modeling | PAH-deficient cells, Neuronal cells | 0.6 - 2.4 | Simulates hyperphenylalaninemia observed in PKU patients.[6] |
| Toxicity Studies | Various cell lines | 1 - 10 | To investigate the cytotoxic effects of high phenylalanine concentrations.[6] |
| Metabolic Flux Analysis | Tracer-based studies | Variable (often physiological) | To trace the metabolic fate of phenylalanine using labeled isotopes. |
Table 2: Typical Incubation Times and Expected Metabolic Readouts
| Incubation Time | Experiment Type | Expected Metabolic Readout | Analytical Method |
| Short-term (5 min - 4 hours) | Enzyme Activity Assays | Increased Tyrosine production, Cofactor oxidation | HPLC, LC-MS/MS, Spectrophotometry |
| Mid-term (24 - 72 hours) | Metabolic Profiling, Cell Viability | Changes in intracellular/extracellular Phenylalanine and Tyrosine levels, Altered cell proliferation | LC-MS/MS, Cell Viability Assays (MTT, ATP-based) |
| Long-term (days - weeks) | Chronic Toxicity, Gene Expression | Sustained changes in metabolite levels, Altered protein expression, Apoptosis | Western Blot, qPCR, Flow Cytometry |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
Materials:
-
This compound powder
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS)
-
0.22 µm sterile filter
-
Sterile conical tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of sterile deionized water or PBS to dissolve the powder. Gentle warming (37°C) and vortexing can aid in dissolution.
-
Once fully dissolved, bring the solution to the final desired volume with sterile deionized water or PBS to create a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Store the sterile stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.
-
When preparing cell culture media, dilute the stock solution to the final desired working concentration under sterile conditions.
Protocol 2: In Vitro Phenylketonuria (PKU) Model and Metabolic Analysis
This protocol describes a typical experiment to model PKU in cell culture by exposing cells to high concentrations of this compound and measuring the impact on tyrosine production and cell viability.
Cell Lines:
-
PAH-positive cells: Human hepatoma cell lines like HepG2 or Huh-7 are suitable as they endogenously express PAH.
-
PAH-deficient or low-activity cells: Neuronal cell lines (e.g., SH-SY5Y) or genetically modified cells can be used to model the effects of hyperphenylalaninemia in non-hepatic tissues.
Procedure:
-
Cell Seeding: Seed the chosen cell line into 6-well or 24-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Preparation of Treatment Media: Prepare complete cell culture medium supplemented with a range of this compound concentrations (e.g., 0.1 mM as a control, and 0.6 mM, 1.2 mM, and 2.4 mM to model different severities of PKU).[6]
-
Treatment: Remove the existing medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection:
-
Media: At each time point, collect an aliquot of the cell culture medium for extracellular metabolite analysis.
-
Cell Lysates: Wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in an appropriate buffer.[7] Centrifuge to pellet cell debris and collect the supernatant.
-
-
Metabolite Quantification (LC-MS/MS):
-
Prepare samples for LC-MS/MS analysis. This may involve protein precipitation (e.g., with methanol or acetonitrile) and the addition of an internal standard (e.g., labeled phenylalanine and tyrosine).
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of phenylalanine and tyrosine.[8][9]
-
-
Cell Viability Assay (e.g., MTT Assay):
-
In a parallel plate, add MTT reagent to the cells and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance to determine relative cell viability.[10]
-
Protocol 3: Phenylalanine Hydroxylase (PAH) Activity Assay in Cell Lysates
This protocol measures the enzymatic activity of PAH in cultured cells by quantifying the conversion of L-Phenylalanine to L-Tyrosine.
Materials:
-
Cell lysate (prepared as in Protocol 2, step 5)
-
PAH assay buffer (e.g., 100 mM HEPES, pH 7.4)
-
L-Phenylalanine solution (e.g., 10 mM)
-
Tetrahydrobiopterin (BH4) solution (e.g., 2 mM)
-
Catalase solution
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA) for reaction quenching
-
LC-MS/MS system for tyrosine quantification
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture containing PAH assay buffer, catalase, DTT, and BH4.
-
Initiate Reaction: Add the cell lysate (containing the PAH enzyme) and L-Phenylalanine solution to the reaction mixture. The final concentration of L-Phenylalanine is typically around 1 mM.[3]
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
Quench Reaction: Stop the reaction by adding TCA to precipitate the protein.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Collect the supernatant for analysis.
-
Quantify Tyrosine: Analyze the supernatant using LC-MS/MS to determine the concentration of newly synthesized tyrosine.
-
Calculate PAH Activity: The specific activity of PAH is calculated as the amount of tyrosine produced per unit of time per amount of protein in the cell lysate (e.g., nmol tyrosine/min/mg protein).
Conclusion
The use of this compound in cell culture is a powerful approach for dissecting the complexities of amino acid metabolism and for modeling diseases like PKU. The protocols and data presented here provide a solid foundation for researchers to design and execute robust and reproducible experiments. Careful selection of cell lines, appropriate concentration ranges, and precise analytical methods are crucial for obtaining meaningful insights into the metabolic effects of phenylalanine. These in vitro studies are an essential component of the research and development pipeline for novel therapeutic strategies targeting metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 6. High phenylalanine concentrations induce demyelination and microglial activation in mouse cerebellar organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Applications of DL-Phenylalanine in Peptide Synthesis and Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Phenylalanine, a racemic mixture of the D- and L-enantiomers of the essential amino acid phenylalanine, offers unique advantages in the fields of peptide synthesis and drug design. The distinct biochemical properties of each enantiomer allow for the strategic development of novel therapeutics with enhanced properties. L-Phenylalanine serves as a crucial precursor for the synthesis of key neurotransmitters, while D-Phenylalanine exhibits properties that can improve the pharmacokinetic profile of peptide-based drugs and exert analgesic effects.
These application notes provide a comprehensive overview of the uses of this compound, complete with detailed experimental protocols and quantitative data to guide researchers in its effective implementation.
I. Applications in Peptide Synthesis: Enhancing Stability
The incorporation of unnatural amino acids, such as D-Phenylalanine from a this compound mixture, is a powerful strategy to overcome the inherent limitations of peptide-based drugs, namely their rapid degradation by proteases.
A. Rationale for D-Amino Acid Incorporation
Peptidases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The inclusion of a D-amino acid, like D-Phenylalanine, introduces a non-natural stereochemistry that sterically hinders the binding of the peptide to the active site of these enzymes. This resistance to enzymatic cleavage leads to a significantly increased in vivo half-life of the peptide therapeutic.[1][2]
B. Quantitative Data: Impact of D-Amino Acid Substitution on Peptide Half-Life
The substitution of an L-amino acid with its D-enantiomer can dramatically increase the stability of a peptide in biological fluids. The following table summarizes representative data on the effect of D-amino acid substitution on peptide half-life.
| Peptide/Analog | Key Substitution | Matrix | Half-life (t½) | Fold Increase in Stability | Reference |
| Apelin-17 | L-Phe (native) | Human Plasma | ~4.8 minutes | - | [1] |
| Apelin-17 Analog | D-Phe | Human Plasma | ~27.2 hours | ~340x | [1] |
| KSL | All L-amino acids | Not Specified | Shorter | - | [3] |
| KSL-7 | Contains 2 D-amino acids | Not Specified | Longer | Not Specified | [3] |
| MUC2 epitope peptide | Flanked by L-amino acids | Human Serum | Prone to degradation | - | [4] |
| MUC2 epitope peptide | Flanked by D-amino acids | Human Serum | Resistant to degradation | Not Specified | [4] |
C. Experimental Protocol: In Vitro Peptide Stability Assay
This protocol outlines a general method to assess the stability of a peptide in plasma.
Objective: To determine and compare the half-life of a peptide containing L-Phenylalanine versus its analog containing D-Phenylalanine.
Materials:
-
Test peptide (with L-Phe)
-
Test peptide analog (with D-Phe)
-
Human or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer (MS)
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or DMSO) to a final concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, add a known amount of the peptide stock solution to pre-warmed (37°C) human or rat plasma to achieve the desired final peptide concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing a 3-fold excess of cold ACN with 0.1% TFA to precipitate plasma proteins and stop enzymatic degradation.
-
Sample Preparation:
-
Vortex the quenched sample vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a reverse-phase HPLC-MS system.
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.
-
D. Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-Phenylalanine
This protocol describes the manual synthesis of a peptide incorporating a D-Phenylalanine residue using the Fmoc/tBu strategy. For incorporating this compound, the resolution of the enantiomers would be necessary prior to synthesis if a specific enantiomer is desired at a particular position. Alternatively, if the position of the D- and L-isomers is not critical, the racemic mixture can be used, which will result in a mixture of diastereomeric peptides that will require purification.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Fmoc-protected amino acids (including Fmoc-D-Phenylalanine)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF and then DCM.
-
-
Amino Acid Coupling (Fmoc-D-Phenylalanine):
-
In a separate vial, dissolve Fmoc-D-Phenylalanine (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).
-
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the cleavage solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
II. Applications in Drug Design
This compound's two enantiomers have distinct and complementary roles in drug design, targeting neurological and pain pathways.
A. L-Phenylalanine as a Neurotransmitter Precursor
L-Phenylalanine is an essential amino acid that serves as the initial substrate for the biosynthesis of the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[5] This pathway is crucial for mood regulation, attention, and the body's stress response.
Administration of L-Phenylalanine can influence the levels of dopamine in the brain. The following table summarizes data from a study investigating the effect of L-Phenylalanine administration on dopamine release in the rat striatum.
| L-Phenylalanine Dose | Change in Basal Dopamine Release | Time to Peak Effect | Reference |
| 200 mg/kg | +59% | 75 minutes | [6] |
| 500 mg/kg | No significant change | - | [6] |
| 1000 mg/kg | -26% | - | [6] |
This protocol provides a general method for the analysis of catecholamines in biological samples.
Objective: To quantify the levels of dopamine and norepinephrine in brain tissue homogenates following the administration of L-Phenylalanine.
Materials:
-
Brain tissue samples
-
Perchloric acid (PCA) containing an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
HPLC system with electrochemical detection
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue samples in ice-cold PCA with the internal standard.
-
Centrifuge the homogenates at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Separate the catecholamines using a C18 column and an isocratic mobile phase.
-
Detect dopamine and norepinephrine using an electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Generate a standard curve using known concentrations of dopamine and norepinephrine standards.
-
Calculate the concentration of dopamine and norepinephrine in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
B. D-Phenylalanine as an Enkephalinase Inhibitor for Analgesia
D-Phenylalanine is proposed to exert analgesic effects by inhibiting the enzymes that degrade enkephalins, which are endogenous opioid peptides that play a role in pain modulation. The primary enzymes involved in enkephalin degradation are Neprilysin (NEP) and Carboxypeptidase A.[5][7] By inhibiting these enzymes, D-Phenylalanine can increase the levels and prolong the action of enkephalins, leading to pain relief.
The analgesic properties of D-Phenylalanine can be assessed using animal models of pain, such as the hot plate test.
| Treatment | Dose | Latency to Paw Lick (seconds) | Reference |
| Vehicle | - | ~15 | [8] |
| D-Phenylalanine | 250 mg/kg | Increased latency (naloxone reversible) | [9] |
| Morphine | 5 mg/kg | Significantly increased latency | [9] |
Objective: To evaluate the analgesic effect of D-Phenylalanine by measuring the latency of a pain response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Transparent cylinder to confine the animal
-
Test animals (e.g., mice or rats)
-
D-Phenylalanine solution
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room and handling for a sufficient period before the experiment.
-
Baseline Measurement: Place each animal individually on the hot plate (e.g., set to 52-55°C) and start a timer. Record the latency to the first sign of a pain response, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer D-Phenylalanine or the vehicle control to the animals via the desired route (e.g., intraperitoneal or oral).
-
Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Compare the post-treatment latencies between the D-Phenylalanine and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in latency in the D-Phenylalanine group indicates an analgesic effect.
This protocol provides a general method for assessing the inhibitory activity of D-Phenylalanine on Neprilysin.
Objective: To determine the inhibitory potential of D-Phenylalanine on Neprilysin activity.
Materials:
-
Recombinant human Neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Abz-based peptide)
-
D-Phenylalanine
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of D-Phenylalanine in a suitable solvent.
-
Prepare serial dilutions of D-Phenylalanine in the assay buffer.
-
Prepare solutions of NEP and the fluorogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In the wells of the microplate, add the assay buffer, the NEP enzyme solution, and the different concentrations of D-Phenylalanine (or vehicle for control).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (e.g., λex = 320 nm, λem = 420 nm for an Abz substrate) over time in a kinetic mode at 37°C.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of D-Phenylalanine.
-
Plot the percentage of NEP inhibition versus the concentration of D-Phenylalanine.
-
Calculate the IC50 value, which is the concentration of D-Phenylalanine that inhibits 50% of the NEP activity.
-
Conclusion
This compound is a versatile molecule with significant applications in both peptide synthesis and drug design. The incorporation of its D-enantiomer into peptides provides a robust strategy for enhancing metabolic stability, a critical attribute for the development of effective peptide therapeutics. Furthermore, the distinct pharmacological activities of the L- and D-enantiomers offer opportunities for the rational design of drugs targeting neurological and pain pathways. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists seeking to harness the potential of this compound in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for the Analytical Detection of Phenylalanine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylalanine is an essential amino acid crucial for various physiological processes, including protein and neurotransmitter synthesis.[1][2] The inability to properly metabolize phenylalanine leads to the genetic disorder phenylketonuria (PKU), which can cause severe neurological damage if left untreated.[2][3][4] Therefore, the accurate and sensitive detection of phenylalanine and its metabolites in biological samples is paramount for the diagnosis, monitoring, and treatment of PKU, as well as for research in metabolic disorders and drug development.[4][5][6] This document provides detailed application notes and protocols for the principal analytical techniques used for this purpose.
Phenylalanine Metabolic Pathway
Phenylalanine is primarily metabolized in the liver. The initial and rate-limiting step is the conversion of phenylalanine to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase (PAH).[1][7] This reaction requires the cofactor tetrahydrobiopterin (BH4).[7] Tyrosine is then further metabolized into several important compounds, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[2][8] In cases of PAH deficiency, phenylalanine is converted into alternative metabolites such as phenylpyruvic acid, phenyllactic acid, and phenylacetic acid, which accumulate in the body and are excreted in the urine.[8]
Figure 1: Simplified metabolic pathway of phenylalanine.
Analytical Techniques
A variety of analytical techniques are employed for the quantification of phenylalanine and its metabolites in biological matrices such as blood (plasma, serum, dried blood spots) and urine. The choice of method depends on factors like required sensitivity, specificity, sample throughput, and available instrumentation.
Quantitative Data Summary
The following table summarizes the performance characteristics of commonly used analytical methods for phenylalanine detection.
| Analytical Method | Sample Matrix | Linearity Range (µmol/L) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Dried Blood Spot | 24 - 1152 | 0.5 pg | - | [9] |
| Dried Blood Spot | 0 - 1000 | - | - | [10] | |
| GC-MS | Dried Blood Spot | - | 1.2 µmol/L | - | [11] |
| HPLC-UV | Plasma | 10 - 100 ng/mL | 5 ng/mL | 10 ng/mL | [12] |
| Enzymatic Assay (Colorimetric) | Serum, Plasma, Urine | 0.2 - 1.0 nmole | - | - | [13] |
| Enzymatic Assay (Fluorometric) | Serum | - | 0.2 mg/dL | - | [14] |
| Fluorometric (PAL-OPA) | Serum | 10 µM - 10 mM | - | - | [15][16] |
| Bacterial Inhibition Assay | Dried Blood Spot | 120 - 1800 | - | - | [17][18] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for neonatal screening and quantitative analysis of phenylalanine due to its high sensitivity, specificity, and throughput.[6][19][20]
Workflow for LC-MS/MS Analysis
Figure 2: General workflow for LC-MS/MS analysis of phenylalanine.
Protocol: Phenylalanine and Tyrosine Analysis in Dried Blood Spots (DBS) by LC-MS/MS
-
-
Punch a 3 mm disc from the dried blood spot into a 96-well filter plate.
-
Add 100 µL of extraction solution (e.g., methanol containing isotope-labeled internal standards for phenylalanine and tyrosine).
-
Seal the plate and agitate for 30 minutes at room temperature.
-
Elute the extract into a clean 96-well collection plate by centrifugation.
-
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of butanolic HCl (e.g., 3 M).
-
Seal the plate and heat at 60-70°C for 20-35 minutes.
-
Evaporate the derivatization reagent to dryness under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase.
-
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for native and isotope-labeled phenylalanine and tyrosine. For butylated derivatives, example transitions are m/z 222 -> 120 for phenylalanine and m/z 238 -> 136 for tyrosine.[9]
-
-
-
Quantification
-
Generate a calibration curve using a series of calibrators with known concentrations of phenylalanine and tyrosine.[10]
-
Calculate the concentration of phenylalanine and tyrosine in the samples by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive and specific method for the analysis of phenylalanine and its metabolites, often requiring derivatization to increase volatility.[11][23]
Protocol: Phenylalanine and Tyrosine Analysis in Dried Blood Spots by GC-MS [11]
-
Sample Preparation and Derivatization
-
Punch a disc from the dried blood spot.
-
Perform extraction with an appropriate solvent.
-
Evaporate the extract to dryness.
-
Add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Heat the mixture at a specified temperature (e.g., 120°C) for a defined period (e.g., 30 minutes) to form the silyl derivatives.
-
-
GC-MS Analysis
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the derivatized amino acids.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes.
-
-
-
Quantification
-
Prepare a calibration curve using external standards of phenylalanine and tyrosine subjected to the same derivatization procedure.
-
Quantify the analytes in the samples based on the peak areas of the selected ions.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is a widely used technique for the determination of phenylalanine.[20][24][25] While less sensitive than mass spectrometry-based methods, it is a robust and cost-effective option.
Protocol: Phenylalanine Analysis in Plasma by HPLC-UV [12]
-
Sample Preparation
-
To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., methanol or acetonitrile).
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject it into the HPLC system.
-
-
HPLC-UV Analysis
-
Quantification
-
Prepare a calibration curve from standard solutions of phenylalanine.
-
Determine the concentration of phenylalanine in the samples by comparing their peak areas to the calibration curve.
-
Enzymatic Assays
Enzymatic assays offer a simpler and often more rapid alternative to chromatographic methods for phenylalanine determination.[13][14][27] These assays are typically based on the activity of phenylalanine dehydrogenase or phenylalanine ammonia-lyase.[5][15][28]
Workflow for an Enzymatic Phenylalanine Assay
Figure 3: General workflow for an enzymatic assay for phenylalanine.
Protocol: Fluorometric Enzymatic Assay for Phenylalanine in Serum [13]
-
Reagent Preparation
-
Reconstitute the enzyme mix, developer, and tyrosinase (if included to remove tyrosine interference) in the provided assay buffer.
-
Prepare a phenylalanine standard curve by diluting a stock solution to generate a series of concentrations.
-
-
Assay Procedure
-
Pipette 50 µL of standards and samples (serum, plasma, etc.) into a 96-well plate.
-
For each sample, prepare a sample blank by omitting the enzyme mix from the reaction cocktail to account for background signals from endogenous NADH or NADPH.[13]
-
Prepare a master reaction mix containing assay buffer, enzyme mix, and the developer/probe.
-
Add 50 µL of the master reaction mix to each well containing the standards and samples.
-
Mix well and incubate the plate for 20-30 minutes at 37°C, protected from light.[13][14]
-
Measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[13]
-
-
Calculation
-
Subtract the blank readings from the standard and sample readings.
-
Plot the standard curve of fluorescence intensity versus phenylalanine concentration.
-
Determine the phenylalanine concentration in the samples from the standard curve.
-
Conclusion
The selection of an appropriate analytical technique for the detection of phenylalanine and its metabolites is critical and depends on the specific application. LC-MS/MS remains the method of choice for high-sensitivity, high-throughput applications such as neonatal screening. GC-MS and HPLC provide robust and reliable alternatives for quantitative analysis in various research and clinical settings. Enzymatic assays offer a rapid and straightforward approach, particularly suitable for routine monitoring. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working in this important area of metabolic analysis.
References
- 1. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 2. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. zivak.com [zivak.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Phenylalanine determined in plasma with use of phenylalanine dehydrogenase and a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Phenylalanine metabolism [reactome.org]
- 8. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Method for Determining Phenylalanine (Phenylalanine Assay) [sigmaaldrich.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative bacterial micro-assay for rapid detection of serum phenylalanine on dry blood-spots: application in phenylketonuria screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A quantitative bacterial micro-assay for rapid detection of serum phenylalanine in dry blood-spots: application in phenylketonuria screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid diagnosis of phenylketonuria by quantitative analysis for phenylalanine and tyrosine in neonatal blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phenylalanine, Quantitative by Gas Chromatography Mass Spectrometry - GC-MS Test [lahalak.sa]
- 24. eaglebio.com [eaglebio.com]
- 25. helixchrom.com [helixchrom.com]
- 26. researchgate.net [researchgate.net]
- 27. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | A highly sensitive colorimetric approach based on tris (bipyridine) Ruthenium (II/III) mediator for the enzymatic detection of phenylalanine [frontiersin.org]
Application Notes and Protocols for Assessing the Impact of DL-Phenylalanine on Dopamine and Serotonin Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Phenylalanine (DLPA) is a racemic mixture of the essential amino acid L-Phenylalanine and its synthetic counterpart, D-Phenylalanine. L-Phenylalanine is a direct precursor to L-tyrosine, which is subsequently converted to dopamine, norepinephrine, and epinephrine.[1][] D-Phenylalanine is thought to inhibit the enzymatic breakdown of endorphins, which may indirectly influence dopaminergic and serotonergic systems.[3] Given these mechanisms, there is significant interest in the potential of this compound to modulate dopamine and serotonin levels, with implications for mood, cognition, and pain perception.[3]
These application notes provide a comprehensive overview of the methodologies used to assess the impact of this compound on dopamine and serotonin levels, intended for use in preclinical and clinical research settings.
Biochemical Pathways
Phenylalanine Metabolism and Dopamine Synthesis
L-Phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase. L-tyrosine is then hydroxylated to L-DOPA by tyrosine hydroxylase, the rate-limiting step in dopamine synthesis. L-DOPA is subsequently decarboxylated to dopamine by aromatic L-amino acid decarboxylase.[1][4][5]
Serotonin Synthesis
Serotonin (5-hydroxytryptamine or 5-HT) is synthesized from the essential amino acid L-tryptophan. Tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, the rate-limiting enzyme in this pathway. 5-HTP is then decarboxylated to serotonin by aromatic L-amino acid decarboxylase.[6][7]
Experimental Protocols
Animal Models
The C57BL/6-Pah-enu2 mouse is a well-established model for studying the effects of phenylalanine on brain neurotransmitters, as it mimics the genetic and biochemical characteristics of human phenylketonuria (PKU).[8][9] While this model is useful for understanding the impact of high phenylalanine levels, for supplementation studies in a non-disease state, wild-type rodent models such as Sprague-Dawley or Wistar rats are commonly used.
In Vivo Microdialysis for Extracellular Neurotransmitter Measurement
In vivo microdialysis is a powerful technique to measure endogenous neurotransmitter levels in specific brain regions of freely moving animals.[10]
Protocol:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex, or nucleus accumbens).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).[10]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.[11]
-
This compound Administration: After a baseline collection period, administer this compound (e.g., via intraperitoneal injection or oral gavage) and continue collecting dialysate samples to monitor changes in neurotransmitter levels over time.
-
Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection (HPLC-ECD).
HPLC with Electrochemical Detection (HPLC-ECD) for Neurotransmitter Quantification
HPLC-ECD is a highly sensitive method for quantifying dopamine, serotonin, and their metabolites in biological samples.[12]
Protocol:
-
Sample Preparation:
-
Brain Tissue: Homogenize dissected brain tissue in a solution of perchloric acid containing an internal standard (e.g., N-methyl-dopamine). Centrifuge the homogenate to pellet proteins and filter the supernatant.[8]
-
Microdialysate: Inject the collected dialysate directly into the HPLC system or after minimal dilution.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a mobile phase consisting of a buffer (e.g., sodium phosphate), an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol or acetonitrile) to separate the neurotransmitters.[13]
-
-
Electrochemical Detection:
-
As the separated compounds elute from the column, they pass through an electrochemical detector.
-
Apply a specific potential to the working electrode to oxidize the neurotransmitters, generating an electrical current that is proportional to their concentration.
-
-
Quantification:
-
Generate a standard curve using known concentrations of dopamine, serotonin, and their metabolites.
-
Quantify the neurotransmitter levels in the samples by comparing their peak areas to the standard curve.
-
Data Presentation
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies investigating the effects of phenylalanine on dopamine levels. Data on the direct impact of this compound on serotonin is limited in the available literature.
Table 1: Dose-Dependent Effect of L-Phenylalanine on Extracellular Dopamine in Rat Striatum [13]
| L-Phenylalanine Dose (mg/kg, i.p.) | Peak Change in Basal Dopamine Release | Time to Peak (minutes) |
| 200 | +59% | 75 |
| 500 | No significant change | - |
| 1000 | -26% | - |
Data derived from a study using intracerebral dialysis in rats.
Table 2: Effect of Phenylalanine-Reducing Treatments on Brain Dopamine and Serotonin in Pah-enu2 Mice [8]
| Treatment Group | Brain Dopamine (pmol/mg protein) | Brain Serotonin (pmol/mg protein) |
| Untreated Pah-enu2 | ~100 | ~1.5 |
| Low Phenylalanine Diet | ~150 | ~2.5 |
| AAV Gene Therapy | ~175 | ~3.0 |
| Wild Type Control | ~200 | ~4.0 |
Approximate values extrapolated from graphical data in the cited study.
Human Studies
Direct measurement of brain neurotransmitter levels in humans is not feasible. Therefore, clinical studies often rely on measuring neurotransmitter metabolites in cerebrospinal fluid (CSF) or plasma, or utilize neuroimaging techniques. While some studies suggest a mood-elevating effect of this compound, quantitative data on its direct impact on dopamine and serotonin levels from well-controlled trials are limited.[8]
Signaling Pathways
Dopamine Signaling
Dopamine exerts its effects by binding to D1-like (D1 and D5) and D2-like (D2, D3, and D4) G-protein coupled receptors. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), while activation of D2-like receptors generally inhibits adenylyl cyclase.[][14]
Serotonin Signaling
Serotonin binds to a large family of 5-HT receptors, most of which are G-protein coupled, with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[7][15] The diverse downstream signaling cascades contribute to the wide range of physiological and behavioral processes modulated by serotonin.
Conclusion
The assessment of this compound's impact on dopamine and serotonin levels requires a multi-faceted approach, combining in vivo techniques like microdialysis with sensitive analytical methods such as HPLC-ECD. While the biochemical pathways provide a strong rationale for the effects of L-Phenylalanine on dopamine synthesis, further research is needed to fully elucidate the specific dose-dependent effects of this compound on both dopamine and serotonin systems in non-disease states. The protocols and information provided herein serve as a comprehensive guide for researchers designing and conducting studies in this area.
References
- 1. Phenylalanine’s Role in Brain Chemical Production [asherlongevity.com]
- 3. The Best Amino Acid for Depression, Anxiety and Pain — Optimal Living Dynamics [optimallivingdynamics.com]
- 4. Dopamine - Wikipedia [en.wikipedia.org]
- 5. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Dopamine precursors and brain function in phenylalanine hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine And Pathways | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Phenylalanine administration influences dopamine release in the rat's corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Note: Fluorimetric Assay for Phenylalanine Quantification in Newborn Screening
Introduction
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to metabolize the essential amino acid phenylalanine. If left untreated, the accumulation of phenylalanine can lead to severe intellectual disability and other neurological problems. Newborn screening for PKU is a critical public health measure to identify affected infants and initiate timely dietary intervention. The fluorimetric assay for phenylalanine quantification from dried blood spots (DBS) is a robust, sensitive, and cost-effective method widely employed in newborn screening programs. This application note provides a detailed protocol for the quantification of phenylalanine using a ninhydrin-based fluorimetric assay and an alternative enzymatic method, intended for researchers, scientists, and drug development professionals.
Principle of the Method
The fluorimetric quantification of phenylalanine from dried blood spots can be achieved through two primary methodologies: a chemical reaction with ninhydrin or an enzymatic assay.
-
Ninhydrin-Based Fluorimetric Assay: This method is based on the reaction of phenylalanine with ninhydrin in the presence of a dipeptide, L-leucyl-L-alanine, at a controlled pH.[1] This reaction forms a fluorescent product. The fluorescence intensity is directly proportional to the phenylalanine concentration in the sample. A copper reagent is often added to stabilize the fluorescent complex and enhance the signal.[1]
-
Enzymatic Fluorimetric Assay: This assay utilizes the enzyme phenylalanine dehydrogenase.[2] In the presence of its cofactor nicotinamide adenine dinucleotide (NAD+), the enzyme catalyzes the oxidative deamination of phenylalanine to phenylpyruvate, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used in a secondary reaction, catalyzed by diaphorase, to reduce a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin).[3] The increase in fluorescence is proportional to the amount of phenylalanine in the sample.
Quantitative Data Summary
The following tables summarize key quantitative data related to the fluorimetric assay for phenylalanine in newborn screening.
Table 1: Phenylalanine Concentration Levels in Newborns
| Category | Phenylalanine Concentration (mg/dL) | Phenylalanine Concentration (µmol/L) | Reference |
| Normal Range | 0.5 - 1.0 | 30 - 60 | [4] |
| Typical Screening Cut-off | 2.0 - 4.0 | 121 - 242 | [4] |
| Confirmatory Testing Recommended | > 2.0 | > 120 | [5] |
| Treatment Generally Initiated | > 10.0 | > 605 | [4] |
Table 2: Performance Characteristics of the Fluorimetric Phenylalanine Assay
| Parameter | Ninhydrin-Based Assay | Enzymatic Assay | Reference |
| Sensitivity (Dried Blood Spot) | 30 µmol/L | Not explicitly stated, but described as having "increased sensitivity" | [3][6] |
| Linear Range | Up to at least 200 mg/L (1210 µmol/L) | 0.1 to 1.0 nmol (2-20 µM) in the reaction mixture | [1] |
| Coefficient of Variation (CV) | < 10% | Not specified | [6] |
| Excitation Wavelength | 355 nm or 390 nm | 535 nm | [1][7] |
| Emission Wavelength | 460 nm or 485 nm | 587 nm | [1][7] |
Table 3: Comparison of Fluorimetric Method with Tandem Mass Spectrometry (MS/MS)
| Parameter | Fluorimetric Method (FM) | Tandem Mass Spectrometry (MS/MS) | Reference |
| Median Phenylalanine (DBS) | 70 µmol/L | 46 µmol/L | [8][9] |
| 99th Percentile Phenylalanine | 110 µmol/L | 73 µmol/L | [8] |
| Bias (vs. MS/MS) | Tends to measure higher concentrations | Reference Method | [8][9] |
Experimental Protocols
Protocol 1: Ninhydrin-Based Fluorimetric Assay for Phenylalanine in Dried Blood Spots
This protocol is adapted from methods described for newborn screening.[1][7]
Materials and Reagents:
-
Dried blood spot (DBS) cards (e.g., Whatman 903)
-
Microplate reader with fluorescence detection
-
96-well microplates
-
DBS puncher (3 mm)
-
Methanol/Acetone/Distilled Water (3.5:3.5:1, v/v/v) for protein precipitation[7]
-
Distilled water for elution[7]
-
Succinate Buffer (0.2 M, pH 5.9)[7]
-
Ninhydrin Solution (27 g/L in distilled water)[7]
-
L-Leucyl-L-Alanine Solution
-
Copper Reagent (containing cupric sulfate, sodium potassium tartrate, and sodium carbonate)[7]
-
Phenylalanine standards (for calibration curve)
-
Quality control samples (low and high phenylalanine levels)
Procedure:
-
Sample and Standard Preparation:
-
Punch a 3 mm disc from the DBS sample, calibrators, and controls into separate wells of a 96-well microplate.
-
-
Elution and Protein Precipitation:
-
Add an appropriate volume of elution buffer (e.g., distilled water) to each well containing a DBS disc.
-
Incubate on a shaker for a specified time (e.g., 30 minutes at room temperature) to elute phenylalanine.
-
Add the methanol/acetone/water solution to precipitate proteins.
-
Centrifuge the plate to pellet the precipitated protein and paper disc.
-
-
Reaction Mixture Preparation:
-
In a new 96-well plate, transfer a specific volume of the supernatant from each well.
-
Prepare a reaction mixture containing succinate buffer, ninhydrin solution, and L-leucyl-L-alanine solution.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation:
-
Fluorescence Development:
-
Fluorescence Measurement:
-
Data Analysis:
-
Construct a standard curve by plotting the fluorescence intensity of the phenylalanine standards against their known concentrations.
-
Determine the phenylalanine concentration in the unknown samples and controls by interpolating their fluorescence readings from the standard curve.
-
Protocol 2: Enzymatic Fluorimetric Assay for Phenylalanine
This protocol is based on commercially available enzymatic assay kits.[2]
Materials and Reagents:
-
Dried blood spot (DBS) cards
-
Microplate reader with fluorescence detection
-
96-well microplates
-
DBS puncher
-
Assay Buffer
-
Phenylalanine Dehydrogenase
-
NAD+
-
Diaphorase
-
Resazurin (or a similar fluorescent probe)
-
Phenylalanine standards
-
Quality control samples
Procedure:
-
Sample and Standard Elution:
-
Punch a disc from the DBS sample, standards, and controls into a 96-well plate.
-
Add assay buffer to each well and incubate to elute phenylalanine.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing phenylalanine dehydrogenase, NAD+, diaphorase, and the fluorescent probe in assay buffer.
-
Add the reaction mixture to each well containing the eluted sample.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined time (e.g., 20 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
-
Data Analysis:
-
Generate a standard curve and calculate the phenylalanine concentrations in the samples as described in the ninhydrin-based assay protocol.
-
Visualizations
Caption: Experimental workflow for phenylalanine quantification.
Caption: Ninhydrin-based fluorimetric detection of phenylalanine.
Caption: Enzymatic fluorimetric detection of phenylalanine.
References
- 1. Manual fluorometry of phenylalanine from blood specimens collected on filter paper: a modified procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent PKU Screening Assay | Phenylketonuria [lacar-mdx.com]
- 4. Issues in Newborn Screening for Phenylketonuria | AAFP [aafp.org]
- 5. mdpi.com [mdpi.com]
- 6. Fluorometric method for phenylalanine microplate assay adapted for phenylketonuria screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of DL-Phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of DL-Phenylalanine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a nonpolar amino acid, and its solubility is influenced by the presence of both a hydrophilic amino and carboxylic acid group, as well as a hydrophobic phenyl group.[1] It is generally described as slightly soluble in water and very slightly soluble in ethanol.[2][3] Its solubility in aqueous solutions is significantly dependent on pH, temperature, and the presence of other solutes.[2][4]
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is lowest at its isoelectric point (pI) and increases in acidic or basic solutions.[2] This is because this compound is a zwitterionic molecule, meaning it can carry both a positive and a negative charge. At the pI, the net charge is zero, leading to strong intermolecular interactions that reduce solubility.[5] Adjusting the pH away from the pI increases the net charge, enhancing its interaction with water and thus its solubility.[5][6] The solubility of this compound significantly increases at pH values below 2 or above 10.[6][7]
Q3: What is the impact of temperature on this compound solubility?
The solubility of this compound in water increases with temperature.[2][8] This indicates that the dissolution process is endothermic.[4]
Q4: How does the presence of co-solvents or other solutes affect solubility?
The addition of organic co-solvents like ethanol to water can decrease the solubility of this compound.[5][8] This is because ethanol acts as an anti-solvent.[4][8] Conversely, the presence of salts like sodium chloride can increase its solubility.[5][8]
Q5: Are there more soluble forms of this compound available?
Yes, salt forms of this compound, such as this compound methyl ester hydrochloride, can exhibit different solubility profiles.[9][10][11] Converting the amino acid into a salt can be an effective strategy to improve its aqueous solubility.[5] For example, 4-Chloro-DL-phenylalanine is soluble to 10 mM in 1eq. NaOH.[12]
Troubleshooting Guides
Problem: this compound powder is not dissolving in my aqueous buffer.
Possible Causes and Solutions:
-
Concentration Exceeds Solubility Limit: You may be trying to dissolve this compound at a concentration higher than its solubility limit in the chosen buffer and temperature.
-
Solution: Refer to the solubility data tables below. Try preparing a more dilute solution.
-
-
pH is near the Isoelectric Point (pI): The pH of your buffer might be close to the pI of this compound, where its solubility is at a minimum.[5]
-
Low Temperature: The dissolution of this compound is an endothermic process, meaning solubility is lower at colder temperatures.[4]
Problem: My this compound solution is cloudy or has formed a precipitate.
Possible Causes and Solutions:
-
Crystallization upon Cooling: If you heated the solution to dissolve the this compound, it might crystallize or precipitate out as it cools to room temperature.[14]
-
Solution: Maintain the working temperature of your solution or prepare a fresh solution at the working temperature.
-
-
pH Shift: The pH of the solution may have shifted towards the isoelectric point due to the addition of other components or interaction with atmospheric CO2.
-
Solution: Re-measure and adjust the pH of the solution as needed.
-
-
Buffer Incompatibility: Some buffer components may interact with this compound, reducing its solubility.
-
Solution: Try a different buffer system.
-
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 9.97[3] |
| 25 | 14.11[3] |
| 50 | 21.87[3] |
| 75 | 37.08[3] |
| 100 | 68.9[3] |
Table 2: Solubility of L-Phenylalanine in Different Solvent Systems at 25°C (298.15 K)
| Solvent System | Solubility (g/L) |
| Water | 29.6[5] |
| PBS (pH 7.2) | ~5[2][15] |
| Water-Ethanol (10% w/w Ethanol) | ~20[5] |
| Water-Ethanol (20% w/w Ethanol) | ~12[5] |
| Water with NaCl (50 g/L) | ~32[5] |
| Water with NaCl (100 g/L) | ~35[5] |
Note: Data for L-Phenylalanine is often used as a close proxy for this compound due to their structural similarity.[2][5]
Experimental Protocols
Protocol 1: Standard Method for Determining Solubility (Shake-Flask Method)
This protocol outlines the steps to determine the solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Desired aqueous buffer
-
Vials with screw caps
-
Isothermal shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC-UV or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the buffer to create a supersaturated solution.[5]
-
Seal the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25°C or 37°C).[5]
-
Allow the solutions to equilibrate for 24-48 hours to ensure saturation is reached.[5]
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[5]
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.[2][5]
-
Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method like HPLC-UV.[4][5]
Protocol 2: pH Adjustment for Enhancing this compound Solubility
This protocol describes how to increase the solubility of this compound by adjusting the pH.
Materials:
-
This compound powder
-
Desired aqueous buffer
-
0.1M HCl and 0.1M NaOH solutions
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension of this compound in the desired buffer at the target concentration.
-
Place the suspension on a stir plate and begin stirring.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
To increase solubility, slowly add 0.1M NaOH dropwise to raise the pH or 0.1M HCl dropwise to lower the pH.[6][7]
-
Continue adding the acid or base while monitoring the dissolution of the solid and the pH of the solution.
-
Once the this compound is fully dissolved, record the final pH.
-
If necessary, adjust the pH back towards the desired final pH, ensuring the compound remains in solution. Be aware that moving the pH back towards the pI may cause precipitation.[5]
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sepax-tech.com.cn [sepax-tech.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. This compound methyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. derekpruski.substack.com [derekpruski.substack.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Chiral Separation of Phenylalanine Enantiomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of phenylalanine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating phenylalanine enantiomers?
Several types of chiral stationary phases are effective for the enantioseparation of phenylalanine. The choice of CSP often depends on the desired separation mode (normal-phase, reversed-phase, or polar ionic mode) and the specific characteristics of the analyte. Commonly used CSPs include:
-
Macrocyclic Glycopeptide-Based CSPs: Teicoplanin and ristocetin-based columns are highly effective for separating underivatized amino acids like phenylalanine, typically in reversed-phase or polar ionic modes.[1][2][3][4] Teicoplanin-based CSPs, in particular, have demonstrated broad enantioselectivity for N-acylated amino acids as well.[5]
-
Cyclodextrin-Based CSPs: These are widely used for various chiral separations, including phenylalanine enantiomers, often in normal-phase mode.[1][2][4]
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are also commonly employed for enantiomeric separations.[4]
-
Poly(L-phenylalanine) CSPs: Chiral stationary phases with L-phenylalanine peptides have been prepared and studied for their enantioselectivity.[6]
Q2: How does mobile phase composition affect the separation of phenylalanine enantiomers?
Mobile phase composition is a critical parameter for achieving baseline separation. Key factors to consider include:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase significantly impact retention and enantioselectivity.[1][3] For some CSPs, like teicoplanin-based columns, enantioselectivity can increase with a higher concentration of the organic modifier.[3]
-
pH: The pH of the mobile phase plays a crucial role, especially for ionizable compounds like phenylalanine.[4] Adjusting the pH can influence the ionization state of both the analyte and the stationary phase, thereby affecting retention and selectivity. For instance, on a poly(L-phenylalanine) CSP, a lower pH (< 6.0) is preferable for chiral separation.
-
Additives: Mobile phase additives, such as acids (e.g., formic acid, acetic acid, perchloric acid) or bases (e.g., triethylamine, cyclopropylamine), can enhance peak shape and selectivity.[5][7][8] Basic additives can be particularly effective in disrupting hydrogen bonding involved in the chiral recognition process on certain columns.[7]
Q3: What is the effect of column temperature on the chiral separation of phenylalanine?
Column temperature can have a significant impact on the retention and resolution of enantiomers. Generally, lower temperatures tend to improve chiral recognition and increase resolution on many CSPs.[1] For example, on a poly(L-phenylalanine) CSP, the resolution factor for warfarin enantiomers decreased as the temperature increased. However, optimizing temperature is crucial as it can also affect analysis time and column efficiency. Using a column oven is highly recommended to maintain a constant and controlled temperature.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of phenylalanine enantiomers.
Issue 1: Poor Resolution or No Separation
If you are observing co-eluting peaks or insufficient separation between the D- and L-phenylalanine enantiomers, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase | The selected CSP may not be suitable for phenylalanine enantiomers under the current conditions. Consult literature for recommended CSPs (e.g., teicoplanin, ristocetin, cyclodextrin-based).[1][4] |
| Suboptimal Mobile Phase Composition | The organic modifier concentration, pH, or buffer strength may not be optimal. Systematically vary the mobile phase composition. For reversed-phase, try altering the acetonitrile or methanol percentage. Adjusting the pH can also significantly impact selectivity.[4] |
| Incorrect Temperature | The column temperature may be too high, leading to decreased chiral recognition. Try lowering the temperature in increments (e.g., 5 °C) to see if resolution improves. |
| Column Degradation | The performance of the chiral column may have deteriorated over time. Replace the column with a new one of the same type.[4] |
A systematic approach to improving resolution is outlined in the workflow below.
Issue 2: Peak Tailing
Peak tailing is a common peak shape problem that can affect the accuracy of integration and resolution.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanols | Residual silanol groups on the silica-based stationary phase can interact with basic analytes. Lowering the mobile phase pH to protonate the silanols or adding a basic additive like triethylamine can help mitigate this issue.[4][9] |
| Column Contamination | The column inlet frit or the stationary phase itself may be contaminated. Flush the column with a strong solvent or, if the problem persists, replace the guard and/or analytical column. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase whenever possible.[10] |
| Column Void | A void at the column inlet can lead to peak tailing. This is often accompanied by a loss of efficiency. Replacing the column is the recommended solution. |
Issue 3: Peak Fronting
Peak fronting is less common than tailing but can also indicate a problem with the chromatographic system.
| Possible Cause | Suggested Solution |
| Sample Overload | Injecting too much sample can saturate the column, leading to fronting. Reduce the injection volume or dilute the sample.[10] |
| Sample Solvent Stronger than Mobile Phase | Similar to peak tailing, using a sample solvent that is stronger than the mobile phase can cause fronting. Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Column Collapse | A sudden physical change in the column packing, often due to operating outside the recommended pH or temperature limits, can cause severe peak fronting.[11] In this case, the column must be replaced. |
The following diagram illustrates a general workflow for troubleshooting poor peak shape.
Issue 4: Shifting Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition can lead to significant shifts in retention time. Prepare the mobile phase accurately and consistently, preferably gravimetrically.[4] |
| Insufficient Column Equilibration | The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting the analysis.[4][12] |
| Temperature Fluctuations | Changes in ambient temperature can affect solvent viscosity and retention. Use a column oven to maintain a constant temperature.[4] |
| Leaks in the System | Leaks in fittings or pump seals can cause pressure fluctuations and, consequently, shifting retention times. Inspect the system for any signs of leaks.[4][10] |
| Air Bubbles in the Pump | Air trapped in the pump head can lead to an inconsistent flow rate. Degas the mobile phase and prime the pump to remove any air bubbles.[10] |
Experimental Protocols
Protocol 1: Enantioseparation of D/L-Phenylalanine on a Teicoplanin-Based CSP
This protocol provides a starting point for the enantioseparation of D- and L-phenylalanine using a teicoplanin-based chiral stationary phase in reversed-phase mode.[1][2]
-
Column: Teicoplanin-based chiral stationary phase
-
Flow Rate: 0.8 mL/min[1]
-
Detection: UV at 210 nm[1]
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve enantiomeric standards and samples in the mobile phase.
Protocol 2: Enantioseparation of D/L-Phenylalanine on a Ristocetin-Based CSP
This protocol is an alternative method using a ristocetin-based CSP in reversed-phase mode.[1][2]
-
Column: Ristocetin-based chiral stationary phase
-
Flow Rate: 0.8 mL/min[1]
-
Detection: UV at 210 nm[1]
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve enantiomeric standards and samples in the mobile phase.
Data Presentation
The following tables summarize quantitative data from studies on the separation of phenylalanine enantiomers on different chiral stationary phases.
Table 1: Separation Parameters for Phenylalanine Enantiomers on Teicoplanin and Ristocetin CSPs [1][2]
| Parameter | Teicoplanin CSP | Ristocetin CSP |
| Mobile Phase | Acetonitrile/Water (75:25, v/v) | Acetonitrile/Water (60:40, v/v) |
| Temperature | 23 °C | 23 °C |
| Resolution (Rs) | 1.59 | 2.75 |
Table 2: Retention and Selectivity of Underivatized Amino Acids on an Astec CHIROBIOTIC T Column [3]
| Amino Acid | k1 (L-enantiomer) | k2 (D-enantiomer) | Selectivity (α) | Resolution (Rs) |
| DL-Phenylalanine | 4.994 | 6.170 | 1.24 | 6.17 |
| DL-Tryptophan | 5.095 | 6.275 | 1.23 | 3.90 |
| DL-Tyrosine | 4.578 | 5.594 | 1.88 | 4.25 |
| DL-Valine | 4.472 | 5.385 | 1.20 | 3.93 |
| Mobile Phase: Water:Methanol:Formic Acid |
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and characterization of poly(l-phenylalanine) chiral stationary phases with varying peptide length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of mobile phase amine additives on enantioselectivity for phenylalanine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. hplc.eu [hplc.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
Preventing DL-Phenylalanine degradation during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of DL-Phenylalanine during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, extreme pH conditions, and the presence of oxidizing agents.[1][2][3] Oxidation is a key degradation pathway, where phenylalanine can be converted to various tyrosine isomers and other byproducts.[4]
Q2: What are the ideal short-term and long-term storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a cool, dry, and dark place.[1] It is stable for at least two years when stored at +4°C.[5] For long-term storage, keeping it in a tightly sealed container in a dry and well-ventilated place is recommended.[1]
Q3: How should I store this compound solutions?
A3: Aqueous solutions of this compound should be prepared fresh whenever possible.[2] If storage is necessary, they should be kept at 2-8°C for short-term use and at -20°C or lower for long-term storage.[2] It is also advisable to filter-sterilize aqueous solutions, especially if they are not prepared in a sterile buffer. To prevent repeated freeze-thaw cycles, which can lead to degradation, it is recommended to aliquot stock solutions before freezing.
Q4: What is the optimal pH range for the stability of this compound in solution?
A4: this compound is generally stable in a pH range of 5.0 to 11.0.[6] Extreme pH values, particularly below 2 or above 12, especially when combined with high temperatures, can lead to degradation.[6] The optimal pH for the catalytic activity and stability of phenylalanine hydroxylase, an enzyme that metabolizes phenylalanine, is 7.4.[4][7]
Q5: Is this compound sensitive to light?
A5: Yes, this compound can undergo photodegradation upon exposure to UV radiation.[3][8] This can lead to the formation of various photoproducts, including tyrosine isomers.[3] Therefore, it is crucial to protect samples and solutions from light, especially during long-term storage and preparation for analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected degradation of this compound in stored solid. | - Improper storage conditions (exposure to light, moisture, or high temperatures). | - Store in a tightly sealed, opaque container in a cool, dry place. - Avoid storing in areas with fluctuating temperatures or high humidity. |
| Loss of this compound in frozen solutions after thawing. | - Repeated freeze-thaw cycles. - Presence of contaminants that catalyze degradation. | - Aliquot solutions into single-use volumes before freezing to avoid repeated thawing. - Use high-purity solvents and clean glassware to prepare solutions. |
| Inconsistent results in HPLC or MS analysis. | - Degradation during sample preparation. - Suboptimal pH of the mobile phase or sample solvent. | - Prepare samples fresh and protect them from light. - Ensure the pH of your mobile phase and sample solvent is within the stable range for phenylalanine (typically slightly acidic for positive ion mode mass spectrometry).[6] - For HPLC, ensure the mobile phase composition is optimized for good peak shape.[2] |
| Appearance of extra peaks in chromatograms. | - Formation of degradation products (e.g., tyrosine isomers, phenylpyruvic acid).[9] | - Perform a forced degradation study (e.g., exposure to acid, base, peroxide) to identify potential degradation products and their retention times.[2] - Use mass spectrometry to identify the unknown peaks. |
| Low recovery of this compound from biological samples (plasma, urine). | - Inefficient protein precipitation or extraction. - Enzymatic degradation post-collection. | - Optimize the protein precipitation method (e.g., using perchloric acid or trichloroacetic acid).[10] - Immediately process or freeze biological samples after collection to minimize enzymatic activity.[6] For plasma samples, centrifugation to separate plasma from cells should be done promptly.[10] |
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Temperature Stability of this compound in Solution
| Temperature | Matrix | Duration | Stability | Reference |
| 4°C | Serum | 24 hours | Significant increase in concentration observed. | [6] |
| 20-25°C | Prepared HPLC sample supernatant | 5 hours | Stable | [11] |
| 2-8°C | Prepared HPLC sample supernatant | 24 hours | Stable | [11] |
| -20°C | Prepared HPLC sample supernatant | 10 days | Stable | [11] |
| -20°C | Plasma | Long-term | Generally stable, though some studies show changes over extended periods. | [6] |
| -80°C | Plasma | Up to 5 years | Generally stable, but some changes in amino acid concentrations have been noted. | [6] |
| 37°C | Dried Urine | 24 hours | Rapid deterioration observed. | [12] |
Table 2: pH Stability of this compound in Aqueous Solution
| pH Range | Condition | Stability | Reference |
| 5.0 - 11.0 | Standard Conditions | Generally Stable | [6] |
| < 2 or > 12 | Elevated Temperature | Prone to degradation and/or racemization | [6] |
Experimental Protocols
Protocol 1: General Aqueous Stock Solution Preparation and Storage
-
Preparation:
-
Weigh the desired amount of high-purity solid this compound.
-
Dissolve in high-purity water or a suitable buffer (e.g., phosphate buffer at a neutral or slightly acidic pH).
-
If necessary, use sonication to aid dissolution.
-
-
Sterilization (Optional but Recommended):
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
-
Aliquoting and Storage:
-
Dispense the solution into single-use, sterile, and light-protecting tubes (e.g., amber microcentrifuge tubes).
-
For short-term storage (up to 24 hours), store at 2-8°C.[11]
-
For long-term storage, freeze immediately at -20°C or -80°C.
-
Protocol 2: Sample Preparation from Plasma/Serum for HPLC or LC-MS
-
Sample Collection and Handling:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately after collection, centrifuge the blood at a low speed (e.g., 1,500 x g for 10 minutes at 4°C) to separate the plasma or serum.
-
Transfer the supernatant (plasma or serum) to a clean tube.
-
If not proceeding immediately with extraction, snap-freeze the plasma/serum in liquid nitrogen and store at -80°C.
-
-
Protein Precipitation:
-
Thaw frozen samples on ice.
-
To 100 µL of plasma/serum, add 200 µL of ice-cold acetonitrile or methanol containing an internal standard (if used).
-
Alternatively, use an acid precipitation agent like 10% trichloroacetic acid (TCA) or 0.1 M perchloric acid.[10]
-
Vortex the mixture vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
-
Supernatant Collection and Analysis:
-
Carefully transfer the supernatant to a new tube.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
The sample is now ready for injection into the HPLC or LC-MS system. The prepared supernatant is stable for at least 5 hours at room temperature and 24 hours at 2-8°C.[11]
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of alkaline pH on the activity of rat liver phenylalanine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]
- 10. cores.emory.edu [cores.emory.edu]
- 11. eaglebio.com [eaglebio.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yield in the chemical synthesis of DL-Phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the chemical synthesis of DL-Phenylalanine. The guides are tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low yields.
I. Troubleshooting Guide: Strecker Synthesis of this compound
The Strecker synthesis is a two-step process for producing α-amino acids from aldehydes.[1] For this compound, this involves the reaction of benzaldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed.[2][3]
Frequently Asked Questions (FAQs) - Strecker Synthesis
Q1: What are the critical steps in the Strecker synthesis of this compound?
A1: The two critical steps are:
-
Formation of α-aminonitrile: This involves the reaction of benzaldehyde with ammonia to form an imine, which is then attacked by a cyanide ion.[1][4]
-
Hydrolysis of the α-aminonitrile: The nitrile group of the intermediate is hydrolyzed, typically under acidic conditions, to form the carboxylic acid group of phenylalanine.[2][4]
Q2: My overall yield is very low. What are the most common causes?
A2: Low overall yield in a Strecker synthesis can stem from several factors:
-
Incomplete formation of the α-aminonitrile intermediate.
-
Inefficient hydrolysis of the α-aminonitrile.
-
Side reactions, such as the formation of cyanohydrin from benzaldehyde.[5]
-
Loss of product during workup and purification.
-
Poor quality of starting materials, especially the benzaldehyde.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the Strecker synthesis can be monitored using Thin Layer Chromatography (TLC). You can track the disappearance of the benzaldehyde starting material and the appearance of the α-aminonitrile intermediate and the final phenylalanine product. Specific staining techniques may be required to visualize the amino acid.
Troubleshooting Specific Issues - Strecker Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low yield of α-aminonitrile intermediate | Poor quality of benzaldehyde: Benzaldehyde can oxidize to benzoic acid, which will not participate in the reaction. | Use freshly distilled or commercially available high-purity benzaldehyde. Check for the presence of benzoic acid via TLC or melting point analysis. |
| Inefficient imine formation: The equilibrium between the aldehyde and the imine may not favor the imine. | The addition of a water-absorbing agent like magnesium sulfate (MgSO₄) can help drive the equilibrium towards imine formation.[2] | |
| Suboptimal pH: The pH of the reaction mixture is crucial for both imine formation and the availability of the cyanide nucleophile. | Maintain the pH in a weakly acidic to neutral range (around pH 6-8) for the initial reaction. The use of ammonium chloride (NH₄Cl) can act as a buffer and a source of ammonia.[2] | |
| Incomplete hydrolysis of α-aminonitrile | Hydrolysis conditions are too mild: The nitrile group is stable and requires strong conditions to hydrolyze. | Use a strong acid such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and heat the reaction mixture for a prolonged period. The exact time and temperature will depend on the specific substrate. |
| Precipitation of the intermediate: The α-aminonitrile may precipitate out of the solution, making it less accessible for hydrolysis. | Ensure the α-aminonitrile is fully dissolved in the acidic solution before and during heating. If necessary, add a co-solvent. | |
| Presence of significant side products | Formation of cyanohydrin: Cyanide can directly attack the benzaldehyde to form benzaldehyde cyanohydrin, a common side product.[5] | Ensure a sufficient concentration of ammonia is present to favor imine formation over cyanohydrin formation. Adding the cyanide source after the initial reaction of benzaldehyde and ammonia can also minimize this side reaction. |
| Polymerization of reactants: Under certain conditions, aldehydes and amines can form polymeric materials. | Control the reaction temperature and add the reagents slowly and in a controlled manner. | |
| Difficulty in isolating pure this compound | Contamination with unreacted starting materials or byproducts: These can co-precipitate with the final product. | Recrystallization is a common method for purifying amino acids. A mixture of water and a miscible organic solvent like ethanol is often effective.[6] |
| Formation of salts: During neutralization, different salts can form, complicating the isolation. | Carefully adjust the pH to the isoelectric point of phenylalanine (around pH 5.5) to induce precipitation of the zwitterionic form, which is often less soluble in water. |
Experimental Protocol: Strecker Synthesis of this compound
-
α-Aminonitrile Formation:
-
In a well-ventilated fume hood, dissolve ammonium chloride (NH₄Cl) in aqueous ammonia and cool the solution in an ice bath.
-
Slowly add a solution of potassium cyanide (KCN) in water, ensuring the temperature remains low.
-
To this mixture, add freshly distilled benzaldehyde dropwise with vigorous stirring.
-
Continue stirring in the ice bath for a specified time (e.g., 1-2 hours) and then at room temperature overnight.
-
The α-aminonitrile may precipitate as a solid. Collect the solid by filtration and wash it with cold water.
-
-
Hydrolysis:
-
Suspend the crude α-aminonitrile in concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours (e.g., 4-6 hours). The progress of the hydrolysis can be monitored by TLC.
-
After cooling, a precipitate of ammonium chloride may form, which can be removed by filtration.
-
Neutralize the filtrate with a base (e.g., ammonium hydroxide) to the isoelectric point of phenylalanine (pH ~5.5) to precipitate the crude this compound.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
-
Purification:
-
Recrystallize the crude this compound from hot water or a water/ethanol mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Workflow and Troubleshooting Diagrams
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies - Durham e-Theses [etheses.dur.ac.uk]
- 6. Reddit - The heart of the internet [reddit.com]
Minimizing matrix effects in mass spectrometry analysis of phenylalanine
Welcome to our technical support center for the mass spectrometry analysis of phenylalanine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects and achieving accurate, reproducible results.
Frequently Asked questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of phenylalanine?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) refer to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] For phenylalanine analysis, particularly in complex biological matrices like plasma, serum, or dried blood spots (DBS), endogenous components can either suppress or enhance the phenylalanine signal.[3] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] A primary cause of matrix effects in these samples is the presence of phospholipids.[4][5]
Q2: What is the most effective strategy to compensate for matrix effects in phenylalanine analysis?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective and widely accepted strategy to compensate for matrix effects.[6][7] A SIL-IS, such as L-Phenylalanine-d1, L-Phenylalanine-d5, or ¹³C₆-L-Phenylalanine, is chemically identical to phenylalanine and will co-elute, experiencing the same degree of ion suppression or enhancement.[7][8] By calculating the peak area ratio of the analyte to the SIL-IS, variability introduced by matrix effects during sample preparation and ionization can be effectively normalized, leading to accurate and precise quantification.[6]
Q3: Which sample preparation techniques are recommended to reduce matrix effects for phenylalanine analysis?
A3: Protein precipitation (PPT) is a common and effective method for preparing plasma, serum, and dried blood spot samples for phenylalanine analysis.[9][10] This technique removes the majority of proteins, which can interfere with the analysis. For matrices with high phospholipid content, such as plasma and serum, specific phospholipid removal techniques are highly recommended to further minimize matrix effects and improve data quality.[4]
Q4: How can I quantify the extent of matrix effects in my phenylalanine assay?
A4: The matrix effect can be quantified by calculating the Matrix Factor (MF).[1][11] This is determined by comparing the peak area of phenylalanine in a post-extraction spiked blank matrix sample to the peak area of phenylalanine in a neat solution at the same concentration.[11] An IS-normalized MF can also be calculated to assess how well the internal standard compensates for the matrix effect.[11]
Calculation of Matrix Factor (MF):
-
MF = (Peak Response in presence of matrix) / (Peak Response in absence of matrix)[1]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Troubleshooting Guides
Issue 1: Low Phenylalanine Signal Intensity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Significant presence of matrix components, especially phospholipids, can suppress the phenylalanine signal.[4] Solution: Incorporate a phospholipid removal step in your sample preparation protocol.[4] Also, ensure chromatographic separation is optimized to resolve phenylalanine from major interfering peaks. |
| Inefficient Ionization | Suboptimal mobile phase pH or composition can lead to poor ionization. Solution: For positive ion mode, use an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) to promote protonation of phenylalanine.[9] |
| Suboptimal MS Parameters | Incorrect mass spectrometer settings will result in a weak signal. Solution: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific phenylalanine and internal standard transitions. |
| Sample Loss During Preparation | The analyte may be lost during extraction or solvent evaporation steps. Solution: Review your sample preparation protocol for potential loss points. Ensure complete and consistent reconstitution of the dried extract.[12] |
| Instrument Contamination | Buildup of contaminants in the ion source or mass spectrometer can lead to a general loss of sensitivity.[7] Solution: Clean the ion source and run system suitability tests with a pure standard to confirm instrument performance.[9] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume.[9] |
| Incompatible Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, peak distortion can occur. Solution: Ensure the injection solvent is of similar or weaker strength than the starting mobile phase.[9] |
| Column Degradation | A void at the head of the column or contamination can cause peak splitting or tailing. Solution: Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.[13] |
| Secondary Interactions | Interactions between phenylalanine and active sites on the column packing material can cause peak tailing. Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base to the mobile phase can sometimes mitigate these interactions. |
Experimental Protocols
Protocol 1: Phenylalanine Extraction from Human Plasma/Serum by Protein Precipitation
This protocol is a standard procedure for the extraction of phenylalanine from plasma or serum.
-
Sample Aliquoting: Pipette 50 µL of the plasma/serum sample, calibration standard, or quality control into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 150 µL of the internal standard working solution (e.g., L-Phenylalanine-d5 in acetonitrile) to each tube.[14]
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Phenylalanine Extraction from Dried Blood Spots (DBS)
This protocol outlines a common method for extracting phenylalanine from DBS samples.
-
DBS Punching: Punch a 3-mm disk from the dried blood spot card into a well of a 96-well plate.[15]
-
Extraction Solution Addition: Add 100 µL of an extraction solution containing the stable isotope-labeled internal standard (e.g., in methanol or an 80:20 acetonitrile:water mixture) to each well.[16]
-
Extraction: Seal the plate and agitate on a plate shaker for 30-60 minutes at room temperature to ensure efficient extraction of phenylalanine.
-
Supernatant Transfer: After extraction, carefully transfer the supernatant to a new 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Seal the plate, vortex, and inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables provide representative data to illustrate the impact of different sample preparation techniques and the comparison of different biological matrices on phenylalanine analysis.
Table 1: Comparison of Matrix Effects in Plasma with Different Sample Preparation Methods
| Sample Preparation Method | Analyte Peak Area (Phenylalanine) | IS Peak Area (Phenylalanine-d5) | Calculated Matrix Factor (MF) | IS-Normalized MF |
| Neat Solution (Control) | 1,250,000 | 1,300,000 | 1.00 | 1.00 |
| Protein Precipitation (PPT) | 875,000 | 920,000 | 0.70 (30% Suppression) | 0.99 |
| PPT + Phospholipid Removal | 1,150,000 | 1,200,000 | 0.92 (8% Suppression) | 1.00 |
Data is illustrative and demonstrates the reduction in ion suppression with the inclusion of a phospholipid removal step.
Table 2: Typical LC-MS/MS Parameters for Phenylalanine Analysis
| Parameter | Typical Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |
| Flow Rate | 0.3 - 0.5 mL/min[9] |
| Injection Volume | 5 µL[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[8] |
| Phenylalanine Transition | m/z 166.2 → 120.2[8] |
| Phenylalanine-d5 Transition | m/z 171.2 → 125.2 |
| ¹³C₆-Phenylalanine Transition | m/z 172.2 → 126.2[8] |
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. welchlab.com [welchlab.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. Differences of Phenylalanine Concentrations in Dried Blood Spots and in Plasma: Erythrocytes as a Neglected Component for This Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of an extraction protocol from dried blood spots for untargeted metabolomics: application to phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enzymatic Resolution for D-Phenylalanine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of enzymatic resolution for D-phenylalanine production.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic resolution of DL-phenylalanine and its derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | Suboptimal pH: The reaction pH is outside the optimal range for the enzyme. | Determine the optimal pH for your specific enzyme by conducting the reaction across a pH range. For many Phenylalanine Ammonia-Lyases (PAL), the optimal pH is alkaline, typically between 8.0 and 9.0. For Penicillin G Acylase (PGA), the optimal pH is generally around 8.0.[1][2][3] |
| Suboptimal Temperature: The reaction temperature is too high or too low. | Optimize the reaction temperature by testing a range of temperatures. For many PAL enzymes, the optimal temperature is around 30-45°C. For PGA, the optimal temperature can be up to 54°C, with immobilization potentially increasing it further.[2][3][4] | |
| Enzyme Denaturation: Improper storage or handling has led to a loss of enzyme structure and function. | Ensure enzymes are stored at the recommended temperature, typically -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2] | |
| Presence of Inhibitors: The reaction mixture may contain compounds that inhibit enzyme activity. | Refer to the FAQ section on "Common Inhibitors." Consider purifying the substrate or using a different buffer system.[2] | |
| Low Enantioselectivity (Low ee%) | Suboptimal Reaction Conditions: Temperature and solvent can significantly impact enantioselectivity. | Lowering the reaction temperature can sometimes improve enantioselectivity, though it may decrease the reaction rate.[2] The choice of solvent can also be critical. |
| Reaction Progress Beyond 50% Conversion: In kinetic resolution, the enantiomeric excess of the remaining substrate (D-phenylalanine) is highest at 50% conversion. | Monitor the reaction progress closely using techniques like chiral HPLC and terminate the reaction at or near 50% conversion to maximize the enantiomeric excess of the D-enantiomer.[2] | |
| Enzyme Choice: The selected enzyme may not have high intrinsic enantioselectivity for the specific substrate. | Screen different enzymes (e.g., various lipases, acylases, or PALs) to find one with higher enantioselectivity for your substrate. Protein engineering can also be employed to improve an enzyme's enantioselectivity. | |
| Low Yield of D-Phenylalanine | Product Inhibition: The products of the enzymatic reaction (e.g., trans-cinnamic acid for PAL, or phenylacetic acid and L-phenylalanine for acylases) may inhibit the enzyme.[2][4][5] | Consider in-situ product removal techniques, such as extraction or adsorption. A fed-batch approach to substrate addition can also help maintain low product concentrations.[2] For PAL, pH adjustment can precipitate trans-cinnamic acid, facilitating its removal.[5] |
| Enzyme Instability: The enzyme may not be stable under the reaction conditions for the required duration. | Enzyme immobilization is a highly effective strategy to enhance stability and allow for reuse, leading to higher overall yields.[5][6] | |
| Reversible Reaction: The enzymatic reaction may be reversible, leading to an equilibrium that limits the final conversion. | For PAL-catalyzed amination of cinnamic acids to produce phenylalanine, high concentrations of ammonia are needed to favor the synthesis direction. However, the equilibrium may still limit complete conversion.[6] |
Frequently Asked Questions (FAQs)
Enzyme Selection and Reaction Conditions
Q1: What are the common enzymes used for the kinetic resolution of D-phenylalanine?
A1: Several classes of enzymes are commonly used. Phenylalanine Ammonia-Lyase (PAL) selectively deaminates the L-enantiomer of this compound to trans-cinnamic acid, leaving D-phenylalanine.[2][5] Acylases, such as Penicillin G Acylase (PGA) or specific D-aminoacylases, are used for the hydrolysis of N-acetyl-DL-phenylalanine, where the enzyme selectively hydrolyzes the N-acetyl-L-phenylalanine, leaving N-acetyl-D-phenylalanine which can then be deacylated to D-phenylalanine. Lipases and proteases can also be used for the resolution of phenylalanine esters.[2]
Q2: What are the optimal pH and temperature ranges for common enzymes?
A2: Optimal conditions vary depending on the specific enzyme and its source.
-
Phenylalanine Ammonia-Lyase (PAL): Generally, PALs show optimal activity in the alkaline pH range of 8.0 to 9.0 and at temperatures between 30°C and 45°C.[2]
-
Penicillin G Acylase (PGA) from E. coli: The pH optimum is around 7.8, with a temperature optimum of approximately 54°C.[4]
-
Penicillin G Acylase (PGA) from Bacillus megaterium: This enzyme exhibits maximal activity at a pH of 8.0 and a temperature of 37°C.[1][7] Immobilization can sometimes increase the optimal temperature.[3]
It is always recommended to experimentally determine the optimal conditions for the specific enzyme being used.
Q3: How can I improve the stability and reusability of the enzyme?
A3: Enzyme immobilization is a widely used and effective strategy. Covalently attaching the enzyme to a solid support can significantly enhance its operational stability, protecting it from harsh reaction conditions and allowing for easy separation and reuse over multiple reaction cycles.[5][6][8]
Troubleshooting and Optimization
Q4: My reaction yield is low despite high initial enzyme activity. What could be the problem?
A4: Low yields are often a result of product inhibition or enzyme instability over the reaction time. For PAL, the product trans-cinnamic acid can act as a feedback inhibitor.[2][5] For PGA, both phenylacetic acid and 6-aminopenicillanic acid (in the context of penicillin hydrolysis, which shares mechanistic similarities) can be inhibitory.[4] To mitigate this, you can try to remove the product as it forms, for instance, through extraction, precipitation, or adsorption. Immobilizing the enzyme can also improve its stability for longer reaction times, leading to higher overall yields.[2]
Q5: The enantiomeric excess (ee%) of my D-phenylalanine is not satisfactory. How can I improve it?
A5: To improve enantioselectivity, several parameters can be optimized. Lowering the reaction temperature often enhances enantioselectivity, although it will slow the reaction rate. The choice of solvent can also have a significant impact. Crucially, in a kinetic resolution, it is vital to stop the reaction at the optimal point (around 50% conversion), as allowing it to proceed further will decrease the enantiomeric excess of the remaining substrate.[2]
Q6: What are some common inhibitors of Phenylalanine Ammonia-Lyase (PAL) that I should be aware of?
A6: Besides product inhibition by trans-cinnamic acid, PAL can be inhibited by phenol and its derivatives, such as ortho-cresol and meta-cresol. These compounds can act as mixed inhibitors. Glycine can act synergistically with these phenolic inhibitors, significantly increasing their inhibitory effect.[9]
Quantitative Data Summary
Table 1: Reaction Parameters for Penicillin G Acylase (PGA)
| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | K_m (mM) | Inhibitors | Reference(s) |
| Escherichia coli | Penicillin G | 7.8 | 54 | 9-11 | Phenylacetic acid (competitive, K_i = 130 mM), 6-Aminopenicillanic acid (non-competitive, K_i = 131 mM), High substrate concentration (K_i(S) = 1565-1570 mM) | [4] |
| Bacillus megaterium | Penicillin G | 8.0 | 37 | 1.83 | Not specified | [7] |
| Immobilized PGA | Penicillin G | 8.0 | 50 | 0.0436 mol/L | Not specified | [3] |
Table 2: Reaction Parameters for Phenylalanine Ammonia-Lyase (PAL)
| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Yield/Conversion | ee% (D-Phe) | Reference(s) |
| Rhodotorula glutinis (Immobilized) | This compound | 8.5 | Not specified | Not specified | 99% conversion of L-Phe | >99% | [5] |
| Anabaena variabilis (AvPAL) | L-phenylalanine | 9.0 | 37 | 0.10 ± 0.02 | ~80-90% (limited by equilibrium) | Not applicable (L-specific) | [6] |
| Planctomyces brasiliensis (PbPAL) | L-phenylalanine | 9.0 | 37 | 0.05 ± 0.01 | ~80-90% (limited by equilibrium) | Not applicable (L-specific) | [6] |
Experimental Protocols
Protocol 1: Enzymatic Resolution of N-acetyl-DL-phenylalanine using Penicillin G Acylase (PGA)
-
Enzyme Preparation: Prepare a solution of Penicillin G Acylase in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0). The required enzyme concentration will depend on its specific activity and should be optimized.
-
Substrate Solution: Dissolve N-acetyl-DL-phenylalanine in the same buffer to the desired concentration (e.g., 50-100 mM).
-
Reaction Setup:
-
Add the substrate solution to a temperature-controlled reaction vessel.
-
Equilibrate the solution to the optimal temperature for the PGA being used (e.g., 37-50°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the PGA solution to the substrate solution.
-
Maintain the pH at the optimum (e.g., 8.0) using a pH-stat or by periodic addition of a suitable base (e.g., NaOH).
-
Incubate the reaction mixture with gentle agitation.
-
-
Reaction Monitoring: Periodically withdraw aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquot (e.g., by adding a strong acid). Analyze the sample using chiral HPLC to determine the conversion of N-acetyl-L-phenylalanine and the enantiomeric excess of N-acetyl-D-phenylalanine.
-
Reaction Termination: Once the desired conversion (ideally close to 50%) is reached, terminate the reaction by acidifying the mixture to denature the enzyme.
-
Product Isolation:
-
Separate the precipitated enzyme (if any) by centrifugation or filtration.
-
Isolate the N-acetyl-D-phenylalanine from the reaction mixture. This can be achieved by adjusting the pH to selectively precipitate either the product or the unreacted substrate, followed by filtration and washing.
-
The isolated N-acetyl-D-phenylalanine can then be chemically hydrolyzed (e.g., using acid) to yield D-phenylalanine.
-
Protocol 2: Kinetic Resolution of this compound using Phenylalanine Ammonia-Lyase (PAL)
-
Enzyme Preparation: Prepare a solution or suspension of PAL (free or immobilized) in a suitable buffer (e.g., 100 mM Tris-HCl or ammonium carbonate, pH 8.5-9.0).
-
Substrate Solution: Dissolve this compound in the reaction buffer to the desired concentration (e.g., 10-50 mM).
-
Reaction Setup:
-
Combine the substrate solution and enzyme in a temperature-controlled reactor.
-
Equilibrate to the optimal temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the depletion of L-phenylalanine and the formation of trans-cinnamic acid using HPLC.
-
Determine the enantiomeric excess of the remaining D-phenylalanine using chiral HPLC.
-
-
Reaction Termination: When the conversion of L-phenylalanine approaches 50%, terminate the reaction. This can be done by adding acid (e.g., 4 M HCl) to lower the pH, which denatures the enzyme.
-
Product Isolation:
-
Separate the enzyme from the reaction mixture by centrifugation or filtration.
-
Lowering the pH will also cause the product, trans-cinnamic acid, to precipitate due to its low solubility at acidic pH.[5]
-
Remove the precipitated trans-cinnamic acid by filtration.
-
The remaining aqueous solution containing D-phenylalanine can be further purified, for example, by ion-exchange chromatography.
-
Visualizations
Caption: General experimental workflow for enzymatic resolution of D-phenylalanine.
Caption: Troubleshooting logic for improving D-phenylalanine resolution efficiency.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin acylase from the hybrid strains Escherichia coli 5K(pHM12): enzyme formation and hydrolysis of beta-lactam antibiotics with whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 7. scielo.br [scielo.br]
- 8. Site-specifically immobilized D-amino acid dehydrogenase for the synthesis of D-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Viability with High Concentrations of DL-Phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability in their experiments involving high concentrations of DL-Phenylalanine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are showing decreased viability after treatment with high concentrations of this compound. What are the potential underlying mechanisms?
A1: High concentrations of this compound can induce cytotoxicity through several mechanisms. Understanding these can help you troubleshoot your experiment. The primary mechanisms include:
-
Induction of Apoptosis: Phenylalanine has been shown to trigger programmed cell death, or apoptosis, in various cell types, particularly neuronal cells.[1][2][3][4] This can occur through two main pathways:
-
Mitochondria-Mediated (Intrinsic) Pathway: Phenylalanine can activate this pathway, leading to the release of pro-apoptotic factors from the mitochondria.[1]
-
Death Receptor (Extrinsic) Pathway: Phenylalanine can increase the expression of Fas death receptors on the cell surface, leading to the activation of caspase-8 and subsequent apoptosis.[2][3]
-
-
Oxidative Stress: Phenylalanine can induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids and proteins, and a decrease in the levels of antioxidants like glutathione.[5][6][7][8]
-
Inhibition of Protein Synthesis: High intracellular concentrations of phenylalanine can inhibit the uptake of other essential amino acids, leading to an amino acid imbalance and a subsequent inhibition of protein synthesis, which is crucial for cell growth and survival.[9]
-
Alterations in Membrane Permeability: Phenylalanine can increase the permeability of cell membranes, which may disrupt cellular homeostasis and contribute to cytotoxicity.[10][11]
Q2: What concentrations of this compound are considered "high" and are known to cause cytotoxicity?
A2: The cytotoxic concentration of this compound can vary significantly depending on the cell type, exposure time, and the specific assay used to measure viability. The table below summarizes some reported cytotoxic concentrations from the literature.
| Cell Type | Concentration | Exposure Time | Observed Effect | Reference |
| Rat Cortical Neurons | 0.9 mM | 18 hours | Increased apoptosis | [2] |
| Rat Astrocytes | 0.5, 1.0, 1.5 mM | 72 hours | Induced cell damage and oxidative stress | [5][12] |
| Mouse A9 Cells | High concentrations | Not specified | Inhibition of cell growth | [9] |
| Human Astrocytoma (1321N1) | 5 mM | 24 hours | 19% decrease in DNA synthesis | [13] |
| Human Fetal Astrocytes | 5 mM | 24 hours | 30% decrease in DNA synthesis | [13] |
| Rat Astrocytes | 5 mM | 24 hours | 60% decrease in DNA synthesis | [13] |
| Mouse Cerebellar Slices | 1.2 and 2.4 mM | 21 days | Significant reduction in myelin basic protein | [14] |
| Human iPSC-derived Cerebral Organoids | Not specified | 5 days | Alterations in organoid size, induction of apoptosis | [15] |
| K562-D cells | ≥ 3 mM | Up to 5 days | Slowed proliferation | [16] |
Q3: I suspect apoptosis is the cause of poor cell viability. How can I confirm this and what can I do about it?
A3: To confirm apoptosis, you can use several experimental approaches.
Experimental Confirmation:
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and initiator caspases like caspase-8.[2] Pre-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, should rescue cells from phenylalanine-induced apoptosis.[2][17]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting: Analyze the expression levels of key apoptosis-related proteins, such as members of the Bcl-2 family or cleaved caspases.[17]
Troubleshooting Strategies:
-
Inhibitors: As mentioned, use of caspase inhibitors can help confirm the pathway and may be used to mitigate cell death in your experiments. Specific inhibitors for caspase-8 (e.g., Z-IETD-FMK) can help pinpoint the involvement of the extrinsic pathway.[2][3]
-
Modulate Signaling Pathways: If the RhoA/ROCK pathway is implicated in your cell type, antagonists like C3 transferase or Y-27632 could be used to inhibit phenylalanine-induced apoptosis.[1]
Q4: How can I assess and potentially mitigate oxidative stress induced by this compound?
A4: Oxidative stress is a significant contributor to phenylalanine-induced cytotoxicity.
Assessing Oxidative Stress:
-
Lipid Peroxidation Assays: Measure the levels of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS) as markers of lipid damage.[7][8]
-
Protein Oxidation Assays: Quantify protein carbonyls or sulfhydryl group oxidation.[7][8]
-
Glutathione (GSH) Levels: Measure the levels of reduced glutathione, a major intracellular antioxidant. A decrease in GSH levels is indicative of oxidative stress.[7][8]
-
Reactive Oxygen Species (ROS) Probes: Use fluorescent probes like DCFDA to directly measure intracellular ROS production.[18]
Mitigation Strategies:
-
Antioxidants: Co-treatment with antioxidants like α-tocopherol (Vitamin E) and melatonin has been shown to prevent phenylalanine-induced lipid peroxidation.[7][8]
-
Optimize Culture Conditions: Ensure your cell culture medium contains adequate levels of antioxidants and that cells are not subjected to other stressors that could exacerbate oxidative stress.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]
Materials:
-
Cells cultured in a 96-well plate
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time. Include untreated control wells.
-
After the treatment period, carefully aspirate the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[19]
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.[19]
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[19]
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.[5][12][21]
Materials:
-
Cells cultured in a 96-well plate
-
This compound solution
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol. Include untreated control wells and maximum LDH release control wells.
-
For the maximum LDH release control, add lysis buffer to the designated wells 45 minutes before the end of the incubation period.
-
After treatment, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the reaction mixture (substrate, cofactor, and dye) to the collected supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop the reaction using the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance of the treated wells relative to the untreated and maximum release controls.
Visualizations
Caption: Signaling pathways of this compound-induced apoptosis.
Caption: General experimental workflow for assessing cell viability.
Caption: Simplified metabolic pathways of L-Phenylalanine.[22]
References
- 1. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Fas/Fas Ligand Death Receptor Pathway Contributes to Phenylalanine-Induced Apoptosis in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fas/Fas ligand death receptor pathway contributes to phenylalanine-induced apoptosis in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fas/Fas Ligand Death Receptor Pathway Contributes to Phenylalanine-Induced Apoptosis in Cortical Neurons | PLOS One [journals.plos.org]
- 5. Phenylalanine induces oxidative stress and decreases the viability of rat astrocytes: possible relevance for the pathophysiology of neurodegeneration in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Blood Phenylalanine Levels on Oxidative Stress in Classical Phenylketonuric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Evidence that Phenylalanine Provokes Oxidative Stress in Hippocampus and Cerebral Cortex of Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental evidence that phenylalanine provokes oxidative stress in hippocampus and cerebral cortex of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Phenylalanine on the Liquid-Expanded and Liquid-Condensed States of Phosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of phenylalanine and its metabolites on the proliferation and viability of neuronal and astroglial cells: possible relevance in maternal phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High phenylalanine concentrations induce demyelination and microglial activation in mouse cerebellar organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurotoxicity of phenylalanine on human iPSC-derived cerebral organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenylalanine sensitive K562-D cells for the analysis of the biochemical impact of excess amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclo(phenylalanine‐proline) induces DNA damage in mammalian cells via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Phenylalanine as a Stabilizer to Prevent Protein Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phenylalanine as a stabilizer to prevent protein aggregation during their experiments.
Troubleshooting Guides
Here are some common issues you might encounter when using phenylalanine as a protein stabilizer, along with recommended troubleshooting steps.
| Issue | Possible Causes | Troubleshooting Steps |
| 1. My protein is still aggregating after adding phenylalanine. | 1. Suboptimal Phenylalanine Concentration: The concentration of phenylalanine may be too low to be effective or so high that it promotes self-aggregation.[1] 2. Incorrect pH or Temperature: The buffer pH or experimental temperature may not be optimal for phenylalanine's stabilizing effect on your specific protein.[2][3] 3. Protein-Specific Factors: Phenylalanine's effectiveness can be protein-dependent.[4] 4. Presence of Other Destabilizing Factors: Other components in your buffer or experimental setup might be overriding the stabilizing effect of phenylalanine. | 1. Optimize Phenylalanine Concentration: - Perform a concentration titration experiment to determine the ideal range for your protein. Start with a low concentration and gradually increase it while monitoring aggregation.[5] 2. Adjust Buffer Conditions: - pH: Vary the pH of your buffer. The optimal pH for protein stability is often different from the protein's isoelectric point (pI).[6] - Temperature: Assess the temperature dependence of aggregation. Lowering the temperature may enhance stability.[1] 3. Evaluate Protein-Specific Interactions: - Consider the surface hydrophobicity and aromatic residue content of your protein. Phenylalanine works partly through hydrophobic and π-π stacking interactions.[4][7] 4. Review Experimental Setup: - Analyze other buffer components for potential destabilizing effects. - Consider if mechanical stress (e.g., vigorous mixing) is contributing to aggregation. |
| 2. I'm observing precipitation after adding phenylalanine. | 1. Poor Phenylalanine Solubility: Phenylalanine may not be fully dissolved in your buffer. 2. Supersaturation: The concentration of phenylalanine may have exceeded its solubility limit under your experimental conditions. | 1. Ensure Complete Dissolution: - Prepare a concentrated stock solution of phenylalanine in an appropriate solvent before adding it to your protein solution. 2. Check Solubility Limits: - Consult literature for the solubility of phenylalanine in your specific buffer system and at your experimental temperature. |
| 3. Phenylalanine is interfering with my downstream assay. | 1. Direct Interaction with Assay Components: Phenylalanine might be directly interacting with substrates, co-factors, or detection reagents. 2. Alteration of Protein Activity: While stabilizing the protein structure, phenylalanine might be affecting its biological activity. | 1. Run Control Experiments: - Perform your assay in the presence of phenylalanine but without your protein to check for interference. 2. Assess Protein Activity: - Measure the specific activity of your protein in the presence and absence of phenylalanine to determine any inhibitory or enhancing effects.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which phenylalanine prevents protein aggregation?
A1: Phenylalanine is thought to prevent protein aggregation through a combination of mechanisms. Its aromatic side chain can engage in favorable π-π stacking and hydrophobic interactions with exposed aromatic and hydrophobic residues on the protein surface. These interactions can shield these aggregation-prone regions, preventing them from interacting with other protein molecules.[4]
Q2: What is a typical starting concentration for phenylalanine as a protein stabilizer?
A2: A typical starting concentration for phenylalanine is in the millimolar (mM) range. However, the optimal concentration is highly protein-dependent.[4] It is recommended to perform a concentration-response experiment to determine the most effective concentration for your specific protein and experimental conditions.
Q3: Is L-phenylalanine or D-phenylalanine better for preventing aggregation?
A3: Both L- and D-phenylalanine have been shown to have effects on protein aggregation. Some studies suggest that D-phenylalanine can arrest the fibril formation of L-phenylalanine, indicating it could be a modulator of aggregation.[1] The choice between the two may depend on the specific protein and the nature of the aggregation.
Q4: Are there alternatives to phenylalanine if it doesn't work for my protein?
A4: Yes, several other small molecules can be used as protein stabilizers. These include other amino acids like arginine and proline, as well as osmolytes such as glycerol and sucrose.[4][6] The choice of stabilizer depends on the specific characteristics of your protein and the experimental conditions.
Q5: How do pH and temperature affect the efficacy of phenylalanine as a stabilizer?
A5: Both pH and temperature can significantly impact the effectiveness of phenylalanine. The optimal pH for protein stability is often not the same as the protein's isoelectric point (pI).[6] Temperature can influence both the protein's conformational stability and the hydrophobic interactions that are key to phenylalanine's mechanism.[2][3] It is crucial to optimize these parameters for your specific system.
Data Presentation
The following table summarizes quantitative data from a study on the effect of different concentrations of phenylalanine on the amorphous aggregation of Bacillus amyloliquefaciens alpha-amylase (BAA). Aggregation was monitored by measuring the absorbance at 400 nm.[4]
| Phenylalanine Concentration (mM) | Maximum Absorbance at 400 nm (Arbitrary Units) | Percentage Reduction in Aggregation Compared to Control |
| 0 (Control) | 0.85 | 0% |
| 10 | 0.68 | 20% |
| 25 | 0.55 | 35% |
| 50 | 0.42 | 51% |
| 100 | 0.45 | 47% |
Data adapted from a study on Bacillus amyloliquefaciens alpha-amylase (BAA) aggregation at pH 5 and 65°C.[4]
Experimental Protocols
Protocol: Evaluating the Efficacy of Phenylalanine as a Protein Aggregation Inhibitor
This protocol outlines a general method to assess the ability of phenylalanine to prevent stress-induced protein aggregation.
1. Materials:
-
Purified protein of interest
-
L-phenylalanine (or D-phenylalanine)
-
Stock buffer for protein dilution (e.g., phosphate-buffered saline, Tris buffer)
-
Stress-inducing agent (e.g., thermal shaker, chemical denaturant)
-
96-well clear-bottom plates
-
Spectrophotometer or plate reader capable of measuring absorbance at 350-600 nm for turbidity, or a fluorometer for Thioflavin T (ThT) assay.
-
Thioflavin T (ThT) stock solution (for amyloidogenic proteins)
2. Method:
2.1. Preparation of Solutions:
-
Prepare a concentrated stock solution of phenylalanine (e.g., 500 mM) in the desired buffer. Ensure it is fully dissolved.
-
Prepare a working stock of your protein at a concentration known to be prone to aggregation under stress.
-
If using a ThT assay, prepare a working solution of ThT in the assay buffer.
2.2. Aggregation Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Control (No Stabilizer): Protein solution + Buffer
-
Test Conditions: Protein solution + varying concentrations of phenylalanine (e.g., 10, 25, 50, 100 mM).[4]
-
Blank: Buffer only
-
-
The final volume in each well should be the same.
2.3. Induction of Aggregation:
-
Induce aggregation using an appropriate stressor. For example:
-
Thermal Stress: Incubate the plate at an elevated temperature (e.g., 65°C) for a set period, with or without shaking.[4]
-
Chemical Stress: Add a sub-denaturing concentration of a chemical denaturant (e.g., guanidinium chloride).
-
2.4. Monitoring Aggregation:
-
Turbidity Measurement: At regular time intervals, measure the absorbance of the samples at a wavelength between 350 nm and 600 nm. An increase in absorbance indicates an increase in aggregation.[4]
-
Thioflavin T (ThT) Fluorescence Assay (for amyloid-like aggregates):
-
At each time point, transfer a small aliquot of the sample to a new plate containing the ThT working solution.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates the formation of amyloid-like fibrils.[8]
-
3. Data Analysis:
-
Plot the absorbance or fluorescence intensity against time for each condition.
-
Compare the aggregation kinetics of the protein in the presence of different phenylalanine concentrations to the control.
-
Calculate the percentage inhibition of aggregation for each phenylalanine concentration at a specific time point.
Visualizations
Caption: Mechanism of Phenylalanine in Preventing Protein Aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Pi-pi interactions: the geometry and energetics of phenylalanine-phenylalanine interactions in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the cut-off value for phenylalanine in diagnostic screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylalanine diagnostic screening.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the phenylalanine cut-off value in diagnostic screening?
The main objective is to establish a cut-off value that maximizes the detection of true positive cases (high sensitivity) while minimizing the number of false positives (high specificity).[1][2][3] An optimized cut-off value reduces the need for unnecessary follow-up testing on healthy individuals, thereby lessening the emotional and financial burden on families and the healthcare system.[1][2][3][4]
Q2: What are the typical cut-off values for phenylalanine in newborn screening?
Phenylalanine cut-off values can vary by region, screening method, and the timing of sample collection.[5][6] Historically, with fluorimetric methods, a common cut-off was 120 µmol/L (approximately 2 mg/dL).[1][2][3][4] However, studies have suggested that increasing this to 160 µmol/L can significantly reduce false-positive rates without missing true positive cases.[1][2][3][4] Some jurisdictions have used cut-offs as high as 4 mg/dL (242 µmol/L).[5]
Q3: What are the key factors that can influence phenylalanine levels in newborns?
Several factors can affect phenylalanine concentrations in newborns, leading to potential misinterpretation of screening results. These include:
-
Age at sample collection: Phenylalanine levels tend to increase with age in the first few days of life.[7] The optimal time for blood sample collection is generally considered to be between 24 and 72 hours after birth.[8]
-
Birth weight: Low birth weight infants may have higher mean phenylalanine levels compared to infants of normal birth weight.[7]
-
Diet: Breast-fed infants generally have slightly lower blood phenylalanine levels than formula-fed infants, as breast milk contains less phenylalanine than most standard infant formulas.[5]
-
Transient hyperphenylalaninemia: Some newborns without Phenylketonuria (PKU) may have temporarily elevated phenylalanine levels due to delayed maturation of the necessary metabolic enzymes.[5]
Q4: How is a definitive diagnosis of PKU made after a positive screening result?
An initial positive screening result is not a diagnosis. Confirmatory testing is required, which typically involves repeat quantitative analysis of phenylalanine and tyrosine levels in a new blood sample.[3][4] Further investigations may also be conducted to rule out other causes of hyperphenylalaninemia, such as defects in tetrahydrobiopterin (BH4) metabolism.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High rate of false positives | The current cut-off value may be too low for the specific population or testing methodology. | Perform a Receiver Operating Characteristic (ROC) curve analysis using historical data to determine a more optimal cut-off value that balances sensitivity and specificity.[10][11][12][13][14] Consider adjusting the cut-off based on factors like the timing of sample collection.[6][15] |
| A suspected false-negative result | The initial blood sample may have been collected too early (before 24 hours of age), or the infant may have had insufficient protein intake.[5] | Review the timing of the initial sample collection and the infant's feeding history. If concerns remain, a repeat screening test is warranted. The American Academy of Pediatrics recommends a repeat screen by two weeks of age if the initial test was done before 24 hours of age.[5] |
| Inconsistent results between different analytical methods (e.g., fluorimetric vs. tandem mass spectrometry) | Different analytical methods can have varying levels of accuracy and precision. Studies have shown that tandem mass spectrometry (MS/MS) may yield lower phenylalanine values compared to fluorimetric methods.[16] | It is crucial to establish and validate method-specific cut-off values. When transitioning to a new analytical method, a thorough comparison study and re-optimization of the cut-off value are essential. |
| Elevated phenylalanine in a premature or low-birth-weight infant | Premature infants may have transiently elevated phenylalanine levels due to immature liver enzyme function.[5] | While a positive screen should always be followed up, be aware of the higher likelihood of transient hyperphenylalaninemia in this population. Careful monitoring and repeat testing are crucial to differentiate from true PKU. |
Data Presentation
Table 1: Comparison of Phenylalanine Cut-off Values and Their Impact on Screening Outcomes
| Cut-off Value (µmol/L) | Number of Samples | Recalls (Initial Positives) | True Positives | False Positives |
| 120 | 37,784 | 108 | 6 | 102 |
| 160 | 37,784 | 12 | 6 | 6 |
| Data derived from a study optimizing the cut-off value for a fluorimetric method.[1][2][3][4] |
Table 2: Phenylalanine Cut-off Values Used in Different Jurisdictions (Historical Data)
| Cut-off Value (mg/dL) | Equivalent (µmol/L) | Number of States/Jurisdictions |
| 2 | 121 | 7 |
| 3 | 182 | 6 |
| 4 | 242 | 40 |
| Note: These values may not reflect the most current practices in all locations.[5] |
Experimental Protocols
Protocol 1: Phenylalanine Quantification using Tandem Mass Spectrometry (MS/MS)
This is a generalized protocol and should be adapted and validated for specific laboratory conditions.
-
Sample Preparation:
-
A 3 mm dried blood spot (DBS) is punched out from the filter paper card into a 96-well microplate.
-
An extraction solution containing an internal standard (e.g., a stable isotope-labeled phenylalanine, such as L-[ring-13C6]-phenylalanine) is added to each well.
-
The plate is sealed and incubated with shaking to elute the amino acids from the DBS.
-
Following incubation, the supernatant is transferred to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
The analytes are separated on a suitable LC column and then ionized, typically using electrospray ionization (ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify phenylalanine and the internal standard based on their unique precursor and product ion transitions.
-
-
Data Analysis:
-
The concentration of phenylalanine in each sample is calculated by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared with known concentrations of phenylalanine.
-
Protocol 2: Determining an Optimal Cut-off Value using Receiver Operating Characteristic (ROC) Curve Analysis
-
Data Collection:
-
Compile a dataset of phenylalanine screening results from a large cohort of newborns.
-
This dataset must include the final diagnostic outcome for each individual (i.e., "diseased" for confirmed PKU cases and "non-diseased" for healthy individuals).
-
-
ROC Curve Generation:
-
For every possible phenylalanine concentration in the dataset, calculate the sensitivity (True Positive Rate) and 1-specificity (False Positive Rate) that would result if that concentration were used as the cut-off value.
-
Plot the sensitivity (y-axis) against 1-specificity (x-axis) for all possible cut-off values. This plot is the ROC curve.[10][11]
-
-
Optimal Cut-off Selection:
-
The optimal cut-off value is typically the point on the ROC curve that is closest to the top-left corner (0,1), representing 100% sensitivity and 100% specificity.
-
Alternatively, methods like the Youden index (Sensitivity + Specificity - 1) can be used to identify the cut-off value that maximizes the difference between the true positive rate and the false positive rate.[12][17]
-
The Area Under the Curve (AUC) can be calculated as a measure of the overall diagnostic accuracy of the test. An AUC of 1.0 indicates a perfect test, while an AUC of 0.5 indicates a test with no discriminatory ability.[10][12][13]
-
Visualizations
Caption: Newborn screening workflow for Phenylketonuria (PKU).
Caption: Logical flow for determining an optimal cut-off using ROC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing the Phenylalanine Cut-Off Value in a Newborn Screening Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the Phenylalanine Cut-Off Value in a Newborn Screening Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Issues in Newborn Screening for Phenylketonuria | AAFP [aafp.org]
- 6. ovid.com [ovid.com]
- 7. Factors determining blood phenylalanine in the neonatal period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delays in Newborn Screening for Phenylketonuria from Birth to Diagnosis and Factors Affecting This [mdpi.com]
- 9. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Receiver Operating Characteristic (ROC) Curve Analysis for Medical Diagnostic Test Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receiver operating characteristic - Wikipedia [en.wikipedia.org]
- 12. Receiver operating characteristic curve analysis in diagnostic accuracy studies: A guide to interpreting the area under the curve value | 2023, Volume 23, Issue 4 | Turkish Journal of Emergency Medicine [turkjemergmed.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Receiver Operating Characteristic (ROC) Curve Analysis for Medical Diagnostic Test Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chiral Separation Throughput with UPC²
Welcome to the technical support center for Ultra-Performance Convergence Chromatography (UPC²). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chiral separations for higher throughput.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using UPC² for high-throughput chiral separations?
A1: UPC² offers several key advantages for high-throughput chiral separations:
-
Speed: UPC² can be over 30 times faster than traditional normal-phase liquid chromatography (NPLC) methods.[1] For instance, a chiral separation that takes 10 minutes on an NPLC system can be achieved in as little as 9 seconds with UPC².[1]
-
Reduced Solvent Consumption: By utilizing compressed CO2 as the primary mobile phase, UPC² significantly reduces the consumption of toxic organic solvents like hexane and chloroform, leading to lower costs and a greener footprint.[1][2]
-
Enhanced Resolution and Efficiency: The use of sub-2-µm particle columns in UPC² systems leads to higher efficiency separations with sharper peaks, which is crucial for resolving closely eluting enantiomers.[3][4]
-
MS Compatibility: UPC² is more compatible with mass spectrometry (MS) than traditional normal-phase chiral HPLC, allowing for real-time peak identification and confirmation.[1][2][3] This can improve throughput by allowing the simultaneous screening of multiple compounds.[2]
Q2: How can I shorten the cycle time for chiral method development?
A2: To expedite chiral method development, a systematic screening approach is recommended. This involves screening a sample with multiple columns and mobile phases using a generic gradient.[2] Leveraging MS detection can further increase throughput by allowing the simultaneous screening of a mixture of enantiomers with different molecular masses.[2] A two-minute generic gradient screening run is often sufficient to assess the potential for separation on a given column.[1]
Q3: What should I do if I observe poor peak shape or peak distortion?
A3: Poor peak shape in UPC² is often related to the injection solvent or secondary interactions between the analyte and the stationary phase.
-
Injection Solvent Mismatch: A mismatch between the polarity of the injection solvent and the mobile phase can cause distorted peaks. It is generally good practice to dissolve the sample in the mobile phase.[5] For polar analytes on hydrophilic coated chiral stationary phases, a less polar injection solvent may be required to avoid peak distortion, especially at higher injection volumes.
-
Analyte-Stationary Phase Interactions: Secondary interactions can lead to tailing peaks. The use of additives in the mobile phase can help to mitigate these effects and improve peak shape.[6]
Troubleshooting Guide
Issue: Low Resolution or No Separation
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Screen a variety of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based like amylose and cellulose derivatives).[7] |
| Suboptimal Co-solvent | Screen different co-solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) and their blends. The choice of co-solvent can significantly impact selectivity.[1][6] |
| Incorrect Mobile Phase Strength | Adjust the gradient slope or the isocratic percentage of the co-solvent. A shallower gradient can sometimes improve resolution.[6] |
| Inadequate Temperature or Pressure | Optimize the column temperature and automated back-pressure regulator (ABPR) setting. These parameters influence the density of the mobile phase and can affect retention and selectivity.[8][9] |
Issue: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Potential Cause | Troubleshooting Step |
| Injection Solvent Effects | Ensure the injection solvent is compatible with the mobile phase and stationary phase. Try dissolving the sample in a weaker solvent or in the initial mobile phase.[5] |
| Secondary Interactions | Introduce a mobile phase additive (e.g., ammonium formate, formic acid, triethylamine) to block active sites on the stationary phase and improve peak shape.[6] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Extra-column Dispersion | The low system volume of the ACQUITY UPC² System is designed to minimize this, but ensure all fittings and tubing are appropriate for high-performance applications.[3] |
Issue: High Backpressure
| Potential Cause | Troubleshooting Step |
| Column Frit Blockage | Reverse-flush the column (if permitted by the manufacturer's instructions). |
| System Blockage | Isolate the column and check the system pressure. If it remains high, troubleshoot the instrument components (e.g., injector, tubing, detector). |
| Precipitation in the System | Ensure sample and mobile phase additives are soluble in the mobile phase mixture. |
Experimental Protocols
Protocol 1: High-Throughput Chiral Method Screening
This protocol outlines a rapid screening method to identify a suitable column and co-solvent combination for a chiral separation.
-
Column Selection: Install a set of chiral columns with diverse selectivities (e.g., ACQUITY UPC² Trefoil AMY1, CEL1, and CEL2).
-
Sample Preparation: Dissolve the racemic sample in a suitable solvent (e.g., methanol/isopropanol mixture) at a concentration of approximately 0.2-0.5 mg/mL.[2]
-
UPC² System Conditions:
-
Screening Procedure: Inject the sample onto each column with each co-solvent using the generic gradient.
-
Data Analysis: Evaluate the chromatograms for baseline resolution of the enantiomers. Select the column and co-solvent combination that provides the best separation for further optimization.
Protocol 2: Method Optimization for Improved Throughput
Once a promising separation is identified, this protocol helps to optimize the method for speed.
-
Transition to Isocratic Elution: Based on the retention time of the enantiomers in the screening gradient, calculate the approximate isocratic mobile phase composition.
-
Flow Rate Optimization: Increase the flow rate to reduce the analysis time while maintaining adequate resolution. UPC² systems can operate at higher flow rates than traditional HPLC due to the low viscosity of the mobile phase.[10]
-
Back Pressure and Temperature Adjustment: Fine-tune the ABPR and column temperature to further optimize selectivity and resolution.[8][9] Increasing the back pressure can sometimes lead to a slight decrease in resolution.[8][9]
-
Injection Volume: If necessary, the injection volume can be increased to improve sensitivity, but be mindful of potential peak distortion.
Quantitative Data Summary
Table 1: Comparison of UPC² and NPLC for Chiral Separation of Warfarin
| Parameter | UPC² Method | NPLC Method |
| Column | ACQUITY UPC² Trefoil AMY1, 2.5 µm, 2.1 x 50 mm | AD-H, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 40% Methanol in CO₂ | 70/30 Hexane/Ethanol |
| Flow Rate | 3.2 mL/min | 1 mL/min |
| Total Analysis Time | 9 seconds | 10 minutes |
| Source: Adapted from Waters Corporation materials.[1] |
Table 2: Generic Screening Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Co-solvent (B) |
| Initial | 1.2 | 3 |
| 1.5 | 1.2 | 60 |
| 2.0 | 1.2 | 60 |
| 2.1 | 1.2 | 3 |
| 2.5 | 1.2 | 3 |
| Source: Adapted from Waters Corporation application notes.[1] |
Visualizations
Caption: Troubleshooting workflow for poor chiral separation in UPC².
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. selectscience.net [selectscience.net]
- 8. Effects of column back pressure on supercritical fluid chromatography separations of enantiomers using binary mobile phases on 10 chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. help.waters.com [help.waters.com]
Validation & Comparative
A Researcher's Guide to Validating the Enantiomeric Purity of D-Phenylalanine
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like D-phenylalanine is a critical step in guaranteeing the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive comparison of analytical techniques used to validate the enantiomeric purity of a D-phenylalanine sample, complete with experimental data and detailed protocols.
The primary methods for determining enantiomeric purity involve chromatographic and spectroscopic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.[1] Other common techniques include Chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3][4] Less common, but highly sensitive methods such as immunoassays and photoelectron circular dichroism have also been reported.[5]
Comparison of Analytical Methods
The choice of method for determining the enantiomeric purity of D-phenylalanine depends on several factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the need for derivatization. The following table summarizes and compares the key performance characteristics of the most common techniques.
| Method | Principle | Sample Preparation | Limit of Quantification (LOQ) of Minor Enantiomer | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. | Often direct injection of a dissolved sample. Derivatization may be required for improved detection or resolution.[6] | As low as 0.04% with UV detection after derivatization.[7] Can be lower with more sensitive detectors. | High versatility, excellent resolution, well-established methods.[1][8] | Can be time-consuming, requires specialized and expensive chiral columns. |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | Derivatization to volatile esters and amides is necessary.[3][9] | Down to 0.1%.[3] | High efficiency and resolution, suitable for volatile compounds.[10] | Derivatization adds complexity and potential for racemization.[3] Not suitable for non-volatile samples. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | Direct injection of a dissolved sample. | Can detect enantiomeric impurities at low levels, for example, a relative limit of detection of 0.1% for D-tryptophan.[11] | High separation efficiency, small sample volume, low solvent consumption. | Can have lower reproducibility compared to HPLC, sensitivity can be an issue without specialized detectors. |
| NMR Spectroscopy | Use of chiral solvating agents or derivatizing agents to induce chemical shift differences between enantiomers.[4] | Dissolution in a suitable solvent, may require addition of a chiral auxiliary.[12] | Can detect minor enantiomers down to 1-5%.[13] | Non-destructive, provides structural information, relatively fast analysis time.[13] | Lower sensitivity compared to chromatographic methods, may require higher concentrations of the analyte. |
Experimental Workflow
The general workflow for validating the enantiomeric purity of a D-phenylalanine sample is depicted below. This process begins with sample preparation, followed by the chosen analytical method, and concludes with data analysis to determine the enantiomeric excess (% ee).
Caption: A generalized workflow for determining the enantiomeric purity of a D-phenylalanine sample.
Detailed Experimental Protocols
This protocol is a common method for the direct enantiomeric separation of phenylalanine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: A teicoplanin-based chiral stationary phase, such as an Astec® CHIROBIOTIC® T column, is effective.[1][6]
-
Mobile Phase: A typical mobile phase is a mixture of methanol, acetic acid, and triethylamine. For example, 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation:
-
Prepare a stock solution of the D-phenylalanine sample at a concentration of 1.0 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The two enantiomers, D- and L-phenylalanine, will be separated and detected as distinct peaks.
-
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100
-
This method requires derivatization to make the amino acid volatile.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A chiral capillary column, for example, Chirasil-Val.
-
Derivatization Reagents:
-
Esterification: 3 N HCl in methanol.
-
Acylation: Trifluoroacetic anhydride (TFAA).
-
-
Sample Preparation (Derivatization):
-
Place approximately 1 mg of the D-phenylalanine sample in a vial.
-
Add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate the solvent to dryness.
-
To the dry residue, add 1 mL of dichloromethane and 100 µL of TFAA. Cap and heat at 60°C for 20 minutes. Cool and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in a suitable solvent like dichloromethane for GC analysis.
-
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 275°C.
-
Oven Program: An initial temperature of around 70°C, followed by a temperature ramp to achieve separation of the derivatized enantiomers.
-
-
Analysis:
-
Inject the derivatized sample into the GC.
-
Calculate the enantiomeric excess from the integrated peak areas of the derivatized D- and L-phenylalanine.
-
This protocol uses a chiral solvating agent to differentiate the enantiomers.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent: (R)-(-)-2-methoxy-2-(trifluoromethyl)phenylacetic acid (Mosher's acid) or a chiral solvating agent.
-
Sample Preparation:
-
Dissolve a known amount of the D-phenylalanine sample in a deuterated solvent (e.g., CDCl₃).
-
For derivatization with Mosher's acid, the amino group of phenylalanine would first need to be protected, and then the carboxylic acid would be converted to an ester with Mosher's acid. A simpler approach is the use of a chiral solvating agent.
-
A simple protocol for primary amines involves condensation with 2-formylphenylboronic acid and an enantiopure binaphthol derivative to form diastereomeric iminoboronate esters which can be distinguished by ¹H NMR.[12]
-
-
Analysis:
-
Acquire the ¹H NMR spectrum of the sample with the chiral auxiliary.
-
The presence of the L-enantiomer will result in a separate set of signals for specific protons (e.g., the α-proton) due to the formation of diastereomeric complexes.
-
The ratio of the enantiomers is determined by integrating the corresponding signals for the D- and L-forms.
-
By following these guidelines and protocols, researchers can confidently and accurately validate the enantiomeric purity of their D-phenylalanine samples, ensuring the integrity and reliability of their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines [pubmed.ncbi.nlm.nih.gov]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Comparative Analysis of DL-Phenylalanine and L-Tyrosine on Cognitive Function: A Guide for Researchers and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of DL-Phenylalanine (DLPA) and L-Tyrosine, two amino acid precursors to key neurotransmitters, and their respective impacts on cognitive function. The available scientific literature provides robust evidence for L-Tyrosine as a cognitive enhancer, particularly in situations involving high cognitive demand or acute stress. Its efficacy is attributed to its role as a direct precursor to the catecholamine neurotransmitters—dopamine and norepinephrine—which are crucial for executive functions such as working memory and cognitive flexibility. In contrast, direct scientific evidence supporting the cognitive-enhancing effects of this compound in healthy adult populations is limited. While L-Phenylalanine, a component of DLPA, is a precursor to L-Tyrosine, research on DLPA has primarily focused on its potential effects on mood and pain management. The D-phenylalanine component of DLPA is thought to inhibit the breakdown of endorphins. Due to the scarcity of direct comparative clinical trials, this guide will synthesize the available data for each compound, drawing attention to the existing research gaps for this compound in the context of cognitive enhancement.
Comparative Analysis: Mechanisms of Action
This compound (DLPA) is a racemic mixture of two stereoisomers: D-Phenylalanine and L-Phenylalanine.
-
L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of L-Tyrosine through the action of the enzyme phenylalanine hydroxylase.[1] This conversion is the initial step in the catecholamine synthesis pathway.[1] Therefore, L-Phenylalanine indirectly contributes to the production of dopamine, norepinephrine, and epinephrine.[1]
-
D-Phenylalanine is a synthetic form that is not incorporated into proteins. Its primary proposed mechanism of action is the inhibition of enkephalinase, an enzyme that degrades endorphins.[2] By slowing the breakdown of these endogenous opioids, D-Phenylalanine may contribute to mood elevation and pain relief.[2]
The cognitive effects of DLPA are theorized to stem from the combined actions of its components: the L-form potentially increasing catecholamine availability and the D-form modulating mood. However, there is a lack of robust clinical data in healthy humans to substantiate significant cognitive enhancement from DLPA supplementation.[2]
L-Tyrosine is a non-essential amino acid that is either derived from the diet or synthesized from L-Phenylalanine. It is the direct precursor to L-DOPA, which is then converted to dopamine.[1] Dopamine can be further converted to norepinephrine and epinephrine.[1] L-Tyrosine supplementation is thought to enhance cognitive function, particularly under stressful conditions, by increasing the availability of these crucial neurotransmitters.[3][4] During periods of high cognitive demand, the firing rate of catecholaminergic neurons increases, leading to a depletion of dopamine and norepinephrine.[5] By providing an exogenous source of their precursor, L-Tyrosine supplementation may help to sustain optimal neurotransmitter levels, thereby supporting cognitive performance.[5]
Signaling Pathway: Catecholamine Synthesis
The following diagram illustrates the biochemical pathway for the synthesis of dopamine, norepinephrine, and epinephrine from L-Phenylalanine and L-Tyrosine.
Quantitative Data from L-Tyrosine Supplementation Studies
The following tables summarize quantitative data from studies investigating the effects of L-Tyrosine supplementation on cognitive function in healthy adults.
Table 1: Effects of L-Tyrosine on Working Memory (N-Back Task)
| Study | Dosage | Task | Key Findings |
| Colzato et al. (2013)[6][7] | 2g | N-Back Task | In the more demanding 2-back condition, L-Tyrosine supplementation significantly improved accuracy compared to placebo.[6][7] |
| J.B. Deijen et al. (1999) | 10g | Sternberg Memory Task | L-Tyrosine supplementation counteracted the decrease in memory performance caused by a 90-minute cold exposure stressor. |
Table 2: Effects of L-Tyrosine on Cognitive Flexibility (Task Switching)
| Study | Dosage | Task | Key Findings |
| Steenbergen et al. (2015)[8][9] | 2g | Task-Switching Paradigm | L-Tyrosine supplementation reduced task-switching costs, indicating enhanced cognitive flexibility, compared to placebo.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols from key studies on L-Tyrosine.
Colzato et al. (2013): Working Memory Reloaded: Tyrosine Repletes Updating in the N-Back Task [6][7]
-
Design: Double-blind, placebo-controlled, within-subjects design.
-
Participants: Healthy young adults.
-
Intervention: Participants received either 2 grams of L-Tyrosine or a placebo, mixed with vitamin C and water.
-
Cognitive Assessment: An N-back task with two levels of difficulty (1-back and 2-back) was administered to assess working memory updating.
-
Procedure: Participants completed the N-back task after a washout period following the consumption of either L-Tyrosine or the placebo.
Steenbergen et al. (2015): Tyrosine promotes cognitive flexibility: evidence from proactive vs. reactive control during task switching performance [8][9]
-
Design: Double-blind, randomized, placebo-controlled, between-subjects design.
-
Participants: 22 healthy adults.[8]
-
Intervention: Participants consumed a 2-gram dose of L-Tyrosine or a placebo.[9]
-
Cognitive Assessment: A task-switching paradigm was used to measure cognitive flexibility, specifically the cost of switching between different tasks.[8]
-
Procedure: Cognitive testing was performed after the administration of the supplement or placebo.[8]
Experimental Workflow
The following diagram outlines a general experimental workflow for a clinical trial investigating the effects of amino acid supplementation on cognitive function.
Conclusion and Future Research Directions
The current body of scientific evidence strongly supports the role of L-Tyrosine in enhancing cognitive function, particularly executive functions, under conditions of stress or high cognitive load. Its mechanism as a direct precursor to the catecholamines dopamine and norepinephrine is well-established.
In contrast, the evidence for This compound as a cognitive enhancer in healthy adults is sparse and largely anecdotal. While its L-phenylalanine component serves as a precursor to L-Tyrosine, the cognitive effects of the combined DL-form have not been rigorously investigated in this context. The majority of research on phenylalanine and cognition is confounded by studies on individuals with phenylketonuria (PKU), which is not generalizable to the broader population.[10][11][[“]]
Future research should prioritize:
-
Direct comparative studies: Well-designed, double-blind, placebo-controlled trials directly comparing the effects of this compound and L-Tyrosine on various cognitive domains in healthy adults are critically needed.
-
Dose-response studies: Establishing optimal dosages of this compound for any potential cognitive effects is necessary.
-
Neuroimaging studies: Utilizing techniques such as fMRI to investigate the neural correlates of this compound supplementation would provide valuable insights into its mechanism of action.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. The Best Amino Acid for Depression, Anxiety and Pain — Optimal Living Dynamics [optimallivingdynamics.com]
- 3. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. Working memory reloaded: tyrosine repletes updating in the N-back task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Working Memory Reloaded: Tyrosine Repletes Updating in the N-Back Task [frontiersin.org]
- 8. Tyrosine promotes cognitive flexibility: evidence from proactive vs. reactive control during task switching performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of phenylalanine on cognitive, cerebral, and neurometabolic parameters in adult patients with phenylketonuria (the PICO study): a randomized, placebo-controlled, crossover, noninferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Phenylalanine Levels on Cognitive Outcomes in Adults With Phenylketonuria: Effects Across Tasks and Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
A Comparative Guide to the In Vivo Neuroprotective Effects of D- and L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The investigation into the neuroprotective potential of endogenous molecules is a promising frontier in the development of novel therapeutics for neurological disorders. Phenylalanine, an essential amino acid, exists in two stereoisomeric forms: L-phenylalanine and D-phenylalanine. While structurally similar, these isomers exhibit distinct biological activities, leading to different potential neuroprotective mechanisms. This guide provides an objective comparison of the in vivo neuroprotective effects of D- versus L-phenylalanine, based on available experimental data. It is important to note that direct head-to-head in vivo comparative studies investigating the neuroprotective effects of D- and L-phenylalanine are limited in publicly available research.[1] Therefore, this guide will focus on comparing their individual, experimentally determined neuroprotective-related activities and mechanisms.
L-Phenylalanine: Modulation of Excitotoxic Insults
The neuroprotective potential of L-phenylalanine and its derivatives has been primarily investigated in the context of ischemic brain injury, where excessive glutamate release leads to excitotoxicity. L-phenylalanine itself has been shown to depress excitatory glutamatergic synaptic transmission through a unique multi-target mechanism. This includes competition at both NMDA and AMPA/kainate receptors, as well as attenuation of glutamate release.
Derivatives of L-phenylalanine have demonstrated significant neuroprotective effects in in vivo models of stroke.
Quantitative Data Summary: Neuroprotective Effects of L-Phenylalanine Derivatives in Vivo
| Compound | Animal Model | Injury Model | Key Findings | Reference |
| 3,5-dibromo-L-tyrosine (DBrT) | Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | - Decreased brain infarct volume to 52.7±14.1% of control. - Improved neurological deficit score to 57.1±12.0% of control. | [2][3] |
| 3,5-dibromo-L-phenylalanine (3,5-DBr-L-Phe) | Rat | Endothelin-1 (ET-1) induced stroke | - Reduced brain damage by 52%. | [4] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (MCAO) in Rats:
This model is used to simulate ischemic stroke. The protocol involves the temporary occlusion of the middle cerebral artery, leading to a reduction in blood flow to a specific brain region. Following a defined period of ischemia, the occlusion is removed to allow for reperfusion. The neuroprotective agent (e.g., DBrT) is typically administered before, during, or after the ischemic event. Outcome measures include the quantification of infarct volume (often using TTC staining) and assessment of neurological deficits through standardized scoring systems.[2][3]
Signaling Pathways
The neuroprotective effects of L-phenylalanine and its derivatives are largely attributed to their ability to counteract glutamate-mediated excitotoxicity.
D-Phenylalanine: Distinct Neuromodulatory Roles
The in vivo effects of D-phenylalanine suggest different mechanisms of action compared to its L-isomer. Research points towards its involvement in memory formation and potential analgesic effects, which are indirectly related to neuroprotection.
Summary of In Vivo Effects of D-Phenylalanine
| Effect | Proposed Mechanism | In Vivo Model/Evidence | Reference |
| Enhancement of Memory Formation | Activation of carbonic anhydrases in the hippocampus. | Potentiation of object recognition and fear extinction memory in rodents. | [5] |
| Analgesia (Pain Relief) | Inhibition of enkephalinase, an enzyme that degrades endorphins and enkephalins. | Increased levels of natural pain-relieving substances. | [6] |
| Inhibition of Noradrenaline Release | Calcium-dependent mechanism in the hypothalamus. | Reduced potassium-evoked noradrenaline release from rat hypothalamic slices. | [7] |
Experimental Protocols
Memory Enhancement Studies:
In vivo studies investigating the role of D-phenylalanine in memory typically involve behavioral tests in rodents. For example, object recognition tests assess an animal's ability to remember a previously encountered object. Fear extinction protocols measure the diminishing of a conditioned fear response. D-phenylalanine is administered, and its effects on performance in these tasks are measured. The involvement of carbonic anhydrase is often confirmed by co-administration of a carbonic anhydrase inhibitor.[5]
Signaling Pathways
The signaling pathways for D-phenylalanine's effects are distinct from the anti-excitotoxic actions of L-phenylalanine.
Comparative Summary and Conclusion
Based on the available in vivo evidence, D- and L-phenylalanine appear to exert their effects on the central nervous system through distinct and separate mechanisms.
-
L-Phenylalanine and its derivatives show promise as neuroprotective agents primarily through the modulation of glutamatergic excitotoxicity . This makes them potentially relevant for acute neurological injuries such as ischemic stroke. The in vivo data, particularly for halogenated derivatives, provides quantitative evidence of their efficacy in reducing neuronal damage in animal models.
-
D-Phenylalanine , on the other hand, demonstrates neuromodulatory effects related to memory enhancement and analgesia . Its mechanisms involve the activation of carbonic anhydrases and the inhibition of enkephalinase. While these actions contribute to neuronal function and well-being, they are not typically classified under the umbrella of direct neuroprotection against acute insults in the same way as the anti-excitotoxic effects of L-phenylalanine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. legerepharm.com [legerepharm.com]
- 7. Dextro-phenylalanine inhibits potassium-evoked 3H-noradrenaline release from hypothalamus but not of 3H-dopamine from rat caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phenylalanine Quantification: Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of phenylalanine, an essential amino acid, is critical in various research and clinical settings, particularly in the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU). The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive cross-validation of three commonly employed analytical methods for phenylalanine quantification: Fluorometric Assay, Enzymatic Assay, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a comparative analysis of their performance characteristics, supported by experimental data, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific applications.
Performance Comparison of Phenylalanine Quantification Methods
The selection of an analytical method for phenylalanine measurement is a critical decision that depends on various factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. Below is a summary of the key performance characteristics of the Fluorometric Assay, Enzymatic Assay, and LC-MS/MS methods.
| Performance Characteristic | Fluorometric Assay | Enzymatic Assay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Phenylalanine reacts with ninhydrin in the presence of a dipeptide to form a fluorescent product. | Phenylalanine is enzymatically converted to phenylpyruvate, which is then measured colorimetrically or fluorometrically.[1] | Phenylalanine is separated by liquid chromatography and detected by mass spectrometry based on its mass-to-charge ratio.[2][3] |
| Linear Range | 2 - 20 µM[4][5] | 0 - 7 µM (Colorimetric)[1] | 0 - 1000 µmol/L[6] |
| Limit of Detection (LOD) | 15 µmol/L (plasma), 30 µmol/L (dried blood spot)[7][8] | 0.33 µM[1] | Not explicitly stated, but method is known for high sensitivity. |
| Limit of Quantification (LOQ) | Not explicitly stated in reviewed sources. | 1.01 µM[1] | Not explicitly stated, but the lower end of the linear range is 2.0 mM in one study.[9] |
| Precision (CV%) | < 10%[7][8] | Within-run: 8.5% - 18.6%, Between-run: 3.8% - 9.1%[10][11] | Intra-assay: < 5%, Inter-assay: < 7% (Plasma)[12] |
| Accuracy | Good correlation (r=0.99) with amino acid analyzer results.[7][8] | Recovery: 95.1% - 102.6%[10][11] | 98.67% to 104.46%[9] |
| Sample Throughput | High | High | Moderate to High |
| Instrumentation | Fluorometric plate reader | Spectrophotometer or fluorometric plate reader | LC-MS/MS system |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are the summarized protocols for each of the discussed methods.
Fluorometric Assay Protocol
This protocol is based on the principle of fluorescence enhancement of a phenylalanine-ninhydrin reaction product.
-
Sample Preparation:
-
For plasma or serum samples, deproteinize using a 10 kDa molecular weight cut-off spin filter.
-
For dried blood spots, punch out a 3 mm disc.
-
-
Reagent Preparation:
-
Prepare a Phenylalanine Assay Buffer, a ninhydrin reagent, and a dipeptide solution (e.g., L-leucyl-L-alanine).
-
Prepare a series of phenylalanine standards of known concentrations.
-
-
Assay Procedure:
-
Add samples and standards to the wells of a microplate.
-
Add the ninhydrin reagent to all wells and incubate.
-
Add the dipeptide solution to all wells and incubate.
-
Add a copper reagent to stop the reaction and enhance fluorescence.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorometric plate reader with excitation at approximately 390 nm and emission at approximately 486 nm.
-
Construct a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the phenylalanine concentration in the samples by interpolating their fluorescence intensity on the standard curve.
-
Enzymatic Assay Protocol
This protocol is based on the enzymatic conversion of phenylalanine and subsequent colorimetric or fluorometric detection.[1]
-
Sample Preparation:
-
Deproteinize plasma or serum samples using a 10 kDa molecular weight cut-off spin filter.
-
-
Reagent Preparation:
-
Prepare a Phenylalanine Assay Buffer.
-
Reconstitute the Phenylalanine Dehydrogenase enzyme and a developer solution.
-
Prepare a series of phenylalanine standards.
-
-
Assay Procedure:
-
Add samples and standards to the wells of a microplate.
-
Prepare a reaction mix containing the assay buffer, enzyme, and developer.
-
Add the reaction mix to all wells and incubate at 37°C for approximately 30 minutes.
-
-
Data Acquisition and Analysis:
-
For colorimetric detection, measure the absorbance at approximately 452 nm.[1]
-
For fluorometric detection, measure the fluorescence with excitation at ~535 nm and emission at ~587 nm.
-
Generate a standard curve and calculate the phenylalanine concentration in the samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is considered a gold-standard method for its high sensitivity and specificity.[2]
-
Sample Preparation:
-
Protein Precipitation: To a 50 µL plasma sample, add 150 µL of an internal standard solution (e.g., Phenylalanine-d5 in methanol) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a new vial for analysis.
-
-
LC Separation:
-
Chromatographic Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of two solvents, for example, Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in methanol).
-
Gradient Program: Start with a low percentage of Solvent B, and gradually increase the concentration to elute phenylalanine.
-
Flow Rate: Maintain a constant flow rate (e.g., 0.4 mL/min).
-
Injection Volume: Inject a small volume of the prepared sample (e.g., 5 µL).
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for phenylalanine (e.g., m/z 166.1 → 120.1) and its internal standard (e.g., Phenylalanine-d5, m/z 171.1 → 125.1).
-
Data Acquisition: Acquire data using the instrument's software.
-
-
Data Analysis:
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Concentration Determination: Determine the concentration of phenylalanine in the samples from the calibration curve.
-
Visualizing the Workflow and Cross-Validation
To better illustrate the experimental and logical processes involved in the cross-validation of these analytical methods, the following diagrams have been generated using Graphviz.
Caption: General workflow of a bioanalytical method for phenylalanine measurement.
Caption: Logical relationship in a cross-validation study of analytical methods.
References
- 1. Frontiers | A highly sensitive colorimetric approach based on tris (bipyridine) Ruthenium (II/III) mediator for the enzymatic detection of phenylalanine [frontiersin.org]
- 2. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Phenylalanine Fluorometric Assay Kit - Lifeasible [lifeasible.com]
- 6. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorometric method for phenylalanine microplate assay adapted for phenylketonuria screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sid.ir [sid.ir]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Fate of Orally Administered D- and L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of orally administered D-phenylalanine and L-phenylalanine, supported by experimental data. The information is intended to assist researchers and professionals in understanding the distinct metabolic pathways and pharmacokinetic profiles of these two stereoisomers.
Introduction
Phenylalanine is an essential amino acid existing in two stereoisomeric forms: L-phenylalanine and D-phenylalanine.[1][2] L-phenylalanine is the natural and biologically preferred isomer, serving as a fundamental building block for proteins and a precursor for the synthesis of important neurotransmitters.[1][3] D-phenylalanine, a synthetic isomer, is not incorporated into proteins and its role in the body is less understood, though it is noted for its potential pharmacological activities.[1][3] This guide will delve into the differences in their absorption, distribution, metabolism, and excretion following oral administration.
Data Presentation
The following tables summarize the quantitative data on the pharmacokinetic parameters and urinary excretion of D- and L-phenylalanine after oral administration in healthy human volunteers.
| Parameter | L-Phenylalanine | D-Phenylalanine | Reference |
| Dose | 25 mg/kg | 25 mg/kg | [4] |
| Time to Peak Plasma Concentration (Tmax) | Slower rise | Faster rise to higher maximum values | [4] |
| Peak Plasma Concentration (Cmax) Ratio (D/L) | - | 3.19, 3.26 | [4] |
Table 1: Comparative Plasma Kinetics of L- and D-Phenylalanine. This table illustrates the differences in plasma concentration profiles of L- and D-phenylalanine following oral administration of a pseudo-racemic mixture.
| Parameter | L-Phenylalanine | D-Phenylalanine | Reference |
| Dose | 25 mg/kg | 25 mg/kg | [4] |
| Percentage of Administered Dose Excreted in Urine (unchanged) | 0.25%, 0.8% | 27.4%, 38.0% | [4] |
Table 2: Comparative Urinary Excretion of L- and D-Phenylalanine. This table highlights the significant difference in the renal clearance of the two isomers, with a much larger proportion of D-phenylalanine being excreted unchanged.
Metabolic Pathways
The metabolic pathways of L- and D-phenylalanine diverge significantly after oral administration.
L-Phenylalanine: The primary metabolic route for L-phenylalanine is its conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase.[4] L-tyrosine is then a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and melanin. A smaller portion of L-phenylalanine is incorporated into proteins.
D-Phenylalanine: A substantial amount of orally administered D-phenylalanine is not metabolized and is excreted unchanged in the urine.[4] However, a notable portion, estimated to be about one-third of the administered dose in one study, can be converted to L-phenylalanine in the body.[4] This conversion allows some of the D-isomer to enter the metabolic pathways of the L-isomer, including subsequent hydroxylation to L-tyrosine.[4]
Experimental Protocols
The data presented in this guide is based on studies employing specific experimental methodologies to compare the metabolic fate of D- and L-phenylalanine.
Oral Administration and Sample Collection
A common experimental design involves the oral administration of a defined dose of the phenylalanine isomers to healthy volunteers who have typically fasted overnight. In one key study, a pseudo-racemic mixture of stable isotope-labeled L-[15N]phenylalanine and D-[2H5]phenylalanine was administered orally at a dose of 25 mg/kg for each isomer.[4]
Blood samples are collected at various time points post-administration to analyze the plasma concentrations of phenylalanine and its metabolites. For instance, serial blood samples might be drawn over a period of several hours to determine the pharmacokinetic profile, including Cmax and Tmax.[5] Urine is also collected over a specified period (e.g., 24 hours) to quantify the amount of unchanged D- and L-phenylalanine excreted.[4][6]
Analytical Methodology
To accurately differentiate and quantify D- and L-phenylalanine in biological samples, stereospecific analytical techniques are essential. A combination of High-Pressure Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is a frequently used method.[4][7][8][9] In some protocols, an additional enzymatic step using D-amino acid oxidase is employed to determine the enantiomeric composition of the labeled phenylalanine and tyrosine species.[4]
Mandatory Visualization
Caption: Comparative metabolic pathways of orally administered L- and D-phenylalanine.
Caption: A generalized experimental workflow for comparing the metabolic fate of D- and L-phenylalanine.
References
- 1. Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. legerepharm.com [legerepharm.com]
- 4. Stereospecificity of phenylalanine plasma kinetics and hydroxylation in man following oral application of a stable isotope-labelled pseudo-racemic mixture of L- and D-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous measurement of phenylalanine and tyrosine in phenylketonuric plasma and dried blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of DL-Phenylalanine and Other Amino Acid Supplements for Researchers and Clinicians
A comprehensive review of the existing clinical data on DL-Phenylalanine (DLPA) in comparison to L-tryptophan, 5-Hydroxytryptophan (5-HTP), and N-Acetylcysteine (NAC) reveals distinct mechanisms of action and therapeutic potentials across a range of neurological and psychological conditions. This guide synthesizes the available experimental data to provide an objective comparison for researchers, scientists, and drug development professionals.
While direct head-to-head clinical trials are scarce, this report compiles quantitative data from individual studies to facilitate an indirect comparison of these prominent amino acid supplements. The following sections detail the biochemical pathways, experimental protocols from key clinical studies, and comparative data on their efficacy in mood disorders, pain management, and cognitive function.
Mechanisms of Action: A Divergent Approach to Neuromodulation
The therapeutic effects of this compound and its counterparts stem from their distinct roles as precursors or modulators of key neurotransmitter and antioxidant systems in the brain.
This compound (DLPA) is a racemic mixture of two stereoisomers: L-Phenylalanine and D-Phenylalanine. L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine, which in turn is converted into the catecholamine neurotransmitters dopamine and norepinephrine.[1][2] These neurotransmitters are crucial for mood regulation, motivation, and focus.[3] D-Phenylalanine, on the other hand, is not incorporated into proteins but is thought to exert its effects by inhibiting the enzymes that break down endorphins and enkephalins, the body's natural pain-relieving molecules.[1][2] This dual mechanism of action suggests that DLPA may offer both mood-enhancing and analgesic properties.[1]
L-tryptophan and 5-HTP are key components of the serotonin pathway. L-tryptophan, an essential amino acid, is the precursor to 5-HTP, which is then converted into serotonin (5-hydroxytryptamine).[4][5] Serotonin is a critical neurotransmitter involved in regulating mood, sleep, appetite, and anxiety.[4][5] Supplementation with either L-tryptophan or 5-HTP aims to increase the brain's serotonin levels, thereby addressing symptoms of depression and anxiety.[4][5]
N-Acetylcysteine (NAC) is a derivative of the amino acid cysteine and functions primarily as a precursor to the antioxidant glutathione.[2][6] By replenishing glutathione levels, NAC helps to protect the brain from oxidative stress, which is implicated in the pathophysiology of several psychiatric and neurodegenerative disorders.[2][6] NAC is also believed to modulate the glutamate system, the primary excitatory neurotransmitter system in the brain, which may contribute to its effects on mood and cognition.[7]
Comparative Efficacy: A Look at the Clinical Data
The following tables summarize quantitative data from various clinical trials investigating the efficacy of this compound, L-tryptophan, 5-HTP, and N-acetylcysteine in depression, anxiety, and cognitive function. It is important to note that these studies were not direct head-to-head comparisons, and variations in study design, patient populations, and outcome measures should be considered when interpreting the data.
Table 1: Efficacy in the Treatment of Depression
| Supplement | Study Population | Dosage | Duration | Outcome Measure | Results |
| This compound | 20 depressed patients | 75-200 mg/day | 20 days | Hamilton Depression Scale (HAM-D), von Zerssen self-rating scale | 12 out of 20 patients showed complete or good response.[8][9] |
| This compound | 40 depressed patients | 150-200 mg/day | 30 days | Hamilton Depression Scale (HAM-D) | No statistical difference compared to imipramine (an antidepressant).[10] |
| L-tryptophan | Healthy adults (Systematic Review of 11 RCTs) | 0.14-3 g/day | Varied | Various mood scales | May improve mood and decrease anxiety in healthy individuals.[11][12] |
| 5-HTP | 30 patients with depression | 800 mg 5-HTP + 375 mg benzerazide daily | 20 days | Not specified | Comparable efficacy to 150 mg imipramine daily.[13] |
| 5-HTP | Older adults | Not specified | 12 weeks | Geriatric Depression Scale (GDS) | Significant improvement in GDS scores in the 5-HTP group.[14] |
| N-Acetylcysteine | Patients with bipolar disorder | 2000 mg/day | 6 months | Various cognitive and mood scales | No significant differences in depressive symptoms compared to placebo.[6] |
Table 2: Efficacy in the Treatment of Anxiety
| Supplement | Study Population | Dosage | Duration | Outcome Measure | Results |
| L-tryptophan | 25 healthy young adults | High vs. low tryptophan diet | 4 days each | State-Trait Anxiety Inventory (STAI) | High tryptophan diet significantly decreased anxiety.[15] |
| 5-HTP | Patients with anxiety | 50-100 mg three times a day | Not specified | Clinical observation | Reported as a safe and effective approach for chronic generalized anxiety.[16] |
Table 3: Efficacy in Cognitive Function
| Supplement | Study Population | Dosage | Duration | Outcome Measure | Results |
| N-Acetylcysteine | Patients with probable Alzheimer's disease | 50 mg/kg/day | 6 months | Mini-Mental State Examination (MMSE) | Failed to significantly alter primary outcome measures.[6] |
| N-Acetylcysteine | Patients with probable Alzheimer's disease | Not specified | 24 weeks | Letter fluency task, Wechsler Memory Scale | Significantly better performance on letter fluency task compared to placebo.[17] |
| N-Acetylcysteine | Children with autism | 900-2700 mg/day | 12 weeks | Aberrant Behavior Checklist (ABC) irritability subscale | Significant improvements on the ABC irritability subscale compared to placebo.[18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are summaries of the experimental protocols from key studies cited in this guide.
This compound for Depression (Open Study)
-
Objective: To evaluate the antidepressant effects of this compound.
-
Study Design: An open-label, uncontrolled study.
-
Participants: 20 patients diagnosed with depression according to the International Classification of Diseases (ICD).
-
Intervention: Participants received this compound in doses ranging from 75-200 mg/day for 20 days.
-
Outcome Measures: Psychopathological, neurologic, and somatic changes were documented using the AMP system, the Hamilton Depression Scale (HAM-D), and the von Zerssen self-rating questionnaire. A global clinical impression was also recorded.[8][9]
L-tryptophan for Anxiety (Crossover Study)
-
Objective: To examine the effects of dietary tryptophan levels on anxiety, depression, and mood in healthy young adults.
-
Study Design: A randomized, double-blind, crossover study.
-
Participants: 25 healthy young adults.
-
Intervention: Participants consumed a high tryptophan diet (>10 mg/kg body weight/d) and a low tryptophan diet (<5 mg/kg body weight/d) for four days each, with a two-week washout period between diets.
-
Outcome Measures: Anxiety was assessed using the State-Trait Anxiety Inventory (STAI). Depression and mood were also evaluated.[15]
N-Acetylcysteine for Cognitive Function in Alzheimer's Disease (Double-Blind, Placebo-Controlled Trial)
-
Objective: To assess the efficacy of N-acetylcysteine in treating cognitive decline in patients with probable Alzheimer's disease.
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: Patients who met the criteria for probable Alzheimer's disease.
-
Intervention: Patients were randomly allocated to receive either N-acetylcysteine (dosage not specified in the abstract) or a placebo for 6 months.
-
Outcome Measures: The primary outcome was not significantly altered. Secondary outcome measures included performance on a cognitive battery, including a letter fluency task and the Wechsler Memory Scale.[17]
Signaling Pathways and Experimental Workflows
Visualizing the complex biochemical and procedural pathways can aid in understanding the mechanisms and methodologies discussed. The following diagrams were generated using Graphviz (DOT language).
Caption: this compound Signaling Pathway.
Caption: L-tryptophan and 5-HTP to Serotonin Pathway.
Caption: N-Acetylcysteine (NAC) Mechanism of Action.
Caption: General Experimental Workflow for a Clinical Trial.
References
- 1. legerepharm.com [legerepharm.com]
- 2. The Best Amino Acid for Depression, Anxiety and Pain — Optimal Living Dynamics [optimallivingdynamics.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Amino Acids in Mood Regulation: A Functional Medicine Perspective [rupahealth.com]
- 5. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. jpreventionalzheimer.com [jpreventionalzheimer.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound in depressed patients: an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [this compound as an antidepressant. Open study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound versus imipramine: a double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. prdncusrmfcmecraftsa001.blob.core.windows.net [prdncusrmfcmecraftsa001.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. The Effects of Dietary Tryptophan on Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. A randomized controlled pilot trial of oral N-acetylcysteine in children with autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Randomized Controlled Pilot Trial of Oral N-Acetylcysteine in Children with Autism - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Phenylalanine Loading in Non-Inferiority Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical trials for Phenylketonuria (PKU), establishing the non-inferiority of new therapeutic agents is a critical step. A key methodological tool in this assessment is the phenylalanine (Phe) loading test, or challenge. This guide provides a comprehensive comparison of the application and methodologies of phenylalanine loading in non-inferiority clinical trials, supported by experimental data and established protocols.
The Role of Phenylalanine Loading in Non-Inferiority Trials
Phenylalanine loading tests are instrumental in evaluating the efficacy of treatments for PKU. By introducing a controlled amount of phenylalanine, researchers can observe and quantify a treatment's ability to manage blood Phe levels, a primary biomarker for the disease. In a non-inferiority trial, the objective is to demonstrate that a new therapy is not unacceptably worse than an established treatment. The phenylalanine challenge serves as a dynamic assessment of metabolic control, providing crucial data to support claims of non-inferiority.
Comparative Analysis of Phenylalanine Loading Protocols
The design and execution of phenylalanine loading tests can vary between clinical trials. Below is a summary of different protocols and their quantitative outcomes, providing a comparative overview for researchers designing future studies.
| Study/Therapy | Trial Design | Phenylalanine Challenge Protocol | Key Quantitative Outcomes | Non-Inferiority Margin |
| PICO Study | Randomized, placebo-controlled, crossover, non-inferiority trial | 4-week oral phenylalanine administration to mimic a Phe-unrestricted diet.[1] | Primary: Cognitive performance (working memory).[1] Secondary: Cerebral Phe levels, fMRI, DTI, ASL.[1] | Not explicitly defined in terms of Phe levels for non-inferiority of a therapeutic, as the primary outcome was cognitive function. |
| Sapropterin Dihydrochloride Trials | Various (RCTs, open-label) | Often involves a BH4 loading test (20 mg/kg) with monitoring of blood Phe levels over 24-48 hours. Some studies supplement with Phe if baseline levels are low (<400 µmol/L).[2] | ≥ 30% reduction in blood Phe concentration from baseline is a common responder definition.[2] Increased dietary Phe tolerance is another key outcome. | Not explicitly designed as non-inferiority trials with a Phe load against another active comparator in the provided data. Margins are typically for superiority against placebo. |
| Pegvaliase (PEG-PAL) Trials | Phase 3 clinical trial program (PRISM-1, PRISM-2) | Focuses on sustained reduction of blood Phe levels over time with self-administered injections, rather than a specific loading test. | Clinically significant blood Phe reductions to ≤600, ≤360, or ≤120 μmol/L.[3][4] | Not applicable in the context of a phenylalanine loading test for non-inferiority. |
Detailed Experimental Protocols
A standardized approach to phenylalanine loading is crucial for the comparability of trial results. While protocols are often study-specific, a general framework can be outlined.
General Phenylalanine Loading Test Protocol
-
Patient Selection: Participants are typically required to have a confirmed diagnosis of PKU and be on a stable diet and/or existing treatment regimen.
-
Baseline Measurement: Blood Phe levels are measured at baseline (T=0) after a period of fasting.
-
Phenylalanine Administration: A standardized dose of L-phenylalanine is administered orally. A common dosage used in diagnostic settings is 100 mg/kg body weight.[5]
-
Serial Blood Sampling: Blood samples are collected at specified time points post-administration to measure Phe and often tyrosine (Tyr) levels. Common time points include 1, 2, 4, 6, and 24 hours after the load.
-
Data Analysis: The primary endpoints often include the maximum Phe concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the curve (AUC) of the Phe concentration-time profile. The Phe/Tyr ratio is also a critical parameter.
The PICO study , for instance, employed a longer-term phenylalanine load over four weeks to assess the impact on cognitive function, a key patient-relevant outcome.[1]
Establishing the Non-Inferiority Margin
For PKU trials where the primary endpoint is the change in blood Phe levels, the NIM must be justified based on both statistical reasoning and clinical judgment.[6] This involves considering the established efficacy of the active comparator from historical data and determining what degree of preserved efficacy would be clinically meaningful. The choice of the NIM has a significant impact on the required sample size and the interpretation of the trial's results.[8]
Visualizing Key Processes
To better understand the context of these trials, the following diagrams illustrate the metabolic pathway of phenylalanine and a typical workflow for a non-inferiority trial.
Figure 1: Simplified Phenylalanine Metabolism Pathway
Figure 2: Phenylalanine Loading in a Non-Inferiority Trial Workflow
Conclusion
The use of phenylalanine loading tests in non-inferiority trials for PKU provides a robust method for assessing the efficacy of new therapies. A well-defined protocol and a clinically justified non-inferiority margin are paramount for the successful execution and interpretation of these studies. As the therapeutic landscape for PKU continues to evolve, the standardization of such methodologies will be crucial for facilitating meaningful comparisons between different treatment options and ultimately improving patient care.
References
- 1. Impact of phenylalanine on cognitive, cerebral, and neurometabolic parameters in adult patients with phenylketonuria (the PICO study): a randomized, placebo-controlled, crossover, noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 48-hour tetrahydrobiopterin loading test in patients with phenylketonuria: evaluation of protocol and influence of baseline phenylalanine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pegvaliase for the treatment of phenylketonuria: Final results of a long-term phase 3 clinical trial program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Phenylalanine loading in pediatric patients with dopa-responsive dystonia: revised test protocol and pediatric cutoff values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Key insights and challenges in noninferiority trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-inferiority statistics and equivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurointervention.pcronline.com [eurointervention.pcronline.com]
A Comparative Guide to Phenylalanine Ammonia Lyases for Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of non-canonical amino acids and other valuable phenylpropanoid derivatives is a cornerstone of modern drug discovery and development. Phenylalanine Ammonia Lyases (PALs) have emerged as powerful biocatalysts for these transformations, offering high stereoselectivity and environmentally benign reaction conditions. This guide provides a comparative overview of PALs from various sources, summarizing their performance for derivative synthesis based on experimental data. Detailed experimental protocols and a generalized workflow are included to aid in the selection and application of these versatile enzymes.
Performance Comparison of Phenylalanine Ammonia Lyases
The catalytic efficiency and stability of PALs can vary significantly depending on their source. The choice of enzyme is therefore critical for optimizing the synthesis of a specific target derivative. The following table summarizes key performance indicators for PALs from different organisms.
| Enzyme Source | Substrate(s) | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Optimal pH | Optimal Temp. (°C) | Stability Notes | Reference(s) |
| Anabaena variabilis (AvPAL) | L-Phenylalanine | - | - | - | - | - | Robust enzyme in biocatalytic reactions in terms of stability and substrate scope. | |
| Bambusa oldhamii (BoPAL3) | L-Phenylalanine | - | - | - | 8.5 | - | Immobilized form retained 84% activity after 30 days at 4°C and could be recycled for six consecutive cycles. | [1] |
| Lactuca sativa (LsPALs) | L-Phenylalanine | - | - | - | 9.0-9.5 | 55-60 | LsPAL1-4 showed significantly higher activity and thermal stability than LsPAL5. | [2] |
| Petroselinum crispum (PcPAL) | L-Phenylalanine | - | - | - | - | - | Mutant variants developed for mono-substituted phenylalanine and cinnamic acid substrates. | [3] |
| Rhodotorula graminis (RgrPAL) | L-Phenylalanine analogues | - | - | - | - | - | Engineered variants showed significantly more catalytic efficiency compared to the wild-type. | [4] |
| Rhodotorula glutinis (RgPAL) | L-Phenylalanine | - | - | - | - | - | Immobilized as cross-linked enzyme aggregates (CLEAs) showing increased stability against pH, temperature, denaturants, and organic solvents. | [5][6][7] |
| Salix viminalis (SvPALs) | L-Phenylalanine | 32.35 - 88.41 µM | 0.007 - 0.027 µM/s/µg | - | 8.8-9.0 | - | Recombinant SvPALs showed similar catalytic properties. | [8] |
| Sorghum bicolor (SbPAL1) | L-Phenylalanine | - | - | 5.18 | - | - | Wild-type showed activity against both L-Phe and L-Tyr. An H123F mutant has 6.2 times greater PAL activity without significant TAL activity. | [9][10] |
| Trichosporon cutaneum | L-Phenylalanine | - | - | - | 8.0-8.5 | 32 | - | [11] |
Note: Direct comparison of kinetic parameters should be approached with caution as experimental conditions can vary between studies. The provided data serves as a guide for selecting promising candidates for further investigation.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Phenylalanine Ammonia Lyase Activity Assay
This spectrophotometric assay is a standard method for determining PAL activity by measuring the formation of trans-cinnamic acid from L-phenylalanine.
Materials:
-
100 mM Tris-HCl buffer (pH 8.5)
-
50 mM L-phenylalanine solution (substrate)
-
Purified PAL enzyme or cell lysate containing PAL
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 800 µL of 100 mM Tris-HCl buffer (pH 8.5) and 100 µL of 50 mM L-phenylalanine solution.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme solution to the reaction mixture.
-
Immediately measure the increase in absorbance at 290 nm over time (typically 2-5 minutes). trans-Cinnamic acid has a maximum absorbance at this wavelength.[11][12][13]
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
One unit of PAL activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of trans-cinnamic acid per minute under the specified conditions. The molar extinction coefficient of trans-cinnamic acid at 290 nm is approximately 9,630 M⁻¹cm⁻¹.
Kinetic Parameter Determination (K_m_ and V_max_)
To determine the Michaelis-Menten constants (K_m_ and V_max_), the PAL activity assay is performed with varying substrate concentrations.
Procedure:
-
Set up a series of reactions as described in the activity assay protocol, but vary the concentration of L-phenylalanine (e.g., from 0.1 mM to 10 mM).
-
Measure the initial reaction rate for each substrate concentration.
-
Plot the initial reaction rates against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m_ and V_max_ values. Alternatively, a Lineweaver-Burk plot can be used for a linear representation of the data.
pH and Temperature Optima Determination
Procedure for pH Optimum:
-
Prepare a series of buffers with different pH values (e.g., Tris-HCl for pH 7.5-9.0, Borate buffer for pH 9.0-10.5).
-
Perform the standard PAL activity assay at a constant temperature using each buffer.
-
Plot the relative enzyme activity against the pH to determine the optimal pH.[11]
Procedure for Temperature Optimum:
-
Perform the standard PAL activity assay at the optimal pH across a range of temperatures (e.g., 20°C to 70°C).
-
Plot the relative enzyme activity against the temperature to determine the optimal temperature.[11]
Stability Assays (pH and Thermal)
Procedure for pH Stability:
-
Pre-incubate the enzyme solution in buffers of different pH values for a specific period (e.g., 1 hour) at a constant temperature (e.g., 4°C).
-
After incubation, bring the pH of all samples back to the optimal pH for the activity assay.
-
Measure the residual enzyme activity using the standard assay protocol.
-
Plot the residual activity against the pre-incubation pH to assess pH stability.
Procedure for Thermal Stability:
-
Pre-incubate the enzyme solution at various temperatures for a specific period (e.g., 15, 30, 60 minutes) at the optimal pH.
-
At each time point, remove an aliquot of the enzyme solution and cool it on ice.
-
Measure the residual enzyme activity using the standard assay protocol at the optimal temperature.
-
Plot the residual activity against the pre-incubation time for each temperature to determine thermal stability.[14]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of experiments for a comparative study of PALs and a generalized signaling pathway for phenylpropanoid biosynthesis.
Caption: Workflow for comparative characterization of PAL enzymes.
Caption: Central role of PAL in phenylpropanoid metabolism and derivative synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of phenylalanine ammonia lyase from Rhodotorula graminis for the enhanced synthesis of unnatural L-amino acids - Lookchem [lookchem.com]
- 5. Immobilization of Cross-Linked Phenylalanine Ammonia Lyase Aggregates in Microporous Silica Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immobilization of Cross-Linked Phenylalanine Ammonia Lyase Aggregates in Microporous Silica Gel | PLOS One [journals.plos.org]
- 7. Stability of l-phenylalanine ammonia-lyase in aqueous solution and as the solid state in air and organic solvents | Semantic Scholar [semanticscholar.org]
- 8. Characterisation of the willow phenylalanine ammonia-lyase (PAL) gene family reveals expression differences compared with poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CheKine™ Micro Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. researchgate.net [researchgate.net]
Evaluating the Impact of Phenylalanine Doses on Blood Concentrations: A Comparative Guide
This guide provides a comparative analysis of the impact of different oral phenylalanine doses on its concentrations in the blood. The information is targeted towards researchers, scientists, and drug development professionals, offering a summary of findings from studies in both a specific patient population and healthy adults. This guide includes detailed experimental protocols, quantitative data from a key study in patients with Tyrosinemia Type 1, and visualizations of the phenylalanine metabolic pathway and a general experimental workflow.
I. Phenylalanine Dose-Response in Patients with Tyrosinemia Type 1
A study by van Ginkel et al. (2019) investigated the effect of varying phenylalanine supplementation doses on blood phenylalanine concentrations in patients with Tyrosinemia Type 1 (TT1).[1][2] TT1 is a rare metabolic disorder that, when treated, can lead to low phenylalanine levels.[1] This study aimed to determine an appropriate supplementation dose to prevent these low concentrations without causing other metabolic disturbances.[1]
Experimental Protocol
-
Study Design: A prospective, open-label, repeated-measures study.
-
Participants: Eleven patients with TT1 (7 male, 4 female) with a mean age of 14.0 years (range 6.9–27.0 years).[2] All patients were receiving treatment with nitisinone (NTBC) and a protein-restricted diet.[2]
-
Phenylalanine Administration: Participants received three different daily doses of phenylalanine supplementation in three consecutive periods:
-
Period 1: 0 mg/kg/day
-
Period 2: 20 mg/kg/day
-
Period 3: 40 mg/kg/day[1]
-
-
Blood Sample Collection: Dried blood spots (DBS) were collected three times a day: before breakfast, before the midday meal, and before the evening meal.[1]
-
Analytical Method: The specific analytical method for determining phenylalanine concentrations from the dried blood spots was not detailed in the abstract, but tandem mass spectrometry is a common and highly accurate method for this purpose.[3][4][5][6]
Data Presentation
The following table summarizes the mean blood phenylalanine concentrations observed at different time points for each supplementation dose.
| Phenylalanine Dose (mg/kg/day) | Mean Blood Phenylalanine Concentration (μmol/L) ± SD |
| 0 | Before Breakfast: 50 ± 21Before Midday Meal: 37 ± 14Before Evening Meal: 41 ± 19 |
| 20 | Before Breakfast: 51 ± 18Before Midday Meal: 47 ± 19Before Evening Meal: 48 ± 22 |
| 40 | Before Breakfast: 58 ± 17Before Midday Meal: 54 ± 18Before Evening Meal: 52 ± 18 |
Data sourced from van Ginkel et al. (2019)
The study found that 20 mg/kg/day of phenylalanine supplementation was effective in preventing low blood phenylalanine concentrations during the day.[1] While the 40 mg/kg/day dose further increased phenylalanine levels, it also led to an undesirable increase in tyrosine concentrations.[1]
II. Phenylalanine Dose-Response in Healthy Adults
A study by Miura et al. (2021) investigated the safety and tolerability of graded oral supplementation of phenylalanine in healthy adult males.[7][8][9][10]
Experimental Protocol
-
Study Design: A 4-week clinical trial with graded dosages.
-
Participants: 60 healthy male subjects with a mean age of 38.2 ± 1.8 years.[7][9]
-
Phenylalanine Administration: Participants received four graded daily doses of cellulose-encapsulated phenylalanine in 4-week periods with 2-week wash-out periods in between:
-
Blood Sample Collection: Blood samples were collected at the end of each 4-week test period for biochemical analysis.[7]
-
Analytical Method: The study mentions the analysis of a broad spectrum of circulating biochemical analytes, which would typically involve methods like mass spectrometry for amino acid quantification.[7]
Data Presentation
The primary focus of the Miura et al. (2021) study was to establish a No-Observed-Adverse-Effect-Level (NOAEL) for phenylalanine supplementation.[8][9] The study reported that phenylalanine supplementation increased plasma tyrosine concentrations at the 12 g/day dose.[7][8][9] However, the publication does not provide specific quantitative data on the mean blood phenylalanine concentrations for each of the tested doses. Therefore, a direct quantitative comparison with the patient data is not possible from the published results. The established NOAEL for phenylalanine was 12 g/day .[8][9]
III. Visualizing Key Processes
To further aid in understanding the experimental and metabolic context, the following diagrams are provided.
Caption: Metabolic pathway of phenylalanine.
Caption: Generalized experimental workflow.
References
- 1. The Effect of Various Doses of Phenylalanine Supplementation on Blood Phenylalanine and Tyrosine Concentrations in Tyrosinemia Type 1 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Various Doses of Phenylalanine Supplementation on Blood Phenylalanine and Tyrosine Concentrations in Tyrosinemia Type 1 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Subchronic Tolerance Trials of Graded Oral Supplementation with Phenylalanine or Serine in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Subchronic Tolerance Trials of Graded Oral Supplementation with Phenylalanine or Serine in Healthy Adults - UBC Library Open Collections [open.library.ubc.ca]
Safety Operating Guide
Navigating the Disposal of DL-Phenylalanine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling DL-Phenylalanine must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance under GHS or for transport, proper disposal is crucial to maintain a safe working environment and adhere to institutional and regulatory guidelines.[1][2] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side-shields, gloves, and a lab coat.[3] If there is a risk of dust formation, a dust mask or a respirator with a dust filter should be used.[3][4] Ensure adequate ventilation in the work area.[3] In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or in solution), whether it is contaminated, and the quantity to be disposed of.
1. Uncontaminated Solid this compound:
-
Small Quantities (typically a few grams): For small amounts of uncontaminated solid this compound, disposal in the regular trash may be permissible, provided it is securely contained.[6] To do so, place the this compound in a sealed container to prevent dust from becoming airborne. It is crucial to consult your institution's specific guidelines, as some may prohibit the disposal of any chemicals in the regular trash.[6]
-
Large Quantities: For larger quantities of surplus or non-recyclable this compound, the recommended procedure is to contact a licensed professional waste disposal company.[5] Your institution's Environmental Health and Safety (EHS) office will facilitate this process.[7] Package the this compound in a suitable, tightly closed, and clearly labeled container.[5]
2. Contaminated this compound or Lab Trash:
-
Chemically contaminated solid waste, such as gloves, absorbent paper, or Kim Wipes used when handling this compound, should be double-bagged in clear plastic bags.[8]
-
The contents of the bag and the chemical constituents must be accurately listed on a hazardous waste tag provided by your EHS office.[7][8]
-
Seal each bag individually for collection by the hazardous waste program.[8]
3. Aqueous Solutions of this compound:
-
Small Quantities of Dilute Solutions: Disposal of small amounts of dilute, non-hazardous aqueous solutions down the sanitary sewer may be permitted.[6] However, this is subject to local regulations and the specific policies of your institution.[6][9] The pH of the solution should be between 5.5 and 10.5.[6]
-
Large Quantities or Concentrated Solutions: Do not dispose of large volumes or concentrated solutions of this compound down the drain.[10] These should be collected in a suitable container, labeled as "Hazardous Waste" (even if the primary component is non-hazardous, it is being disposed of as chemical waste), and disposed of through your institution's EHS program.[7][11]
4. Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent (such as water).[12]
-
The rinsate from a container that held a non-hazardous substance like this compound can typically be disposed of down the drain.
-
After triple-rinsing and air-drying, deface the chemical label on the container, and it can then be disposed of in the regular trash.[11][12]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol [13] |
| Melting Point | 266 - 272 °C (decomposes)[13][14] |
| Water Solubility | 14.11 g/L at 25°C[14] |
| Appearance | White, crystalline powder[14] |
| Stability | Stable under normal conditions[14] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined are based on the chemical's properties as reported in Safety Data Sheets and general laboratory waste disposal guidelines.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. acs.org [acs.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. westliberty.edu [westliberty.edu]
- 14. fishersci.se [fishersci.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
